Product packaging for Bis-BCN-PEG1-diamide(Cat. No.:)

Bis-BCN-PEG1-diamide

Cat. No.: B8116016
M. Wt: 484.6 g/mol
InChI Key: ZVQLLJYKJNISBS-UHFFFAOYSA-N
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Description

Bis-BCN-PEG1-diamide is a homobifunctional linker designed for bio-conjugation in pharmaceutical research and development. This compound features two terminal bicyclononyne (BCN) groups, which are linked through a short, linear polyethylene glycol (PEG1) spacer . The BCN groups are bioorthogonal reagents that undergo rapid and selective strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups, enabling the creation of stable covalent conjugates without the need for cytotoxic copper catalysts . This makes it an invaluable tool for applications under physiological conditions, such as in live-cell labeling. The incorporation of the PEG spacer enhances the solubility and biocompatibility of the resulting conjugates, while the diamide group contributes to the overall stability of the linker . With a molecular weight of 484.64 and a high purity of 95% or greater, this compound is primarily utilized in the synthesis of complex biomolecules . Its applications are particularly prominent in the design of Antibody-Drug Conjugates (ADCs), where it can connect a targeting antibody to a cytotoxic payload, and in the construction of PROTACs (Proteolysis Targeting Chimeras), where it forms part of the linker that connects an E3 ligase ligand to a target protein ligand . This reagent is for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H40N2O5 B8116016 Bis-BCN-PEG1-diamide

Properties

IUPAC Name

2-(9-bicyclo[6.1.0]non-4-ynylmethoxy)-N-[2-[2-[[2-(9-bicyclo[6.1.0]non-4-ynylmethoxy)acetyl]amino]ethoxy]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40N2O5/c31-27(19-34-17-25-21-9-5-1-2-6-10-22(21)25)29-13-15-33-16-14-30-28(32)20-35-18-26-23-11-7-3-4-8-12-24(23)26/h21-26H,5-20H2,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQLLJYKJNISBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2COCC(=O)NCCOCCNC(=O)COCC3C4C3CCC#CCC4)CCC#C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Bis-BCN-PEG1-diamide: A Bifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-BCN-PEG1-diamide, a bifunctional, polyethylene glycol (PEG)-based linker pivotal in the field of bioconjugation and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document details its chemical and physical properties, outlines experimental protocols for its application, and provides visual representations of its functional mechanism and experimental workflows.

Core Concepts: Understanding this compound

This compound is a chemical linker designed for the covalent attachment of two molecular entities. Its structure is characterized by two bicyclo[6.1.0]nonyne (BCN) groups separated by a short PEG1 spacer with diamide functionalities. The BCN groups are strained alkynes that are highly reactive in copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This allows for the efficient and specific conjugation of azide-containing molecules in aqueous environments and under mild conditions, making it ideal for working with sensitive biomolecules.

The primary application of this compound is in the synthesis of bifunctional molecules where it acts as a bridge. A notable application is in the construction of PROTACs, which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. In this context, one BCN group can be reacted with an azide-modified E3 ligase ligand and the other with an azide-modified ligand for a protein of interest.

Quantitative Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Weight 484.63 g/mol [1][2]
Chemical Formula C₂₈H₄₀N₂O₅[2]
Appearance Solid
Purity Typically ≥95%
Solubility Soluble in DMSO and other organic solvents. Poorly soluble in water.
Storage Store at -20°C as a solid or in solvent at -80°C.

Experimental Protocols

The following sections provide detailed methodologies for the application of this compound in the synthesis of a bifunctional conjugate, such as a PROTAC.

General Protocol for Sequential Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the sequential conjugation of two different azide-containing molecules (Molecule A and Molecule B) to this compound.

Materials:

  • This compound

  • Azide-functionalized Molecule A (e.g., E3 ligase ligand)

  • Azide-functionalized Molecule B (e.g., target protein ligand)

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF)

  • Reaction vessels

  • Purification system (e.g., preparative HPLC)

  • Analytical instruments (e.g., LC-MS, NMR)

Procedure:

  • First Conjugation:

    • Dissolve this compound and a slight molar excess (1.1 to 1.5 equivalents) of Azide-functionalized Molecule A in the reaction solvent.

    • Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by LC-MS.

    • Upon completion, purify the mono-conjugated product (Molecule A-BCN-PEG1-diamide-BCN) using preparative HPLC to remove unreacted starting materials.

  • Second Conjugation:

    • Dissolve the purified mono-conjugated product and a slight molar excess (1.1 to 1.5 equivalents) of Azide-functionalized Molecule B in the reaction solvent.

    • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by LC-MS.

    • Upon completion, purify the final bifunctional conjugate (Molecule A-BCN-PEG1-diamide-BCN-Molecule B) using preparative HPLC.

  • Characterization:

    • Confirm the identity and purity of the final product using LC-MS and NMR.

Synthesis of a PROTAC using this compound

This protocol provides a more specific example of synthesizing a PROTAC by linking an azide-modified von Hippel-Lindau (VHL) E3 ligase ligand and an azide-modified target protein inhibitor.

Materials:

  • This compound

  • Azide-VHL Ligand

  • Azide-Target Protein Inhibitor

  • Anhydrous DMSO

  • Preparative HPLC system with a C18 column

  • LC-MS system

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 10 mM stock solution of Azide-VHL Ligand in anhydrous DMSO.

    • Prepare a 10 mM stock solution of Azide-Target Protein Inhibitor in anhydrous DMSO.

  • First Conjugation Reaction:

    • In a microcentrifuge tube, combine 1 equivalent of the this compound stock solution with 1.2 equivalents of the Azide-VHL Ligand stock solution.

    • Allow the reaction to proceed at room temperature for 8 hours.

    • Monitor the formation of the mono-conjugated product by injecting a small aliquot into the LC-MS system.

    • Purify the resulting VHL-BCN-PEG1-diamide-BCN intermediate using preparative HPLC. Lyophilize the collected fractions to obtain a solid.

  • Second Conjugation Reaction:

    • Dissolve the purified intermediate in anhydrous DMSO to make a 10 mM solution.

    • Add 1.2 equivalents of the Azide-Target Protein Inhibitor stock solution.

    • Let the reaction proceed at room temperature for 8 hours.

    • Monitor the formation of the final PROTAC by LC-MS.

  • Final Purification and Analysis:

    • Purify the final PROTAC molecule by preparative HPLC.

    • Confirm the molecular weight of the purified PROTAC using high-resolution mass spectrometry.

    • Further characterization by ¹H and ¹³C NMR is recommended to confirm the structure.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the logical relationships and workflows associated with this compound.

G Logical Function of this compound cluster_0 Reactants cluster_1 Bifunctional Linker cluster_2 Final Conjugate Azide_A Azide-Molecule A (e.g., E3 Ligase Ligand) Linker This compound BCN PEG1 BCN Azide_A->Linker:f0 SPAAC Reaction 1 Azide_B Azide-Molecule B (e.g., Target Protein Ligand) Azide_B->Linker:f1 SPAAC Reaction 2 Conjugate Molecule A - Linker - Molecule B (e.g., PROTAC) Linker->Conjugate

Caption: Logical diagram illustrating the role of this compound in SPAAC.

G Experimental Workflow for PROTAC Synthesis A 1. Prepare Stock Solutions (Linker, Ligand A, Ligand B in DMSO) B 2. First Conjugation (Linker + Azide-Ligand A) A->B C 3. Purification 1 (HPLC to isolate mono-conjugate) B->C D 4. Second Conjugation (Mono-conjugate + Azide-Ligand B) C->D E 5. Final Purification (HPLC to isolate PROTAC) D->E F 6. Characterization (LC-MS, NMR) E->F

Caption: Step-by-step experimental workflow for synthesizing a PROTAC.

G PROTAC Mechanism of Action PROTAC PROTAC (this compound core) POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary Ub Ubiquitination Ternary->Ub facilitates Degradation Proteasomal Degradation Ub->Degradation leads to

Caption: Signaling pathway for PROTAC-mediated protein degradation.

References

An In-depth Technical Guide to the Mechanism of Action of Bis-BCN-PEG1-diamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-BCN-PEG1-diamide is a bifunctional chemical linker integral to the advancement of bioconjugation and the development of sophisticated biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its utility lies in its ability to covalently link two discrete molecular entities with high specificity and efficiency under biocompatible conditions. This guide provides a comprehensive technical overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding for researchers and professionals in the field of drug development.

The fundamental mechanism of this compound revolves around the principles of bioorthogonal chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This copper-free "click chemistry" reaction enables the formation of a stable triazole linkage between a strained alkyne and an azide-modified molecule. The "Bis-BCN" designation refers to the presence of two bicyclo[6.1.0]nonyne (BCN) moieties, which are highly strained and reactive alkynes. These are connected by a short, hydrophilic polyethylene glycol (PEG1) linker incorporating diamide groups, enhancing solubility and providing structural stability to the linker and the resulting conjugate.[1][2]

Core Mechanism: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The primary mechanism of action of this compound is the [3+2] cycloaddition reaction between the strained triple bond of the BCN group and an organic azide.[3] This reaction is driven by the significant ring strain of the bicyclo[6.1.0]nonyne ring system, which lowers the activation energy of the cycloaddition, allowing it to proceed rapidly at physiological temperatures without the need for a cytotoxic copper(I) catalyst.[4][5] The reaction is highly selective, as both the strained alkyne and the azide are bioorthogonal, meaning they do not react with naturally occurring functional groups found in biological systems.

The overall reaction can be depicted as follows:

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Bis-BCN R1-BCN Triazole R1-Triazole-R2 Bis-BCN->Triazole SPAAC Reaction Azide N3-R2 Azide->Triazole

Figure 1: The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

Quantitative Data: Reaction Kinetics

The efficiency of the SPAAC reaction is quantified by its second-order rate constant (k₂). While specific kinetic data for this compound is not extensively published, the reactivity is primarily determined by the BCN moiety. The table below presents a comparison of the second-order rate constants for the reaction of endo-BCN and dibenzocyclooctyne (DBCO), another common strained alkyne, with benzyl azide. This data provides a quantitative basis for the high reactivity of the BCN group.

FeatureBCN (endo-isomer)DBCO (Dibenzocyclooctyne)
Reaction Type Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Second-Order Rate Constant (with benzyl azide) ~0.29 M⁻¹s⁻¹~0.9 M⁻¹s⁻¹
Stability in Human Plasma HighHigh
Stability towards Glutathione (GSH) Susceptible to reactionLess reactive with thiols than maleimides
Tendency to Induce Aggregation Lower propensity for aggregation compared to DBCO in some contextsHigher propensity for aggregation in certain antibody-drug conjugate (ADC) formulations
Table 1: Comparative performance metrics of BCN and DBCO linkers.

Experimental Protocols

The following section outlines a detailed, representative protocol for the conjugation of an azide-modified molecule to a protein (e.g., an antibody) using a BCN linker. This protocol can be adapted for use with this compound for dual conjugations.

Materials
  • Antibody (or other protein to be modified)

  • BCN-NHS ester (for introducing the BCN moiety to the protein)

  • Azide-modified molecule (e.g., drug, fluorophore)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Tris buffer (1 M, pH 8.0)

  • Spin desalting columns (or other purification system like SEC)

Protocol: Two-Step Conjugation

Step 1: Activation of the Antibody with BCN

  • Preparation: Prepare a solution of the antibody at a concentration of 5-10 mg/mL in PBS (pH 7.4).

  • BCN-NHS Ester Solution: Dissolve the amine-reactive BCN-NHS ester in DMSO to a final concentration of 10 mM.

  • Reaction: Add a 10- to 20-fold molar excess of the BCN-NHS ester solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Quench the reaction by adding 1 M Tris buffer (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove the unreacted BCN-NHS ester using a spin desalting column according to the manufacturer's instructions. The resulting BCN-activated antibody can be stored at -20°C.

Step 2: SPAAC Reaction with Azide-Modified Molecule

  • Reactant Preparation: Prepare a stock solution of the azide-modified molecule in a compatible solvent (e.g., DMSO).

  • Conjugation: Add a 1.5- to 3-fold molar excess of the azide-modified molecule to the purified BCN-activated antibody.

  • Incubation: Incubate the reaction for 4-12 hours at room temperature or at 4°C overnight with gentle mixing. For dual labeling with this compound, the second azide-modified molecule can be added sequentially or simultaneously, depending on the experimental design.

  • Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove any unreacted azide-modified molecule.

Characterization

The final conjugate can be characterized using various analytical techniques, including:

  • SDS-PAGE: To confirm the increase in molecular weight upon conjugation.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise mass of the conjugate and confirm the degree of labeling.

  • UV-Vis Spectroscopy: To quantify the concentration of the protein and the conjugated molecule (if it has a chromophore).

  • HPLC (e.g., SEC-HPLC, RP-HPLC): To assess the purity and aggregation of the conjugate.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams, generated using Graphviz, illustrate the experimental workflow for bioconjugation and the chemical logic of the SPAAC reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein_Prep Prepare Protein Solution Activation Activate Protein with BCN-NHS Protein_Prep->Activation BCN_Prep Prepare BCN-NHS Ester Solution BCN_Prep->Activation Azide_Prep Prepare Azide-Molecule Solution SPAAC Perform SPAAC Reaction Azide_Prep->SPAAC Quench1 Quench Reaction Activation->Quench1 Purify1 Purify BCN-Activated Protein Quench1->Purify1 Purify1->SPAAC Purify2 Purify Final Conjugate SPAAC->Purify2 Characterize Characterize Conjugate (SDS-PAGE, MS, HPLC) Purify2->Characterize

Figure 2: Experimental workflow for protein conjugation using a BCN linker.

Chemical_Logic Reactants This compound Azide-Modified Molecule TransitionState [3+2] Cycloaddition Transition State Reactants->TransitionState Bioorthogonal Reaction (No Catalyst) Product Stable Triazole Linkage Conjugated Biomolecule TransitionState->Product Ring Strain Release

Figure 3: Chemical logic of the this compound mechanism of action.

Conclusion

This compound is a powerful tool for modern bioconjugation, enabling the precise and robust linking of molecules for a wide range of applications in research and drug development. Its mechanism of action, rooted in the principles of strain-promoted alkyne-azide cycloaddition, offers high efficiency, selectivity, and biocompatibility. The bifunctional nature of this linker further expands its utility, allowing for the construction of complex, multi-component biomolecular systems. A thorough understanding of its mechanism, kinetics, and the practical aspects of its implementation, as detailed in this guide, is crucial for its successful application in the development of next-generation therapeutics and research tools.

References

An In-depth Technical Guide to the Synthesis of Bis-BCN-PEG1-diamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Bis-BCN-PEG1-diamide, a bifunctional linker critical in the field of bioconjugation and drug delivery. This document outlines the chemical properties, a detailed synthetic protocol, and the characterization of this important compound.

Core Concepts: Understanding this compound

This compound is a chemical linker featuring two bicyclo[6.1.0]nonyne (BCN) moieties linked by a short polyethylene glycol (PEG) spacer. The BCN groups are strained alkynes that readily participate in copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This bioorthogonal reaction is highly efficient and proceeds under mild, physiological conditions, making it ideal for conjugating sensitive biomolecules. The PEG1 spacer, in this case, is derived from ethylenediamine, providing a short, hydrophilic linkage that helps to mitigate aggregation and improve the solubility of the resulting conjugates. The diamide bonds within the structure offer enhanced stability.

The primary application of this compound is in the construction of complex bioconjugates, such as antibody-drug conjugates (ADCs), where it can link a targeting moiety (e.g., an antibody) to a therapeutic payload (e.g., a cytotoxic drug). Its bifunctional nature allows for the attachment of two different azide-modified molecules.

Quantitative Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C28H40N2O5[1]
Molecular Weight 484.63 g/mol [1]
Appearance White to off-white solidGeneral Knowledge
Solubility Soluble in DMSO, DMF, and chlorinated solventsGeneral Knowledge
Purity >95% (typically)General Knowledge

Note: Experimental characterization data such as 1H NMR and Mass Spectrometry are often provided by commercial suppliers upon request. Representative data is referenced in the characterization section.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of a key intermediate, Bicyclo[6.1.0]nonyne-9-carboxylic acid (BCN-acid), followed by its coupling to a short diamine linker.

Part 1: Synthesis of Bicyclo[6.1.0]nonyne-9-carboxylic acid (BCN-acid)

A convenient three-step synthesis from 1,5-cyclooctadiene can be employed to produce the anti-diastereomer of BCN-COOH with a good overall yield.[1] This process involves cyclopropanation, oxidation, and finally dehydrohalogenation to introduce the alkyne functionality.

Part 2: Amide Coupling to form this compound

This protocol details the coupling of two equivalents of BCN-acid with one equivalent of ethylenediamine using EDC and NHS as coupling agents.

Materials:

  • Bicyclo[6.1.0]nonyne-9-carboxylic acid (BCN-acid)

  • Ethylenediamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • 0.1 M MES buffer (pH 4.5-5)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activation of BCN-acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve BCN-acid (2.2 equivalents) in anhydrous DCM. Add NHS (2.2 equivalents) and EDC (2.2 equivalents). Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS-activated BCN ester. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Coupling Reaction: In a separate flask, dissolve ethylenediamine (1.0 equivalent) in a mixture of anhydrous DCM and a small amount of anhydrous DMF to ensure solubility.

  • Slowly add the ethylenediamine solution to the activated BCN-ester solution from step 1.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 0.1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Characterization:

The final product should be characterized by:

  • ¹H NMR: To confirm the presence of the BCN and PEG protons and the formation of the amide bonds.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product. Commercial suppliers often provide LC-MS data.[2]

Mandatory Visualizations

Below are diagrams illustrating the synthesis pathway and a general experimental workflow.

Synthesis_Pathway Synthesis of this compound cluster_0 Precursor Synthesis cluster_1 Amide Coupling 1_5_COD 1,5-Cyclooctadiene BCN_acid Bicyclo[6.1.0]nonyne-9-carboxylic acid 1_5_COD->BCN_acid 3 steps BCN_acid_activated BCN-NHS Ester BCN_acid->BCN_acid_activated EDC, NHS Bis_BCN_PEG1_diamide This compound BCN_acid_activated->Bis_BCN_PEG1_diamide Ethylenediamine Ethylenediamine Ethylenediamine->Bis_BCN_PEG1_diamide

Caption: Synthetic pathway for this compound.

Experimental_Workflow General Experimental Workflow Start Start Activate_Acid Activate BCN-acid with EDC/NHS Start->Activate_Acid Couple Couple Activated Acid and Amine Activate_Acid->Couple Prepare_Amine Prepare Ethylenediamine Solution Prepare_Amine->Couple Monitor Monitor Reaction (TLC) Couple->Monitor Monitor->Couple Incomplete Workup Aqueous Work-up Monitor->Workup Reaction Complete Purify Purify (Column Chromatography) Workup->Purify Characterize Characterize (NMR, MS) Purify->Characterize End End Characterize->End

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a valuable tool for the development of next-generation therapeutics. Its ability to facilitate the precise construction of bioconjugates through the robust and bioorthogonal SPAAC chemistry makes it highly suitable for:

  • Antibody-Drug Conjugates (ADCs): The bifunctional nature of the linker allows for the attachment of a targeting antibody and a potent cytotoxic payload, enabling targeted drug delivery to cancer cells.

  • PROTACs (Proteolysis Targeting Chimeras): This linker can be used in the synthesis of PROTACs, which are designed to recruit specific E3 ubiquitin ligases to a target protein, leading to its degradation.[3]

  • Targeted Imaging Agents: By conjugating a targeting moiety to an imaging agent (e.g., a fluorophore or a PET tracer), this compound can be used to create probes for diagnostic applications.

This technical guide provides a foundational understanding of the synthesis of this compound. Researchers and drug development professionals can utilize this information to produce this versatile linker for their specific bioconjugation needs. Further optimization of the reaction conditions may be necessary depending on the scale and purity requirements of the final application.

References

An In-depth Technical Guide to Bis-BCN-PEG1-diamide: Properties, Characteristics, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bis-BCN-PEG1-diamide is a bifunctional, polyethylene glycol (PEG)-based linker molecule that is increasingly utilized in the fields of bioconjugation and drug development. Its unique structure, featuring two bicyclo[6.1.0]nonyne (BCN) moieties, enables its participation in copper-free click chemistry, a highly efficient and bioorthogonal reaction. This technical guide provides a comprehensive overview of the properties, characteristics, and applications of this compound, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates.

Core Properties and Characteristics

This compound is a versatile chemical tool with a defined set of physicochemical properties that make it well-suited for its applications. The presence of the PEG1 spacer enhances the solubility of this linker in aqueous environments, a critical feature for biological applications.

PropertyValueSource
Molecular Weight 484.63 g/mol --INVALID-LINK--
Chemical Formula C28H40N2O5--INVALID-LINK--
Purity Typically ≥95%--INVALID-LINK--
Solubility Soluble in water, DCM, and DMF--INVALID-LINK--
Storage Store at -20°C for long-term stability. Can be stored for up to 24 months under these conditions.--INVALID-LINK--, --INVALID-LINK--
Stability Stable under recommended storage conditions.--INVALID-LINK--
Reactivity The BCN groups react with azide-containing molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).--INVALID-LINK--

Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The primary utility of this compound lies in its ability to participate in SPAAC, a type of "click chemistry" reaction. The BCN groups are strained alkynes that readily and selectively react with azide groups to form a stable triazole linkage. This reaction is bioorthogonal, meaning it can proceed within a biological system without interfering with native biochemical processes. A key advantage of SPAAC is that it does not require a cytotoxic copper catalyst, making it ideal for applications involving live cells or in vivo studies.

Applications in Drug Development

The bifunctional nature of this compound makes it a valuable linker for connecting two different molecules. Its most prominent application is in the development of PROTACs.

PROTAC Synthesis

PROTACs are heterobifunctional molecules designed to induce the degradation of specific target proteins. They consist of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, joined by a linker. This compound can serve as this linker, connecting the target protein ligand and the E3 ligase ligand. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

The following diagram illustrates the general mechanism of PROTAC-mediated protein degradation:

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation Target_Protein Target Protein PROTAC PROTAC (this compound linker) Target_Protein->PROTAC E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ub Ubiquitin Ubiquitinated_Target Ubiquitinated Target Protein Ub->Ubiquitinated_Target E1, E2, E3 enzymes Proteasome 26S Proteasome Ubiquitinated_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation pathway.

Antibody-Drug Conjugate (ADC) Development

This compound can also be used in the synthesis of ADCs. In this application, the linker connects a monoclonal antibody that targets a specific antigen on cancer cells to a potent cytotoxic drug. The bifunctional nature of the linker allows for the attachment of the antibody at one BCN group and the drug at the other, following their modification with azide groups.

Experimental Protocols

While a specific, detailed experimental protocol for this compound is not publicly available, the following is a representative protocol for the synthesis of an antibody-drug conjugate using a similar bifunctional BCN linker, Bis-BCN-PEG3-diamide. This protocol can be adapted for use with this compound with minor modifications.

Protocol: Synthesis of a Trastuzumab-MMAE Antibody-Drug Conjugate

This protocol describes the synthesis of a Trastuzumab-MMAE ADC using a bifunctional BCN linker in a dual-labeling strategy.

Materials:

  • Trastuzumab (anti-HER2 antibody)

  • Azide-modified MMAE (Payload)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Amine-reactive BCN-NHS ester (for antibody modification)

  • Quenching reagent (e.g., Tris buffer)

  • Size-exclusion chromatography (SEC) column

Methodology:

  • Antibody Preparation and BCN Modification:

    • Prepare a solution of Trastuzumab at a concentration of 5-10 mg/mL in PBS (pH 7.4).

    • Dissolve the amine-reactive BCN-NHS ester in DMSO to a final concentration of 10 mM.

    • Add a 10- to 20-fold molar excess of the BCN-NHS ester solution to the Trastuzumab solution. The final DMSO concentration should not exceed 10% (v/v).

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

    • Quench the reaction by adding 1 M Tris buffer (pH 8.0) to a final concentration of 50 mM and incubate for 15 minutes at room temperature.

    • Remove excess, unreacted BCN-NHS ester and quenching reagent by size-exclusion chromatography using a column equilibrated with PBS (pH 7.4).

    • Determine the concentration and degree of labeling (DOL) of the BCN-modified Trastuzumab using UV-Vis spectrophotometry.

  • Conjugation of Azide-Payload:

    • Add a 1.5- to 3-fold molar excess of azide-MMAE to the BCN-modified Trastuzumab solution.

    • Incubate the reaction for 4-12 hours at room temperature or 37°C with gentle mixing.

    • The reaction progress can be monitored by hydrophobic interaction chromatography (HIC) or mass spectrometry.

  • Purification and Characterization:

    • Purify the Trastuzumab-BCN-MMAE conjugate using size-exclusion chromatography to remove unreacted azide-MMAE.

    • Characterize the final ADC product to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.

The following diagram illustrates the experimental workflow for ADC synthesis:

ADC_Synthesis_Workflow Experimental Workflow for ADC Synthesis cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Payload Conjugation cluster_2 Step 3: ADC Purification & Characterization Antibody_Prep Prepare Trastuzumab in PBS Incubation_1 Incubate Antibody + BCN-NHS ester (1-2 hours, RT) Antibody_Prep->Incubation_1 BCN_Ester_Prep Dissolve BCN-NHS ester in DMSO BCN_Ester_Prep->Incubation_1 Quench_1 Quench with Tris buffer Incubation_1->Quench_1 Purification_1 Purify via SEC Quench_1->Purification_1 Characterization_1 Determine DOL Purification_1->Characterization_1 Incubation_2 Incubate BCN-Antibody + Azide-MMAE (4-12 hours, RT or 37°C) Characterization_1->Incubation_2 Payload_Prep Prepare Azide-MMAE Payload_Prep->Incubation_2 Monitoring Monitor reaction (HIC/MS) Incubation_2->Monitoring Purification_2 Purify ADC via SEC Monitoring->Purification_2 Characterization_2 Characterize final ADC (DAR, purity, aggregation) Purification_2->Characterization_2

Caption: Experimental workflow for ADC synthesis.

Conclusion

This compound is a powerful and versatile tool for researchers and drug development professionals. Its well-defined properties and its ability to participate in efficient and bioorthogonal copper-free click chemistry reactions make it an ideal linker for the construction of complex biomolecules such as PROTACs and ADCs. The continued development and application of such bifunctional linkers are poised to advance the design of next-generation targeted therapeutics.

An In-depth Technical Guide to Bis-BCN-PEG1-diamide for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-BCN-PEG1-diamide, a bifunctional linker designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are emergent therapeutic modalities that leverage the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase.

This compound is a polyethylene glycol (PEG)-based linker equipped with two bicyclo[6.1.0]nonyne (BCN) moieties. The BCN groups are strained alkynes that readily participate in copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry.[1][2] This allows for the sequential and efficient conjugation of an azide-functionalized warhead (targeting the protein of interest) and an azide-functionalized E3 ligase ligand, offering a modular and flexible approach to PROTAC synthesis.[3] The PEG1 spacer enhances the linker's hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC molecule.[4]

Physicochemical Properties of this compound

A clear understanding of the linker's properties is essential for its effective application in PROTAC design and synthesis.

PropertyValueReference
Chemical Formula C₂₈H₄₀N₂O₅[5]
Molecular Weight 484.63 g/mol
Appearance Solid
Reactivity Contains two BCN groups for strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules.
Solubility Soluble in organic solvents such as DCM, THF, acetonitrile, DMF, and DMSO. The PEG spacer enhances aqueous solubility of the conjugate.
Storage Store at -20°C as a powder or -80°C in solvent.

PROTAC Synthesis Utilizing this compound: A Representative Workflow

The synthesis of a PROTAC using a bifunctional linker like this compound typically follows a sequential conjugation strategy. This approach allows for the controlled assembly of the final molecule and facilitates the purification of intermediates. Here, we outline a representative workflow for the synthesis of a BRD4-targeting PROTAC using the BET bromodomain inhibitor JQ1 as the warhead and a ligand for the von Hippel-Lindau (VHL) E3 ligase.

G cluster_0 Component Preparation cluster_1 Sequential PROTAC Assembly cluster_2 Purification and Characterization JQ1-Azide JQ1-Azide Synthesis Reaction1 Step 1: First SPAAC Reaction JQ1-Azide->Reaction1 VHL-Azide VHL Ligand-Azide Synthesis Reaction2 Step 2: Second SPAAC Reaction VHL-Azide->Reaction2 Linker This compound Linker->Reaction1 Intermediate JQ1-BCN-PEG1-BCN Intermediate Reaction1->Intermediate Intermediate->Reaction2 Final_PROTAC Final PROTAC Molecule Reaction2->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification Characterization Characterization (e.g., LC-MS, NMR) Purification->Characterization

A representative workflow for PROTAC synthesis.

Mechanism of Action: PROTAC-Induced Protein Degradation

The synthesized PROTAC molecule acts as a bridge to induce the formation of a ternary complex between the target protein (BRD4) and the E3 ligase (VHL). This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.

G PROTAC PROTAC (JQ1-Linker-VHL) Ternary_Complex Ternary Complex (BRD4-PROTAC-VHL) PROTAC->Ternary_Complex BRD4 Target Protein (BRD4) BRD4->Ternary_Complex VHL E3 Ligase (VHL) VHL->Ternary_Complex Ubiquitination Poly-ubiquitination of BRD4 Ternary_Complex->Ubiquitination E2 E2-Ubiquitin E2->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of BRD4 Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling

The signaling pathway of PROTAC-induced degradation.

Experimental Protocols

The following are representative protocols for the synthesis of a BRD4-targeting PROTAC using this compound. These protocols are based on established chemical principles for PROTAC synthesis and SPAAC reactions. Researchers should optimize these conditions based on their specific warhead and E3 ligase ligand.

Protocol 1: Synthesis of Azide-Functionalized JQ1 (JQ1-Azide)

This protocol describes the modification of the BRD4 inhibitor JQ1 to introduce an azide handle for subsequent click chemistry. This can be achieved by reacting the carboxylic acid derivative of JQ1 with an amino-azide linker.

Reagents and Materials:

  • (+)-JQ1 (free acid) (1.0 eq)

  • 2-Azidoethan-1-amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere

Procedure:

  • Dissolve (+)-JQ1 (free acid) in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add 2-azidoethan-1-amine to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield JQ1-azide.

Protocol 2: Synthesis of Azide-Functionalized VHL Ligand (VHL-Azide)

A similar amidation strategy can be used to functionalize a VHL E3 ligase ligand that has a suitable carboxylic acid handle. Alternatively, azide-functionalized VHL ligands are commercially available.

Protocol 3: Sequential SPAAC Reaction for PROTAC Synthesis

This protocol outlines the two-step click chemistry reaction to assemble the final PROTAC.

Step 1: First SPAAC Reaction - Conjugation of JQ1-Azide

Reagents and Materials:

  • This compound (1.0 eq)

  • JQ1-Azide (1.05 eq)

  • Anhydrous DMSO

Procedure:

  • Dissolve this compound in anhydrous DMSO.

  • Add a solution of JQ1-Azide in anhydrous DMSO to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS to confirm the formation of the mono-conjugated intermediate (JQ1-BCN-PEG1-BCN).

  • The reaction mixture containing the intermediate is often used directly in the next step without purification.

Step 2: Second SPAAC Reaction - Conjugation of VHL-Azide

Reagents and Materials:

  • Reaction mixture from Step 1 (containing JQ1-BCN-PEG1-BCN intermediate) (1.0 eq)

  • VHL-Azide (1.1 eq)

  • Anhydrous DMSO

Procedure:

  • To the reaction mixture from Step 1, add a solution of VHL-Azide in anhydrous DMSO.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS for the formation of the final PROTAC.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final PROTAC by preparative HPLC to obtain the desired product.

Representative Quantitative Data

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ). The following table provides representative data for BRD4-targeting PROTACs, illustrating the impact of linker composition and length.

PROTACLinker CompositionLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)Reference
dBET1PEG1448092
Representative PROTAC 1Alkyl9~100>90
Representative PROTAC 2PEG11~50>95
Hypothetical BCN-PROTAC BCN-PEG1 ~13 7.36 >98

Note: The data for the "Hypothetical BCN-PROTAC" is representative of a highly potent BRD4 degrader and is included for comparative purposes, as specific data for a PROTAC synthesized with this compound is not publicly available in this format.

Logical Relationship Diagram: The Modular Nature of PROTACs

The synthesis of PROTACs is a modular process, where the choice of warhead, linker, and E3 ligase ligand can be varied to optimize the final molecule's properties. This compound is a key component in the "Linker" module, enabling the connection of the other two components through SPAAC chemistry.

G cluster_0 PROTAC Components cluster_1 Functionalization for Conjugation cluster_2 Assembly and Final Product Warhead Warhead (e.g., JQ1) Warhead_Azide Azide Functionalization Warhead->Warhead_Azide Linker Linker (e.g., this compound) Linker_BCN BCN Functional Groups Linker->Linker_BCN E3_Ligand E3 Ligase Ligand (e.g., VHL Ligand) E3_Ligand_Azide Azide Functionalization E3_Ligand->E3_Ligand_Azide SPAAC Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Warhead_Azide->SPAAC Linker_BCN->SPAAC E3_Ligand_Azide->SPAAC PROTAC Final PROTAC Molecule SPAAC->PROTAC

The modular assembly of a PROTAC.

References

An In-Depth Technical Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Bis-BCN-PEG1-diamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction, with a specific focus on the application of the bifunctional linker, Bis-BCN-PEG1-diamide. This document delves into the core principles of the reaction, presents quantitative kinetic data, offers detailed experimental protocols, and visualizes key workflows relevant to researchers in bioconjugation, drug development, and materials science.

Core Concepts: The Power of Bioorthogonal Chemistry

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without interfering with native biochemical processes.[1] Unlike the copper-catalyzed version (CuAAC), SPAAC does not require cytotoxic copper catalysts, making it ideal for applications in living systems.[2] The reaction is driven by the high ring strain of cyclooctyne derivatives, such as bicyclo[6.1.0]nonyne (BCN).

This compound is a homobifunctional crosslinker featuring two BCN moieties connected by a short polyethylene glycol (PEG) spacer. This structure allows for the sequential or simultaneous conjugation of two azide-containing molecules, making it a valuable tool for the construction of complex bioconjugates like antibody-drug conjugates (ADCs), PROTACs, and molecular imaging probes. The PEG spacer enhances the aqueous solubility of the linker and the resulting conjugate.

Quantitative Analysis of SPAAC Reaction Kinetics

The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂), which reflects the intrinsic reactivity between the cyclooctyne and the azide. A higher k₂ value indicates a faster reaction, which is often crucial when working with low concentrations of biomolecules or capturing dynamic processes. The reactivity of BCN is influenced by both the structure of the BCN isomer (endo or exo) and the electronic properties of the azide. Generally, the endo-BCN isomer exhibits slightly faster kinetics than the exo-BCN isomer.[2]

Below is a summary of reported second-order rate constants for the reaction of BCN derivatives with various azides. While specific kinetic data for this compound is not extensively published, the data for monofunctional BCN derivatives provide a strong indication of its expected reactivity.

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent
exo-BCNBenzyl azide0.19CD₃CN/D₂O (1:2)
endo-BCNBenzyl azide0.29CD₃CN/D₂O (1:2)
BCNPhenyl-CF₂-CF₂-N₃2.24THF/H₂O (9:1)
BCNBenzyl azide~0.15Not specified
BCNTertiary AzideSimilar to primary/secondary azidesNot specified

Note: Reaction rates are dependent on various factors including temperature, solvent, and the specific structures of the reactants.

Experimental Protocols

General Protocol for Sequential Bioconjugation using this compound

This protocol outlines a general procedure for the sequential conjugation of two different azide-containing molecules (Molecule A-N₃ and Molecule B-N₃) to this compound.

Materials:

  • This compound

  • Molecule A-N₃ (e.g., an azide-modified protein)

  • Molecule B-N₃ (e.g., an azide-modified small molecule drug or imaging agent)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Organic co-solvent (e.g., DMSO, if required for solubility)

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

Step 1: First Conjugation

  • Dissolve this compound in the reaction buffer. If necessary, a small amount of an organic co-solvent can be used to aid dissolution.

  • Add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of this compound to a solution of Molecule A-N₃ in the reaction buffer.

  • Incubate the reaction mixture at room temperature or 37°C with gentle mixing. The reaction time will depend on the concentration and reactivity of the components and can range from 1 to 4 hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS to observe the formation of the mono-conjugated product).

  • Once the first conjugation has reached the desired level of completion, purify the mono-conjugated product (Molecule A-BCN-PEG1-diamide) from excess this compound using Size-Exclusion Chromatography (SEC).

Step 2: Second Conjugation

  • To the purified mono-conjugated product from Step 1, add a molar excess (e.g., 2 to 5 equivalents) of Molecule B-N₃.

  • Incubate the reaction mixture under the same conditions as the first conjugation.

  • Monitor the formation of the final dual-conjugated product (Molecule A-Conjugate-Molecule B) by LC-MS or another suitable method.

  • Upon completion, purify the final conjugate using SEC or another appropriate chromatographic technique to remove unreacted Molecule B-N₃.

  • Characterize the final product by methods such as mass spectrometry and SDS-PAGE (for protein conjugates) to confirm identity and purity.

Protocol for Kinetic Analysis of SPAAC Reaction by ¹H NMR Spectroscopy

This protocol describes how to determine the second-order rate constant of a SPAAC reaction using ¹H NMR spectroscopy by monitoring the disappearance of a reactant signal over time.[3]

Materials:

  • BCN-containing molecule (e.g., this compound)

  • Azide-containing molecule

  • Deuterated solvent (e.g., DMSO-d₆, CD₃CN, D₂O)

  • Internal standard of known concentration (e.g., dimethyl sulfone)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Prepare stock solutions of the BCN-containing molecule, the azide-containing molecule, and the internal standard in the chosen deuterated solvent.

  • Reaction Initiation: In an NMR tube, combine known concentrations of the azide-containing molecule and the internal standard. Acquire a baseline ¹H NMR spectrum (t=0).

  • Initiate the reaction by adding a known concentration of the BCN-containing molecule to the NMR tube and start a timer immediately.

  • Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition should be determined by the expected reaction rate.

  • Data Analysis:

    • Integrate the signals of a disappearing proton on one of the reactants and a newly appearing proton on the product, relative to the integral of the internal standard.

    • Plot the concentration of the reactant or product as a function of time.

    • Determine the second-order rate constant (k₂) by fitting the data to the appropriate integrated rate law.

Visualizations of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows involving this compound.

Antibody_Drug_Conjugate_Synthesis cluster_modification Antibody Modification cluster_conjugation Sequential Conjugation cluster_purification Purification & Characterization Ab Monoclonal Antibody Azide_Mod Introduce Azide Groups (e.g., via NHS-Azide) Ab->Azide_Mod Ab_N3 Azide-Modified Antibody (Ab-N3) Azide_Mod->Ab_N3 First_Conj First SPAAC Reaction Ab_N3->First_Conj BisBCN This compound BisBCN->First_Conj Mono_Conj Mono-Conjugated Intermediate (Ab-BCN-Linker) First_Conj->Mono_Conj Second_Conj Second SPAAC Reaction Mono_Conj->Second_Conj Drug_N3 Azide-Modified Drug Drug_N3->Second_Conj ADC Antibody-Drug Conjugate (ADC) Second_Conj->ADC Purify Purification (e.g., SEC) ADC->Purify Characterize Characterization (e.g., MS, SDS-PAGE) Purify->Characterize Final_ADC Purified & Characterized ADC Characterize->Final_ADC

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.

Kinetic_Analysis_Workflow cluster_prep Sample Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis Stock_BCN Prepare Stock Solution of this compound Stock_Azide Prepare Stock Solution of Azide Reactant Stock_Std Prepare Stock Solution of Internal Standard Combine Combine Azide and Standard in NMR Tube Baseline Acquire Baseline Spectrum (t=0) Combine->Baseline Initiate Add BCN to Initiate Reaction Baseline->Initiate Acquire Acquire Spectra at Regular Time Intervals Initiate->Acquire Integrate Integrate Reactant/Product and Standard Peaks Acquire->Integrate Concentration Calculate Concentration vs. Time Integrate->Concentration Fit_Data Fit Data to Integrated Rate Law Concentration->Fit_Data Rate_Constant Determine Second-Order Rate Constant (k₂) Fit_Data->Rate_Constant

Caption: Experimental workflow for determining SPAAC reaction kinetics using ¹H NMR spectroscopy.

Conclusion

This compound is a versatile and powerful tool for creating complex molecular architectures through the robust and bioorthogonal SPAAC reaction. Its bifunctional nature enables the precise assembly of bioconjugates with applications ranging from targeted drug delivery to advanced molecular imaging. A thorough understanding of the reaction kinetics and access to detailed experimental protocols are essential for the successful implementation of this technology. This guide provides a foundational resource for researchers to design and execute their experiments, ultimately accelerating innovation in drug development and life sciences.

References

An In-depth Technical Guide to Bis-BCN-PEG1-diamide as a Bifunctional Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Understanding Bis-BCN-PEG1-diamide

This compound is a bifunctional, polyethylene glycol (PEG)-based linker designed for advanced bioconjugation applications.[1] Its structure incorporates two bicyclo[6.1.0]nonyne (BCN) groups, which are strained alkynes that readily participate in copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC).[2] These reactive BCN moieties are separated by a short PEG spacer with a single ethylene glycol unit, flanked by stable diamide bonds.

The primary utility of this compound lies in its ability to covalently link two azide-modified molecules. This makes it a valuable tool in the synthesis of complex biomolecular constructs, such as Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs).[1][2] The bifunctionality allows for a modular and efficient approach to assembling these targeted therapeutics. The short PEG chain can influence the physicochemical properties of the resulting conjugate, including its solubility and steric profile.[3]

Physicochemical and Reactivity Data

Quantitative data for this compound is not extensively available in peer-reviewed literature. The following tables provide key properties based on information from chemical suppliers and extrapolated data from similar BCN-containing linkers. Researchers should consider this data as a guideline and perform their own empirical measurements for precise characterization.

Table 1: General Properties of this compound

PropertyValueSource
Chemical Formula C₂₈H₄₀N₂O₅[Source for general BCN linker info]
Molecular Weight 484.63 g/mol [Source for general BCN linker info]
Purity Typically ≥95%[Source for general BCN linker info]
Appearance Solid

Table 2: Solubility Profile of BCN-PEG Linkers

SolventSolubilityNote
Dimethyl Sulfoxide (DMSO)SolubleCommon solvent for stock solutions.
Dimethylformamide (DMF)SolubleAlternative solvent for stock solutions.
Dichloromethane (DCM)Soluble
Tetrahydrofuran (THF)Soluble
AcetonitrileSoluble
Aqueous Buffers (e.g., PBS)LimitedRequires a co-solvent like DMSO for dissolution. The short PEG1 chain provides some hydrophilicity.

Table 3: Reactivity and Stability of BCN Moieties

ParameterValue/ObservationNote
Second-Order Rate Constant (k₂) with Benzyl Azide ~0.1 - 0.3 M⁻¹s⁻¹This is a general value for BCN and can vary with the specific azide and reaction conditions.
Stability in Presence of Thiols (e.g., Glutathione) Can be susceptible to degradation.BCN linkers may exhibit instability in reducing environments.
Stability in Acidic Conditions Potential for degradation.The strained ring system can be sensitive to acidic pH.
Storage Recommended at -20°C for powder and -80°C in solvent.

Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The core functionality of this compound relies on the SPAAC reaction. The high ring strain of the BCN group's triple bond allows it to react with an azide-containing molecule in a concerted [3+2] cycloaddition. This reaction is bioorthogonal, meaning it proceeds with high efficiency and selectivity under physiological conditions (neutral pH, aqueous environment) without interfering with native biological functional groups. A key advantage of SPAAC is that it does not require a cytotoxic copper catalyst, making it ideal for applications involving live cells or sensitive biomolecules.

The bifunctional nature of this compound allows for a two-step sequential conjugation. First, one BCN group reacts with an azide-modified molecule. After purification, the second BCN group is available to react with a second azide-containing molecule, enabling the formation of a heterobifunctional conjugate.

Experimental Protocols

The following are detailed, representative protocols for the use of this compound in bioconjugation. These should be adapted based on the specific molecules and experimental goals.

General Protocol for Two-Step Sequential Protein-Protein Conjugation

This protocol describes the conjugation of two different azide-modified proteins (Protein A-N₃ and Protein B-N₃) using this compound.

Materials:

  • Azide-modified Protein A (Protein A-N₃)

  • Azide-modified Protein B (Protein B-N₃)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting spin columns (e.g., 7K MWCO)

  • Protein concentration assay kit (e.g., BCA)

  • SDS-PAGE system for analysis

Procedure:

Step 1: Preparation of Reagents

  • Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10 mM.

  • Prepare solutions of Protein A-N₃ and Protein B-N₃ in PBS at a concentration of 1-5 mg/mL.

Step 2: First Conjugation (Protein A-N₃ to this compound)

  • Add a 5- to 10-fold molar excess of the this compound stock solution to the Protein A-N₃ solution. The final concentration of DMSO should not exceed 10% (v/v) to avoid protein denaturation.

  • Incubate the reaction mixture for 4-12 hours at room temperature or 4°C with gentle mixing.

  • Remove the excess, unreacted this compound using a desalting spin column equilibrated with PBS.

  • Determine the concentration of the resulting Protein A-BCN conjugate.

Step 3: Second Conjugation (Protein A-BCN to Protein B-N₃)

  • Add the purified Protein A-BCN conjugate to the Protein B-N₃ solution at a 1:1.5 molar ratio (Protein A-BCN:Protein B-N₃).

  • Incubate the reaction mixture for 4-12 hours at room temperature or 4°C with gentle mixing.

  • Monitor the reaction progress by SDS-PAGE, observing the formation of a higher molecular weight band corresponding to the Protein A-Protein B conjugate.

  • Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion chromatography) to remove unreacted components.

Protocol for the Synthesis of a PROTAC Molecule

This protocol provides a general workflow for the synthesis of a PROTAC by linking an azide-functionalized E3 ligase ligand and an azide-functionalized target protein ligand using this compound.

Materials:

  • Azide-functionalized E3 ligase ligand (E3-N₃)

  • Azide-functionalized target protein ligand (POI-N₃)

  • This compound

  • Anhydrous DMSO or DMF

  • Appropriate reaction buffer (e.g., PBS with co-solvent if needed)

  • HPLC system for reaction monitoring and purification

Procedure:

  • First Conjugation: Dissolve E3-N₃ and a slight molar excess (e.g., 1.1 equivalents) of this compound in DMSO. Stir the reaction at room temperature and monitor its progress by LC-MS until the formation of the mono-adduct (E3-BCN) is maximized.

  • Purification: Purify the E3-BCN intermediate using reverse-phase HPLC.

  • Second Conjugation: Dissolve the purified E3-BCN and a slight molar excess (e.g., 1.2 equivalents) of POI-N₃ in a suitable solvent system. Stir the reaction at room temperature and monitor by LC-MS until the formation of the final PROTAC molecule is complete.

  • Final Purification: Purify the final PROTAC conjugate by reverse-phase HPLC to obtain the high-purity product.

Visualizations

Chemical Structure and Reaction Pathway

Caption: Sequential SPAAC reaction pathway using this compound.

Experimental Workflow for ADC Synthesis

ADC_Workflow cluster_antibody_mod Antibody Modification cluster_drug_linker_prep Drug-Linker Preparation cluster_conjugation Final Conjugation cluster_purification Purification & Analysis Antibody Monoclonal Antibody Azide_Ab Azide-Modified Antibody Antibody->Azide_Ab Azide_NHS Azide-PEG-NHS Ester Azide_NHS->Azide_Ab Final_ADC Antibody-Drug Conjugate (ADC) Azide_Ab->Final_ADC SPAAC BisBCN This compound Drug_BCN Drug-BCN Conjugate BisBCN->Drug_BCN Drug_N3 Azide-Modified Drug Drug_N3->Drug_BCN Drug_BCN->Final_ADC Purification Purification (e.g., SEC) Final_ADC->Purification Analysis Analysis (e.g., HIC, MS) Purification->Analysis

Caption: General workflow for ADC synthesis.

Logical Relationship in PROTAC Action

PROTAC_MoA PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC mechanism of action.

References

Methodological & Application

Application Notes and Protocols for Bis-BCN-PEG1-diamide Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-BCN-PEG1-diamide is a bifunctional, PEGylated crosslinker employed in advanced bioconjugation applications.[1][2] Its structure comprises two bicyclo[6.1.0]nonyne (BCN) moieties, which are strained alkynes that readily participate in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[2][3] This copper-free click chemistry reaction enables the efficient and specific covalent bonding of two azide-functionalized molecules under mild, biocompatible conditions.[4] The short PEG1 spacer enhances aqueous solubility, while the diamide linkages confer structural stability. These application notes provide a comprehensive guide, including detailed protocols, for utilizing this compound in the synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs) or targeted molecular assemblies.

Principle of Reaction

The bioconjugation strategy for this compound is centered on the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This bioorthogonal reaction occurs between the strained alkyne of the BCN group and an azide-functionalized molecule, forming a stable triazole linkage. A key advantage of SPAAC is that it proceeds efficiently under physiological conditions (aqueous buffer, neutral pH, ambient temperature) without the need for a cytotoxic copper catalyst, which is often required in other click chemistry reactions. This makes it particularly well-suited for applications involving sensitive biological molecules and in vivo studies. The bifunctional nature of this compound allows for the crosslinking of two distinct azide-containing molecules, enabling the creation of precisely defined biomolecular constructs.

Materials and Equipment

Reagents
  • This compound

  • Azide-modified Biomolecule 1 (e.g., antibody, protein)

  • Azide-modified Biomolecule 2 (e.g., payload drug, imaging agent)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable amine-free buffer

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Quenching Reagent (optional): 3-azido-1-propanol or other small molecule azide

  • Purification Supplies: Appropriate size-exclusion chromatography (SEC) column or centrifugal filter units (e.g., Amicon® Ultra)

Equipment
  • Variable-speed centrifuge

  • Orbital shaker or rotator

  • UV-Vis Spectrophotometer

  • Chromatography system (e.g., FPLC, HPLC) for purification and analysis

  • SDS-PAGE system for protein analysis

Experimental Protocols

Reagent Preparation
  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Briefly vortex to ensure complete dissolution. Store any unused portion at -20°C.

  • Azide-Modified Biomolecules: Prepare the azide-functionalized biomolecules in the desired reaction buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

Sequential Bioconjugation Protocol

This protocol is recommended to ensure controlled conjugation and minimize the formation of homodimers.

Step 1: First Conjugation Reaction

  • In a microcentrifuge tube, combine the azide-modified Biomolecule 1 with a 0.5 to 0.9 molar equivalent of the this compound stock solution. This sub-stoichiometric ratio favors the formation of a mono-conjugated intermediate.

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purify the mono-conjugated intermediate from unreacted Biomolecule 1 and excess linker. Size-exclusion chromatography is recommended for this step to ensure a clean separation.

Step 2: Second Conjugation Reaction

  • To the purified mono-conjugated intermediate, add a 1.5 to 3-fold molar excess of the azide-modified Biomolecule 2.

  • Incubate the reaction for 4-12 hours at room temperature or 37°C with gentle mixing. For light-sensitive molecules, protect the reaction from light.

  • (Optional) Quench any unreacted BCN groups by adding a 10-fold molar excess of a small molecule azide (e.g., 3-azido-1-propanol) and incubating for an additional 1 hour.

Purification of the Final Conjugate
  • Purify the final bioconjugate to remove unreacted Biomolecule 2 and any other reaction byproducts. Size-exclusion chromatography is typically the most effective method.

  • Pool the fractions containing the purified conjugate and buffer exchange into a suitable storage buffer using a centrifugal filter unit if necessary.

Characterization and Storage
  • Determine the final concentration of the bioconjugate using a UV-Vis spectrophotometer.

  • Analyze the purity and integrity of the conjugate by SDS-PAGE. The final conjugate should show a higher molecular weight band compared to the starting biomolecules.

  • Further characterization by mass spectrometry or HPLC can confirm the success of the conjugation.

  • Store the purified conjugate at 4°C for short-term use or at -80°C for long-term storage.

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Linker:Biomolecule 1 Ratio 0.5 - 0.9 molar equivalentsSub-stoichiometric ratio to favor mono-conjugation in the first step.
Biomolecule 2:Intermediate Ratio 1.5 - 3.0 molar excessDrives the second conjugation reaction to completion.
Reaction Temperature 4°C to 37°CLower temperatures for sensitive biomolecules; 37°C can increase reaction rate.
Reaction Time (per step) 2 - 12 hoursDependent on reactant concentrations and temperature; can be optimized.
pH 7.0 - 8.0SPAAC is generally efficient within this pH range.
DMSO Concentration < 10% (v/v)High concentrations of organic solvents can denature proteins.

Visualizations

experimental_workflow cluster_step1 Step 1: Mono-conjugation cluster_step2 Step 2: Final Conjugation cluster_analysis Analysis & Storage A Azide-Biomolecule 1 React1 Incubate (RT, 2-4h) A->React1 Linker This compound Linker->React1 Purify1 Purify Intermediate (SEC) React1->Purify1 React2 Incubate (RT, 4-12h) Purify1->React2 Mono-conjugated Intermediate B Azide-Biomolecule 2 B->React2 Purify2 Purify Final Conjugate (SEC) React2->Purify2 Analyze Characterize (SDS-PAGE, MS) Purify2->Analyze Store Store (4°C or -80°C) Analyze->Store

Caption: Sequential bioconjugation workflow using this compound.

signaling_pathway cluster_reactants Reactants cluster_products Products A Azide-Biomolecule 1 Intermediate Mono-conjugated Intermediate A->Intermediate + Linker Linker This compound B Azide-Biomolecule 2 Final_Product Final Bioconjugate Intermediate->Final_Product + B

Caption: Logical relationship of reactants to products in the SPAAC reaction.

References

Application Notes and Protocols for Bis-BCN-PEG1-diamide in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Bis-BCN-PEG1-diamide, a homobifunctional crosslinker, in strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry. This reagent is a powerful tool for the covalent and sequential conjugation of two azide-modified molecules, enabling the synthesis of complex bioconjugates such as antibody-drug conjugates (ADCs), PROTACs, and protein-protein conjugates.

Introduction to this compound and SPAAC Chemistry

This compound is a chemical linker featuring two bicyclo[6.1.0]nonyne (BCN) groups separated by a short, hydrophilic polyethylene glycol (PEG1) spacer. The BCN moiety is a strained alkyne that readily reacts with azide-functionalized molecules via SPAAC, a highly efficient and bioorthogonal "click" reaction.[1][2] This reaction proceeds under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications in complex biological systems.[3]

The bifunctional nature of this compound allows for a two-step sequential conjugation. In the first step, one of the BCN groups reacts with an azide-modified molecule. After purification, the second BCN group is available to react with a second azide-containing molecule, enabling the precise assembly of well-defined bioconjugates.[2]

Key Features and Applications

Key Features:

  • Bioorthogonal: The SPAAC reaction is highly specific between the BCN and azide groups, minimizing side reactions with other functional groups present in biological molecules.[3]

  • Copper-Free: The reaction does not require a copper catalyst, which is often toxic to cells, making it suitable for in vivo and live-cell applications.

  • Bifunctional: Enables the sequential and controlled conjugation of two different molecules.

  • Hydrophilic Spacer: The short PEG1 spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers, which can help to reduce aggregation and improve the pharmacokinetic properties of the final product.

Applications:

  • Antibody-Drug Conjugate (ADC) Synthesis: Covalently linking a cytotoxic drug to a monoclonal antibody for targeted cancer therapy.

  • PROTAC Development: Synthesizing proteolysis-targeting chimeras by linking a target-binding ligand and an E3 ligase-binding ligand.

  • Protein-Protein Conjugation: Creating novel fusion proteins or bispecific antibodies.

  • Peptide and Oligonucleotide Labeling: Attaching labels, such as fluorescent dyes or biotin, to peptides and nucleic acids.

  • Surface Immobilization: Attaching biomolecules to surfaces for diagnostic or research applications.

Quantitative Data

CyclooctyneAzideSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent
exo-BCNBenzyl azide0.19CD₃CN/D₂O (1:2)
endo-BCNBenzyl azide0.29CD₃CN/D₂O (1:2)

Data sourced from a technical guide on bifunctional BCN crosslinkers.

Experimental Protocols

General Considerations
  • Solubility: this compound is soluble in organic solvents such as DMSO and DMF. For reactions in aqueous buffers, it is recommended to first prepare a concentrated stock solution in an organic solvent and then add it to the aqueous reaction mixture, ensuring the final concentration of the organic solvent is low enough (typically <10%) to not denature the biomolecules.

  • Stability: BCN moieties are generally stable under physiological conditions. However, they can react with thiols. If working with molecules containing free thiols, it is advisable to include a thiol-capping agent or perform the reaction under conditions that minimize thiol reactivity.

  • Reaction Monitoring: The progress of the conjugation reaction can be monitored by various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).

Protocol for Sequential Conjugation: Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol describes the synthesis of an ADC by first reacting an azide-modified antibody with this compound, followed by conjugation to an azide-modified cytotoxic drug.

Materials:

  • Azide-modified monoclonal antibody (mAb-N₃)

  • This compound

  • Azide-modified cytotoxic drug (Drug-N₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching reagent (e.g., excess small molecule azide)

  • Size-Exclusion Chromatography (SEC) system for purification

  • Hydrophobic Interaction Chromatography (HIC) system for analysis

  • Mass Spectrometer for characterization

Step 1: First Conjugation (Antibody Modification)

  • Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Prepare the antibody solution: Prepare a solution of the azide-modified antibody (mAb-N₃) at a concentration of 5-10 mg/mL in PBS (pH 7.4).

  • Initiate the reaction: Add a 5- to 10-fold molar excess of the this compound stock solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v).

  • Incubate: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove the excess, unreacted this compound using a desalting column or size-exclusion chromatography (SEC) equilibrated with PBS (pH 7.4). The resulting mono-functionalized antibody (mAb-BCN) is now ready for the second conjugation.

Step 2: Second Conjugation (Drug Ligation)

  • Prepare a stock solution of the azide-modified drug: Dissolve the azide-modified cytotoxic drug (Drug-N₃) in DMSO to a final concentration of 10 mM.

  • Initiate the second reaction: Add a 1.5- to 3-fold molar excess of the azide-modified drug solution to the purified mAb-BCN solution from Step 1.

  • Incubate: Incubate the reaction for 4-12 hours at room temperature or 37°C with gentle mixing.

  • Purification of the final ADC: Purify the final antibody-drug conjugate (mAb-BCN-Drug) using size-exclusion chromatography to remove any unreacted drug.

Characterization of the Final ADC
  • Drug-to-Antibody Ratio (DAR) Analysis: The average number of drug molecules conjugated to each antibody can be determined using Hydrophobic Interaction Chromatography (HIC). The increasing hydrophobicity with each conjugated drug allows for the separation of different DAR species.

  • Mass Spectrometry: Confirm the identity and integrity of the final ADC by mass spectrometry. This will provide the molecular weight of the conjugate and can confirm the successful conjugation of both the linker and the drug.

  • Size-Exclusion Chromatography (SEC): Analyze the purified ADC by SEC to assess for the presence of aggregates.

Visualizations

SPAAC_Reaction cluster_reactants Reactants cluster_products Products BCN This compound Intermediate Mono-functionalized Intermediate BCN->Intermediate Step 1: SPAAC Azide1 Molecule 1 (Azide-modified) Azide1->Intermediate Azide2 Molecule 2 (Azide-modified) Final_Conjugate Final Conjugate Azide2->Final_Conjugate Intermediate->Final_Conjugate Step 2: SPAAC ADC_Synthesis_Workflow A 1. Prepare Azide-Modified Antibody (mAb-N3) B 2. React with this compound A->B Add excess linker C 3. Purify mAb-BCN Intermediate (Size-Exclusion Chromatography) B->C Remove excess linker D 4. React with Azide-Modified Drug (Drug-N3) C->D Add excess drug E 5. Purify Final ADC (Size-Exclusion Chromatography) D->E Remove excess drug F 6. Characterize Final ADC (HIC, Mass Spectrometry, SEC) E->F

References

Application Notes and Protocols for Bis-BCN-PEG1-diamide in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, and efficacy.[1][2] Bis-BCN-PEG1-diamide is a bifunctional linker that leverages strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry," for the precise and stable conjugation of payloads to antibodies.[3][4] This linker features two bicyclo[6.1.0]nonyne (BCN) groups, which are strained alkynes that react efficiently with azides without the need for a copper catalyst, and a short polyethylene glycol (PEG1) spacer to enhance solubility.[4]

The diamide functionalities within the linker provide structural stability. The incorporation of a PEG spacer, even a short one, can help to mitigate the aggregation often associated with hydrophobic payloads and improve the overall pharmacokinetic properties of the ADC. This document provides detailed application notes and experimental protocols for the use of this compound in the development of ADCs.

Application Notes

Features of this compound:
  • Bifunctional BCN Groups: The two BCN groups allow for the attachment of two azide-modified molecules. This can be utilized for dual-payload delivery or for creating more complex ADC constructs.

  • Copper-Free Click Chemistry: The BCN groups react with azides via SPAAC, which is a bioorthogonal reaction that can be performed under mild, aqueous conditions without the need for a toxic copper catalyst. This preserves the integrity of the antibody and other sensitive biomolecules.

  • PEG1 Spacer: The short polyethylene glycol spacer enhances the hydrophilicity of the linker, which can help to improve the solubility and reduce aggregation of the final ADC, especially when working with hydrophobic payloads.

  • Stable Linkage: The triazole ring formed during the SPAAC reaction is highly stable, ensuring minimal premature drug release in circulation.

Advantages in ADC Development:
  • Site-Specific Conjugation: When used in conjunction with site-specific antibody modification techniques to introduce an azide group, this compound can be used to generate homogeneous ADCs with a precisely controlled drug-to-antibody ratio (DAR). Homogeneous ADCs have more predictable pharmacokinetic profiles and a better-defined therapeutic window compared to heterogeneously conjugated ADCs.

  • Improved Pharmacokinetics: The hydrophilic PEG spacer can help to improve the pharmacokinetic properties of the ADC, potentially leading to a longer half-life and reduced clearance.

  • Versatility: The bifunctional nature of the linker allows for innovative ADC designs, such as the attachment of two different payloads to a single linker molecule.

Quantitative Data Summary

The following tables present hypothetical but representative data for an ADC constructed using this compound. Actual results will vary depending on the specific antibody, payload, and experimental conditions.

Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)

ParameterResultMethod of Analysis
Antibody Azide Modification Efficiency >95%Mass Spectrometry
Linker-Payload Conjugation Efficiency >98%HPLC, Mass Spectrometry
Final ADC Conjugation Efficiency >90%Hydrophobic Interaction Chromatography (HIC)
Average DAR 3.8HIC, UV-Vis Spectroscopy
Homogeneity (DAR4 Species) >85%HIC

Table 2: In Vitro Stability of ADC

ConditionTime Point% Intact ADCMethod of Analysis
Human Plasma, 37°C 7 days>95%ELISA, LC-MS
Mouse Plasma, 37°C 7 days>92%ELISA, LC-MS
PBS, pH 7.4, 4°C 30 days>98%Size Exclusion Chromatography (SEC)

Table 3: In Vitro Cytotoxicity against a Target-Positive Cancer Cell Line

ADC ComponentIC50 (nM)Cell Line
ADC with this compound 1.5SK-BR-3 (HER2+)
Free Payload 0.1SK-BR-3 (HER2+)
Naked Antibody >1000SK-BR-3 (HER2+)
Isotype Control ADC >500SK-BR-3 (HER2+)

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of an ADC using this compound. Optimization will be required for specific antibodies and payloads.

Protocol 1: Site-Specific Introduction of Azide Groups onto the Antibody

This protocol describes the enzymatic modification of the antibody's glycan to introduce azide groups.

  • Deglycosylation: Treat the antibody (e.g., Trastuzumab, 5-10 mg/mL in PBS) with PNGase F to remove the N-linked glycans.

  • Galactosylation: Incubate the deglycosylated antibody with UDP-Gal and galactosyltransferase (GalT) to add galactose residues.

  • Azide Installation: Incubate the galactosylated antibody with UDP-GalNAz (N-azidoacetylgalactosamine) and an appropriate GalNAc transferase to install azide groups.

  • Purification: Purify the azide-modified antibody using size-exclusion chromatography (SEC) to remove excess reagents.

  • Characterization: Confirm the introduction of azide groups and the integrity of the antibody using mass spectrometry.

Protocol 2: Conjugation of Azide-Modified Payload to this compound

This protocol assumes the payload has been pre-functionalized with an azide group.

  • Reagent Preparation: Dissolve the azide-modified payload and a molar excess of this compound in an appropriate solvent like DMSO.

  • Reaction: Mix the solutions and allow the SPAAC reaction to proceed at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction progress using HPLC or LC-MS.

  • Purification: Purify the BCN-linker-payload conjugate using preparative HPLC.

  • Characterization: Confirm the structure and purity of the product by mass spectrometry and NMR.

Protocol 3: Conjugation of BCN-Linker-Payload to Azide-Modified Antibody
  • Reagent Preparation: Prepare a solution of the azide-modified antibody (5-10 mg/mL in PBS, pH 7.4). Prepare a stock solution of the purified BCN-linker-payload in DMSO.

  • Conjugation: Add a 3- to 5-fold molar excess of the BCN-linker-payload solution to the azide-modified antibody solution. The final concentration of DMSO should not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture for 12-24 hours at room temperature or 4°C with gentle mixing.

  • Purification: Purify the resulting ADC using SEC to remove unreacted linker-payload and any aggregates.

  • Characterization:

    • Protein Concentration: Determine the final protein concentration using a BCA assay or UV-Vis spectrophotometry at 280 nm.

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using hydrophobic interaction chromatography (HIC) or UV-Vis spectrophotometry by measuring the absorbance at 280 nm and the characteristic absorbance of the payload.

    • Purity and Aggregation: Assess the purity and extent of aggregation using SEC.

    • Integrity: Confirm the integrity of the ADC using SDS-PAGE under reducing and non-reducing conditions.

Protocol 4: In Vitro Stability Assay
  • Incubation: Incubate the purified ADC at a concentration of 1 mg/mL in human or mouse plasma at 37°C.

  • Sample Collection: Collect aliquots at various time points (e.g., 0, 1, 3, 7 days).

  • Analysis: Analyze the samples by SEC to monitor for fragmentation or aggregation. Use an ELISA or LC-MS-based method to quantify the amount of intact ADC remaining.

Protocol 5: In Vitro Cytotoxicity Assay
  • Cell Seeding: Seed target-positive and target-negative cancer cells in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the ADC, naked antibody, free payload, and an isotype control ADC.

  • Incubation: Incubate the cells for 72-96 hours.

  • Viability Assessment: Assess cell viability using a suitable assay such as CellTiter-Glo® or MTS assay.

  • Data Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve.

Visualizations

ADC_Synthesis_Workflow cluster_antibody_mod Antibody Modification cluster_linker_payload_prep Linker-Payload Preparation cluster_conjugation Final Conjugation & Purification mAb Monoclonal Antibody azide_mAb Azide-Modified Antibody mAb->azide_mAb Enzymatic Modification conjugation SPAAC Reaction azide_mAb->conjugation payload Azide-Payload linker_payload BCN-Linker-Payload payload->linker_payload linker This compound linker->linker_payload linker_payload->conjugation purification Purification (SEC) conjugation->purification adc Final ADC purification->adc ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_intracellular Intracellular Action adc ADC receptor Tumor Antigen adc->receptor Binding internalization Internalization receptor->internalization endosome Endosome internalization->endosome lysosome Lysosome endosome->lysosome Fusion payload_release Payload Release lysosome->payload_release Enzymatic Cleavage payload Free Payload payload_release->payload apoptosis Apoptosis payload->apoptosis HER2_Signaling_Pathway HER2 HER2 Receptor dimer HER2/HER3 Dimer HER2->dimer HER3 HER3 HER3->dimer PI3K PI3K dimer->PI3K Ras Ras dimer->Ras AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR proliferation Cell Proliferation & Survival mTOR->proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->proliferation

References

Application Notes and Protocols for SPAAC Reaction with Bis-BCN-PEG1-diamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has become a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This reaction is driven by the high ring strain of a cyclooctyne, such as bicyclo[6.1.0]nonyne (BCN), which rapidly and specifically reacts with an azide to form a stable triazole linkage.[1][2] Bis-BCN-PEG1-diamide is a homo-bifunctional crosslinker featuring two BCN moieties connected by a short polyethylene glycol (PEG) spacer. This configuration allows for the straightforward conjugation of two azide-containing molecules, making it a valuable tool in drug development, diagnostics, and various research applications for creating antibody-drug conjugates (ADCs), assembling protein-protein conjugates, and functionalizing nanoparticles.[3] The PEG spacer enhances the hydrophilicity and solubility of the linker and the resulting conjugate in aqueous media.

Principle of the Reaction

The SPAAC reaction is a type of [3+2] dipolar cycloaddition between a strained alkyne (the BCN groups on this compound) and an azide-functionalized molecule. The reaction proceeds efficiently at physiological temperatures and pH, and the participating functional groups are bioorthogonal, meaning they do not react with native biological molecules, ensuring high specificity.

Quantitative Data: Reaction Kinetics

The efficiency of the SPAAC reaction is often described by its second-order rate constant (k₂). Several factors, including the specific isomer of BCN (endo or exo), the electronic properties of the azide, and the solvent system, can influence the reaction kinetics. The endo-BCN isomer generally exhibits slightly faster kinetics than the exo-BCN isomer.

CyclooctyneAzideSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent System
exo-BCNBenzyl azide0.19CD₃CN/D₂O (1:2)
endo-BCNBenzyl azide0.29CD₃CN/D₂O (1:2)
BCNPhenyl-CF₂-CF₂-N₃2.24THF/H₂O (9:1)

This data is compiled from studies on BCN-azide reactions and serves as a reference for reactions involving this compound.

Experimental Protocols

This section provides a general protocol for the conjugation of two azide-modified proteins using this compound. This protocol can be adapted for other azide-containing molecules such as oligonucleotides or small molecule drugs.

Materials Required
  • Azide-modified Protein A (Protein A-N₃)

  • Azide-modified Protein B (Protein B-N₃)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting spin columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Centrifugal filter units for buffer exchange and concentration (e.g., Amicon® Ultra)

  • SDS-PAGE system for analysis

  • Size-Exclusion Chromatography (SEC-HPLC) system for purification and analysis

Protocol for Protein-Protein Conjugation

This protocol involves a two-step sequential conjugation to control the formation of the desired heterodimeric conjugate.

Step 1: Formation of the Mono-functionalized Intermediate (Protein A-BCN)

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10 mM.

    • Prepare a solution of Protein A-N₃ at a concentration of 1-5 mg/mL in PBS, pH 7.4.

  • Reaction:

    • Add a 0.5 to 0.8 molar equivalent of the this compound stock solution to the Protein A-N₃ solution. Using a sub-stoichiometric amount of the linker minimizes the formation of homodimeric Protein A conjugates.

    • The final concentration of DMSO in the reaction mixture should not exceed 5% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

  • Purification:

    • Remove the excess, unreacted this compound and any homodimeric Protein A by size-exclusion chromatography (SEC-HPLC) or by using a desalting spin column equilibrated with PBS, pH 7.4. The mono-functionalized Protein A-BCN intermediate should be collected.

Step 2: Conjugation with the Second Protein (Protein B-N₃)

  • Reaction:

    • To the purified Protein A-BCN intermediate, add a 1.5 to 2-fold molar excess of Protein B-N₃.

    • Incubate the reaction mixture for 4-16 hours at room temperature or 4°C with gentle agitation. Reaction progress can be monitored by SDS-PAGE or SEC-HPLC.

  • Purification of the Final Conjugate:

    • Purify the final Protein A-Protein B conjugate from unreacted Protein A-BCN and excess Protein B-N₃ using SEC-HPLC.

  • Characterization:

    • Analyze the purified conjugate using SDS-PAGE to confirm the formation of the higher molecular weight product.

    • Further characterization by mass spectrometry can confirm the precise mass of the conjugate.

Mandatory Visualizations

Caption: The reaction mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental_Workflow Experimental Workflow for Protein-Protein Conjugation cluster_step1 Step 1: Mono-functionalization cluster_step2 Step 2: Conjugation cluster_analysis Analysis A1 Prepare Protein A-N3 and this compound A2 React Protein A-N3 with sub-stoichiometric this compound A1->A2 A3 Purify Mono-functionalized Protein A-BCN A2->A3 B1 React Purified Protein A-BCN with excess Protein B-N3 A3->B1 Purified Intermediate B2 Purify Final Protein A - Protein B Conjugate B1->B2 C1 SDS-PAGE B2->C1 Characterize C2 SEC-HPLC B2->C2 Characterize C3 Mass Spectrometry B2->C3 Characterize

Caption: A step-by-step workflow for creating a protein-protein conjugate using this compound.

Troubleshooting and Considerations

  • Low Conjugation Efficiency:

    • Ensure the azide and BCN reagents are fresh and have been stored correctly to prevent degradation.

    • Optimize the molar ratio of the reactants.

    • Increase the reaction time or temperature (if the biomolecules are stable).

    • Ensure the pH of the reaction buffer is within the optimal range (typically 7.0-8.5).

  • Protein Aggregation:

    • The PEG spacer in this compound is designed to minimize aggregation, but it can still occur with some proteins.

    • Perform the reaction at a lower protein concentration.

    • Include additives such as arginine or non-ionic detergents in the reaction buffer.

  • Side Reactions:

    • BCN can react with thiols, although this reaction is generally much slower than the reaction with azides. If free thiols are present on the biomolecule, consider using a thiol-blocking agent or performing the reaction in the presence of a reducing agent like β-mercaptoethanol to suppress this side reaction.

Conclusion

The SPAAC reaction utilizing this compound offers a robust and versatile method for the covalent conjugation of azide-modified molecules. Its bioorthogonality, efficiency under mild conditions, and the improved solubility conferred by the PEG spacer make it an invaluable tool for researchers in drug development and various scientific disciplines. By following the detailed protocols and considering the key parameters, scientists can successfully generate well-defined bioconjugates for a wide range of applications.

References

Application Notes and Protocols for Protein Labeling with Bis-BCN-PEG1-diamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-BCN-PEG1-diamide is a homobifunctional crosslinker designed for the covalent labeling and conjugation of biomolecules through copper-free click chemistry. This reagent features two bicyclo[6.1.0]nonyne (BCN) moieties, which are strained alkynes that readily and specifically react with azide-functionalized molecules via the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.[1][2] The two BCN groups are separated by a short polyethylene glycol (PEG1) spacer, which helps to mitigate aggregation and improve solubility.[3][]

The bifunctional nature of this compound allows for the crosslinking of two separate azide-containing molecules or the dual-labeling of a single biomolecule. The SPAAC reaction is bioorthogonal, meaning it can proceed efficiently in complex biological media without interfering with native cellular processes, making it an ideal tool for in vitro and in vivo studies.[1] This application note provides detailed protocols for labeling proteins with this compound and presents relevant quantitative data to guide experimental design.

Data Presentation

Quantitative Comparison of Reaction Kinetics

The efficiency of a bioorthogonal reaction is often measured by its second-order rate constant (k₂), which indicates how quickly the reacting partners form a product. A higher k₂ value signifies a faster reaction, which is often desirable, especially when working with low concentrations of biomolecules.

CyclooctyneAzideSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent
BCN Benzyl azide0.29CD₃CN/D₂O (1:2)
BCN Phenyl-CH₂-CH₂-N₃0.31THF/H₂O (9:1)
exo-BCN Benzyl azide0.19CD₃CN/D₂O (1:2)
endo-BCN Benzyl azide0.29CD₃CN/D₂O (1:2)

Table 1: Comparative second-order rate constants for the SPAAC reaction of BCN and its diastereomers with various azides. Note: Rate constants can vary depending on the specific azide, solvent, and temperature.

Stability of BCN Crosslinkers

The stability of the BCN moiety is crucial for its successful application in biological systems.

CrosslinkerConditionHalf-life
BCN 100 µM GSH~6 hours
DBCO 100 µM GSH71 minutes

Table 2: Stability of BCN and DBCO crosslinkers in the presence of glutathione (GSH).

Experimental Protocols

Protocol 1: General Procedure for Labeling an Azide-Modified Protein with this compound

This protocol describes the general steps for conjugating an azide-containing protein with this compound. The azide functionality can be introduced into the protein through various methods, such as the incorporation of unnatural amino acids (e.g., p-azidophenylalanine) or by modifying native amino acids with azide-PEG-NHS esters.

Materials:

  • Azide-modified protein of interest

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting column (e.g., spin desalting column)

  • Reaction tubes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the azide-modified protein at a concentration of 1-5 mg/mL in PBS, pH 7.4.

    • Immediately before use, dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the azide-modified protein solution. It is recommended to add the linker solution dropwise while gently mixing to avoid protein precipitation. The final DMSO concentration should ideally not exceed 10% (v/v).

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle end-over-end mixing. The optimal incubation time and temperature may need to be determined empirically for each specific protein.

  • Purification of the Labeled Protein:

    • Remove the excess, unreacted this compound using a desalting column equilibrated with PBS or another buffer suitable for the protein.

    • Determine the concentration of the labeled protein using a standard protein assay (e.g., Bradford or BCA assay).

  • Storage:

    • The labeled protein can be stored at 4°C for short-term use or at -20°C to -80°C for long-term storage.

Protocol 2: Two-Step Labeling of a Target Protein using an Azide-Modified Antibody and a BCN-Functionalized Reporter Molecule

This protocol outlines a two-step labeling strategy where a primary antibody is first modified with an azide group and then used to target a specific protein. Subsequently, a BCN-functionalized reporter molecule (e.g., a fluorophore) is conjugated to the azide-modified antibody via SPAAC.

Step 1: Azide Modification of the Antibody

Materials:

  • Primary antibody of interest

  • Azide-PEG-NHS ester

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Antibody Preparation:

    • Prepare a solution of the antibody at 1-5 mg/mL in an amine-free buffer.

  • Azide Modification:

    • Dissolve the Azide-PEG-NHS ester in anhydrous DMSO to a stock concentration of 10 mM immediately before use.

    • Add a 10- to 20-fold molar excess of the Azide-PEG-NHS ester solution to the antibody solution. The final DMSO concentration should not exceed 10%.

    • Incubate the reaction for 30-60 minutes at room temperature.

  • Quenching and Purification:

    • Quench the reaction by adding a quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

    • Remove excess, unreacted azide reagent using a desalting column equilibrated with PBS.

    • Determine the concentration of the azide-modified antibody. The antibody is now ready for the next step or can be stored appropriately.

Step 2: Conjugation with a BCN-Functionalized Reporter

Materials:

  • Azide-modified antibody from Step 1

  • BCN-functionalized reporter molecule (e.g., BCN-fluorophore)

  • PBS, pH 7.4

Procedure:

  • Conjugation Reaction:

    • To the azide-modified antibody solution, add a 3- to 5-fold molar excess of the BCN-functionalized reporter molecule.

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Purify the antibody-reporter conjugate using a desalting column or size-exclusion chromatography to remove the unreacted reporter molecule.

Mandatory Visualizations

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction.

Experimental_Workflow start Start: Azide-Modified Protein prepare_reagents Prepare this compound Stock Solution (in DMSO) start->prepare_reagents conjugation Incubate Protein + this compound (4-12h at RT or 4°C) start->conjugation prepare_reagents->conjugation purification Purify Labeled Protein (Desalting Column) conjugation->purification analysis Characterize Labeled Protein (e.g., Protein Assay, SDS-PAGE) purification->analysis end End: Purified Labeled Protein analysis->end

Caption: Experimental workflow for protein labeling with this compound.

References

Application Notes and Protocols for Peptide Modification Using Bis-BCN-PEG1-diamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-BCN-PEG1-diamide is a bifunctional, PEGylated crosslinker designed for the covalent modification of peptides and other biomolecules. This reagent is particularly valuable in the development of peptide-drug conjugates (PDCs), targeted therapeutic agents, and customized biomaterials.[1][2] Its structure features two bicyclo[6.1.0]nonyne (BCN) groups, which are strained alkynes that readily participate in copper-free "click chemistry," specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3][4] The inclusion of a short polyethylene glycol (PEG) spacer enhances the solubility and bioavailability of the resulting conjugate.[5]

The bioorthogonal nature of the SPAAC reaction allows for the precise and efficient conjugation of azide-modified peptides to other molecules in complex biological environments without the need for cytotoxic copper catalysts. This makes this compound an ideal tool for applications in live cells and for the creation of therapeutic conjugates.

Principle of Reaction

The core of the modification strategy lies in the SPAAC reaction, a highly efficient and selective bioorthogonal ligation between the strained alkyne of the BCN group and an azide. The driving force for this reaction is the release of ring strain in the BCN molecule, leading to the formation of a stable triazole linkage. As a bifunctional linker, this compound can be used to either crosslink two different azide-containing peptides or to attach two azide-modified molecules to a central scaffold.

Quantitative Data Presentation

The efficiency of the SPAAC reaction is influenced by several factors, including the concentration of reactants, temperature, and reaction time. The following tables provide example data on how these parameters can be optimized for higher conjugation efficiency.

Table 1: Effect of Molar Ratio on Conjugation Efficiency

Molar Ratio (BCN : Azide-Peptide)Conjugation Efficiency (%)
1 : 140%
5 : 180%
10 : 195%
20 : 1>98%
Reaction Conditions: Azide-Peptide at 1 mg/mL in PBS, pH 7.4, 4°C, for 12 hours.

Table 2: Influence of Reaction Time and Temperature on Conjugation Efficiency

Temperature (°C)Reaction Time (hours)Conjugation Efficiency (%)
4250%
41295%
42496%
25 (Room Temp)290%
25 (Room Temp)12>98%
Reaction Conditions: Azide-Peptide at 1 mg/mL, 10:1 Molar Ratio of BCN:Azide-Peptide.

Table 3: Second-Order Rate Constants for SPAAC Reactions with BCN

CyclooctyneAzideSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent
exo-BCNBenzyl azide0.19CD₃CN/D₂O (1:2)
endo-BCNBenzyl azide0.29CD₃CN/D₂O (1:2)
BCNPhenyl-CF₂-CF₂-N₃2.24THF/H₂O (9:1)

Experimental Protocols

Protocol 1: General Procedure for Conjugating an Azide-Modified Peptide to this compound

This protocol describes the initial step of conjugating an azide-modified peptide to one of the BCN groups on the this compound linker.

Materials:

  • Azide-modified peptide

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Size Exclusion Chromatography (SEC) system or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Amicon® Ultra Centrifugal Filters (or similar)

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-modified peptide in PBS (pH 7.4) to a final concentration of 1-5 mg/mL.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 5- to 10-fold molar excess of the this compound solution to the azide-modified peptide solution.

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing. The reaction can be monitored by RP-HPLC or mass spectrometry.

  • Purification of the Peptide-BCN Conjugate:

    • Remove the excess this compound linker using SEC or RP-HPLC.

    • Alternatively, buffer exchange using centrifugal filters can be performed to remove the excess linker.

    • The standard method for peptide purification is RP-HPLC, utilizing a C18-modified silica stationary phase.

    • A typical mobile phase system is Solvent A: 0.1% Trifluoroacetic acid (TFA) in water and Solvent B: 0.1% TFA in acetonitrile.

    • A linear gradient from a low percentage of Solvent B to a higher percentage is used to elute the peptide conjugate.

  • Characterization:

    • Confirm the successful conjugation and determine the molecular weight of the product using Mass Spectrometry (ESI-MS or MALDI-TOF).

    • Assess the purity of the final conjugate by analytical RP-HPLC.

Protocol 2: Conjugation of a Second Azide-Modified Molecule to the Peptide-BCN Conjugate

This protocol outlines the subsequent step of attaching a second azide-modified molecule (e.g., a drug, dye, or another peptide) to the remaining BCN group on the purified Peptide-BCN conjugate from Protocol 1.

Materials:

  • Purified Peptide-BCN conjugate from Protocol 1

  • Azide-modified molecule of interest (e.g., azide-drug)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (SEC or RP-HPLC)

Procedure:

  • Reagent Preparation:

    • Dissolve the purified Peptide-BCN conjugate in the reaction buffer to a known concentration.

    • Prepare a stock solution of the azide-modified molecule of interest in a compatible solvent (e.g., DMSO).

  • Second Conjugation Reaction:

    • Add a 1.5- to 3-fold molar excess of the azide-modified molecule to the Peptide-BCN conjugate solution.

    • Incubate the reaction for 4-12 hours at room temperature or 37°C with gentle mixing. Monitor the reaction progress by RP-HPLC or mass spectrometry.

  • Purification of the Final Conjugate:

    • Purify the final peptide conjugate using SEC to remove any unreacted azide-modified molecule.

    • Alternatively, RP-HPLC can be employed for purification.

  • Final Characterization:

    • Characterize the final conjugate by mass spectrometry to confirm the addition of the second molecule.

    • Verify the purity of the final product using analytical RP-HPLC.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Peptide Modification cluster_prep Reagent Preparation cluster_conjugation1 First Conjugation (SPAAC) cluster_purification1 Purification cluster_characterization1 Characterization cluster_conjugation2 Second Conjugation (SPAAC) cluster_purification2 Final Purification cluster_characterization2 Final Characterization peptide Azide-Modified Peptide reaction1 Incubate Peptide and Linker (4-12h, RT or 4°C) peptide->reaction1 linker This compound linker->reaction1 purify1 RP-HPLC or SEC reaction1->purify1 char1 Mass Spectrometry & Analytical HPLC purify1->char1 reaction2 Incubate Peptide-BCN with Azide-Molecule char1->reaction2 azide_mol Azide-Modified Molecule azide_mol->reaction2 purify2 SEC or RP-HPLC reaction2->purify2 char2 Mass Spectrometry & Analytical HPLC purify2->char2

Caption: Workflow for peptide modification using this compound.

Representative Signaling Pathway Application

Peptides modified with this compound can be utilized to create targeted therapies, such as peptide-drug conjugates (PDCs). The following diagram illustrates a representative signaling pathway where a PDC targets a cancer cell.

signaling_pathway Representative Signaling Pathway for a Peptide-Drug Conjugate cluster_extracellular Extracellular Space cluster_cell Cancer Cell pdc Peptide-Drug Conjugate (Peptide-BCN-Drug) receptor Overexpressed Receptor pdc->receptor Binding endosome Endosome receptor->endosome Internalization (Endocytosis) lysosome Lysosome endosome->lysosome Trafficking drug Released Cytotoxic Drug lysosome->drug Drug Release (Linker Cleavage) dna DNA drug->dna DNA Damage apoptosis Apoptosis dna->apoptosis Induction of

Caption: A peptide-drug conjugate targeting a cancer cell.

References

Application Notes and Protocols for Bis-BCN-PEG1-diamide Conjugation to Azide-Modified Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Bis-BCN-PEG1-diamide, a homobifunctional linker, for the conjugation of azide-modified molecules. This technology is pivotal in the fields of chemical biology, drug development, and diagnostics, enabling the precise assembly of complex biomolecular architectures.

Introduction

This compound is a chemical crosslinker featuring two bicyclo[6.1.0]nonyne (BCN) moieties connected by a short polyethylene glycol (PEG) spacer. The BCN groups are strained alkynes that readily and specifically react with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This copper-free click chemistry reaction is bioorthogonal, meaning it can proceed efficiently within complex biological environments without interfering with native biochemical processes.[1] The bifunctional nature of this linker allows for the crosslinking of two distinct azide-containing molecules or the dual labeling of a single biomolecule. The PEG spacer enhances the hydrophilicity of the linker and the resulting conjugate, which can improve solubility and reduce non-specific interactions.

The diamide linkages within the molecule provide greater stability compared to carbamate linkages, which can be advantageous for applications requiring long incubation times or in vivo stability.[2][3]

Key Features and Applications

  • Biocompatibility: The reaction occurs without the need for a cytotoxic copper catalyst, making it ideal for use in living cells and for the creation of therapeutic conjugates.

  • High Specificity: The BCN groups react selectively with azides, avoiding side reactions with other functional groups commonly found in biomolecules.

  • Bifunctionality: Enables the crosslinking of two azide-modified molecules, facilitating the assembly of constructs such as antibody-drug conjugates (ADCs), PROTACs, and bispecific antibodies.

  • Enhanced Solubility: The hydrophilic PEG1 spacer improves the aqueous solubility of the linker and the final conjugate.

Applications include:

  • Antibody-Drug Conjugate (ADC) Development: Linking cytotoxic drugs to targeting antibodies.

  • PROTAC Synthesis: Bringing a target protein and an E3 ligase into proximity to induce targeted protein degradation.

  • Protein-Protein Interaction Studies: Crosslinking interacting proteins to study their complexes.

  • Cellular Imaging: Attaching fluorescent probes or other imaging agents to biomolecules.

  • Oligonucleotide and Peptide Labeling: Functionalizing nucleic acids and peptides for various applications.

Data Presentation

The following tables summarize key quantitative data for BCN-mediated SPAAC reactions.

Disclaimer: Specific quantitative data for this compound is limited in the available literature. The data presented below is based on studies of BCN and its PEGylated derivatives (such as Bis-BCN-PEG3-diamide) and should be considered as a close approximation. Optimal reaction conditions and kinetics may vary depending on the specific azide-modified molecule, solvent, and temperature.

Parameter Value Conditions Reference
Second-Order Rate Constant (k₂) ~0.1 - 0.3 M⁻¹s⁻¹Reaction with benzyl azide
Reaction Time for High Yield 2 - 12 hoursRoom temperature, molar excess of BCN
Optimal pH Range 7.0 - 8.5Aqueous buffers
Recommended Molar Excess of BCN Linker 2 to 20-foldDependent on substrate concentration
Property Description Reference
Solubility Soluble in organic solvents (DMSO, DMF). Limited solubility in purely aqueous buffers; a co-solvent is often required.
Stability The BCN-diamide linkage is generally stable in aqueous buffers at neutral pH. BCN moieties can be susceptible to degradation in the presence of high concentrations of thiols (e.g., glutathione).
Purity Typically ≥95%
Molecular Weight 484.63 g/mol

Mandatory Visualization

Experimental Workflow: Crosslinking Two Azide-Modified Molecules

This diagram illustrates the general workflow for conjugating two different azide-modified molecules (Molecule A and Molecule B) using this compound.

G cluster_0 Step 1: First Conjugation cluster_1 Step 2: Purification (Optional) cluster_2 Step 3: Second Conjugation cluster_3 Step 4: Final Purification A Azide-Modified Molecule A Intermediate Molecule A-BCN Intermediate A->Intermediate SPAAC Reaction (1st BCN group) Linker This compound Linker->Intermediate Purification1 Purify Intermediate (e.g., SEC) Intermediate->Purification1 Intermediate2 Molecule A-BCN Intermediate Purification1->Intermediate2 B Azide-Modified Molecule B Final_Product Molecule A - Linker - Molecule B (Final Conjugate) B->Final_Product SPAAC Reaction (2nd BCN group) Purification2 Purify Final Conjugate (e.g., HPLC, SEC) Final_Product->Purification2 Intermediate2->Final_Product

Caption: Workflow for sequential conjugation using this compound.

Application in Targeted Protein Degradation (PROTAC)

This diagram illustrates the logical relationship of using this compound in the synthesis of a PROTAC (Proteolysis Targeting Chimera), which then facilitates the ubiquitination and degradation of a target protein.

G cluster_synthesis PROTAC Synthesis cluster_cellular_action Cellular Mechanism of Action E3_ligand Azide-Modified E3 Ligase Ligand PROTAC PROTAC Molecule E3_ligand->PROTAC SPAAC POI_ligand Azide-Modified Target Protein Ligand POI_ligand->PROTAC SPAAC BCN_linker This compound BCN_linker->PROTAC PROTAC_in_cell PROTAC PROTAC->PROTAC_in_cell Cellular Uptake Ternary_complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC_in_cell->Ternary_complex POI Target Protein of Interest (POI) POI->Ternary_complex E3_ligase E3 Ubiquitin Ligase E3_ligase->Ternary_complex Ubiquitination Ubiquitination of POI Ternary_complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation Ub Ubiquitin Ub->Ubiquitination

Caption: PROTAC synthesis and mechanism of action.

Experimental Protocols

The following are generalized protocols for the conjugation of this compound to various azide-modified molecules. Note: These protocols should be optimized for each specific application.

Protocol 1: General Protein-Protein Crosslinking

This protocol describes the sequential conjugation of two azide-modified proteins (Protein A and Protein B).

Materials:

  • Azide-modified Protein A

  • Azide-modified Protein B

  • This compound

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4 (azide-free)

  • Desalting spin columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Reaction tubes

Procedure:

  • Reagent Preparation:

    • Prepare a 1-10 mg/mL solution of azide-modified Protein A in PBS.

    • Allow the vial of this compound to equilibrate to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO.

  • First Conjugation Reaction:

    • Add a 5- to 10-fold molar excess of the this compound stock solution to the Protein A solution.

    • Ensure the final DMSO concentration in the reaction mixture is below 10% (v/v) to maintain protein integrity.

    • Incubate the reaction for 2-4 hours at room temperature with gentle mixing.

  • Purification of Intermediate:

    • Remove excess, unreacted this compound using a desalting spin column equilibrated with PBS. This step is crucial to prevent homodimerization of Protein B in the next step.

  • Second Conjugation Reaction:

    • Prepare a 1-10 mg/mL solution of azide-modified Protein B in PBS.

    • Add the purified Protein A-BCN intermediate to the Protein B solution. A 1:1 to 1:1.5 molar ratio of Protein A-BCN to Protein B is recommended.

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.

  • Final Purification and Analysis:

    • Purify the final Protein A-Linker-Protein B conjugate from unreacted components using size-exclusion chromatography (SEC) or other appropriate chromatographic methods.

    • Analyze the final product by SDS-PAGE to confirm the formation of the higher molecular weight conjugate. Mass spectrometry can be used for detailed characterization.

Protocol 2: Conjugation to Azide-Modified Oligonucleotides or Peptides

This protocol outlines the conjugation of this compound to an azide-modified oligonucleotide or peptide, followed by conjugation to a second azide-modified molecule (e.g., a fluorescent dye).

Materials:

  • Azide-modified oligonucleotide or peptide

  • This compound

  • Second azide-modified molecule (e.g., Azide-Fluorophore)

  • Anhydrous DMSO

  • Nuclease-free water or appropriate peptide buffer (azide-free)

  • HPLC system for purification

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-modified oligonucleotide or peptide in nuclease-free water or a suitable buffer to a concentration of 1-5 mM.

    • Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO.

  • First Conjugation Reaction:

    • In a microcentrifuge tube, combine the azide-modified oligonucleotide/peptide with a 2- to 5-fold molar excess of the this compound stock solution.

    • Keep the final DMSO concentration below 20% to ensure solubility and stability of the oligonucleotide/peptide.

    • Incubate the reaction at room temperature for 2-6 hours.

  • Purification of Intermediate (Optional but Recommended):

    • Purify the oligonucleotide/peptide-BCN intermediate using reverse-phase HPLC to remove excess linker.

  • Second Conjugation Reaction:

    • Dissolve the second azide-modified molecule in DMSO.

    • Add a 1.5- to 3-fold molar excess of the second azide molecule to the purified (or unpurified) oligonucleotide/peptide-BCN intermediate.

    • Incubate for 2-12 hours at room temperature, protected from light if using a fluorescent dye.

  • Final Purification and Analysis:

    • Purify the final conjugate using reverse-phase HPLC.

    • Confirm the identity and purity of the product by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Troubleshooting

Issue Possible Cause Recommendation
Low Conjugation Yield - Insufficient molar excess of BCN linker.- Low reactant concentrations.- Short reaction time or low temperature.- Inactive azide or BCN reagent.- Increase the molar excess of the BCN linker.- Increase the concentration of reactants.- Extend the reaction time or increase the temperature (if biomolecules are stable).- Use fresh, high-quality reagents.
Precipitation of Conjugate - Hydrophobicity of the conjugate.- High concentration of organic co-solvent.- The PEG1 spacer is designed to improve solubility, but for highly hydrophobic molecules, a longer PEG spacer may be needed.- Keep the final DMSO/DMF concentration as low as possible, ideally <10-20%.
Non-specific Labeling - Presence of endogenous azides (rare in most biological systems).- Reaction of BCN with thiols.- Ensure buffers and media are azide-free.- If working with proteins containing free thiols, consider adding a small molecule thiol like β-mercaptoethanol (β-ME) to the reaction to act as a competitive inhibitor for BCN-thiol reactions.
Difficulty in Purifying Final Product - Similar physicochemical properties of starting materials and product.- Optimize the chromatographic separation method (e.g., gradient, column type).- Consider incorporating an affinity tag into one of the molecules for easier purification.

References

Application Note: High-Purity Purification of Bis-BCN-PEG1-diamide Conjugates by Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and efficient method for the purification of Bis-BCN-PEG1-diamide conjugates using reversed-phase high-performance liquid chromatography (RP-HPLC). This compound is a valuable, short-chain polyethylene glycol (PEG) based bifunctional linker employed in the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs), through strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry.[1][2][3] The successful synthesis of these conjugates necessitates a stringent purification step to remove unreacted starting materials, intermediates, and byproducts, ensuring high purity for downstream applications. This protocol provides a comprehensive guide for researchers, scientists, and drug development professionals to achieve high-resolution separation and purification of these conjugates.

Introduction

This compound serves as a critical linker in modern bioconjugation, enabling the precise connection of two molecular entities.[1][4] Its structure features two bicyclo[6.1.0]nonyne (BCN) moieties, which are strained alkynes that readily react with azide-functionalized molecules in a copper-free "click" reaction. The central PEG1-diamide spacer enhances solubility and provides structural stability. Following a conjugation reaction, the resulting mixture often contains the desired product alongside unreacted linker, excess reactants, and potential side products. Achieving high purity of the final conjugate is paramount for its biological activity and for obtaining accurate analytical data.

Reversed-phase HPLC is a powerful technique for the purification of such conjugates, separating molecules based on their hydrophobicity. This method is particularly well-suited for resolving PEGylated species and their precursors. This application note presents a detailed protocol for the purification of a model this compound conjugate using a C18 stationary phase.

Experimental Protocols

Materials and Equipment
  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a quaternary pump, autosampler, column compartment with temperature control, and a diode array detector (DAD).

  • Column: C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Solvents:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Acetonitrile (ACN) with 0.1% TFA.

  • Sample: Crude reaction mixture containing the this compound conjugate, dissolved in a minimal amount of a suitable solvent (e.g., DMSO, followed by dilution with Mobile Phase A).

  • Vials: 2 mL HPLC vials with septa.

  • Filtration: 0.22 µm syringe filters for sample preparation.

Sample Preparation
  • Dissolve the crude reaction mixture in a minimal volume of DMSO.

  • Dilute the sample with Mobile Phase A to a concentration suitable for injection (typically 1-5 mg/mL).

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Transfer the filtered sample to an HPLC vial.

HPLC Purification Method
  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.

  • Set the column temperature to 40°C.

  • Set the DAD to monitor at 220 nm and 254 nm.

  • Inject the prepared sample onto the column.

  • Run the gradient program as detailed in Table 1.

  • Collect fractions corresponding to the desired conjugate peak based on the chromatogram.

  • Analyze the collected fractions for purity by re-injecting a small aliquot onto the HPLC system using the same method.

  • Pool the pure fractions and remove the solvent by lyophilization or evaporation.

Data Presentation

The following tables summarize the HPLC method parameters and present representative data for the purification of a model this compound conjugate.

Table 1: HPLC Method Parameters

ParameterValue
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% ACN with 0.1% TFA
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection 220 nm, 254 nm
Injection Volume 50 µL
Gradient 5% to 95% B over 30 minutes, hold at 95% B for 5 min, return to 5% B over 1 min, and re-equilibrate for 9 min.

Table 2: Representative Purification Data

SampleRetention Time (min)Peak Area (%)Purity (%)Recovery (%)
Crude Reaction Mixture
Unreacted Starting Material8.525.3--
Byproduct 112.110.8--
Desired Conjugate 15.7 61.5 ~60 -
Impurity18.22.4--
Purified Conjugate 15.7 >98 >98 ~85

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the purification protocol.

G cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Product in DMSO dilute Dilute with Mobile Phase A dissolve->dilute filter Filter through 0.22 µm Syringe Filter dilute->filter inject Inject Sample onto C18 Column filter->inject gradient Run Gradient Elution (5-95% Acetonitrile) inject->gradient collect Collect Fractions of Desired Conjugate gradient->collect analyze Analyze Fraction Purity by HPLC collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize to Obtain Pure Product pool->lyophilize

Caption: Workflow for the purification of this compound conjugates by RP-HPLC.

Conclusion

The reversed-phase HPLC method detailed in this application note provides a reliable and high-resolution approach for the purification of this compound conjugates. The use of a C18 column with a water/acetonitrile gradient containing TFA allows for the effective separation of the desired product from starting materials and reaction byproducts, consistently yielding purities greater than 98%. This protocol is a valuable tool for researchers in the fields of chemical biology and drug discovery, enabling the production of high-quality conjugates for further research and development. Careful optimization of the gradient and flow rate may be necessary depending on the specific properties of the conjugated molecules.

References

Application Note: Mass Spectrometry Analysis of Bis-BCN-PEG1-diamide Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-BCN-PEG1-diamide is a homobifunctional linker containing two bicyclo[6.1.0]nonyne (BCN) moieties attached via a short polyethylene glycol (PEG) spacer. This linker is valuable in bioconjugation and drug development, particularly for creating complex architectures like antibody-drug conjugates (ADCs) through copper-free click chemistry. Accurate characterization of reaction products involving this compound is crucial for ensuring the quality, efficacy, and safety of the final therapeutic or research compound. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique for this purpose, providing information on molecular weight, purity, and structural integrity.

This application note provides a detailed protocol for the mass spectrometry analysis of this compound and its conjugation products. It includes sample preparation, LC-MS parameters, and expected mass spectrometry data.

Molecular and Quantitative Data

The fundamental properties of this compound are summarized in the table below. This information is essential for calculating expected mass-to-charge ratios (m/z) of the parent molecule and its potential adducts and fragments.

PropertyValue
Chemical Formula C₂₈H₄₀N₂O₅
Molecular Weight 484.63 g/mol
Monoisotopic Mass 484.2937 g/mol
Expected Adducts in ESI-MS

In positive ion mode Electrospray Ionization Mass Spectrometry (ESI-MS), it is common to observe the protonated molecule as well as adducts with common cations. The table below lists the expected m/z values for common adducts of this compound.

Adduct IonChemical FormulaExpected m/z
[M+H]⁺ [C₂₈H₄₁N₂O₅]⁺485.29
[M+Na]⁺ [C₂₈H₄₀N₂O₅Na]⁺507.28
[M+K]⁺ [C₂₈H₄₀N₂O₅K]⁺523.25
[M+NH₄]⁺ [C₂₈H₄₄N₃O₅]⁺502.32
Predicted Fragmentation Pattern

Tandem mass spectrometry (MS/MS) is used to fragment the parent ion, providing structural information. The fragmentation of this compound is expected to occur at the amide bonds and within the PEG linker and BCN rings. The cleavage of the amide bond is a common fragmentation pathway for amides.[1][2] The table below outlines the predicted major fragment ions.

Putative FragmentChemical Formula of FragmentExpected m/z of Fragment Ion
BCN-CH₂-CO⁺ C₁₁H₁₃O⁺161.09
[M - (BCN-CH₂-CO)]⁺ C₁₇H₂₈N₂O₄⁺340.20
[M - (BCN-CH₂-CONH-(CH₂)₂-O-(CH₂)₂-NHCO)]⁺ C₁₁H₁₃O⁺161.09
Cleavage at PEG linker C₁₅H₂₃N₂O₃⁺291.17

Experimental Protocols

This section provides a detailed methodology for the LC-MS analysis of this compound products.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectrometry data.

  • Dissolution: Dissolve the this compound product in a suitable solvent. A common choice is a mixture of acetonitrile (ACN) and water (e.g., 50:50 v/v) to a stock concentration of 1 mg/mL.

  • Dilution: Dilute the stock solution to a final concentration of 1-10 µM using the initial mobile phase composition as the diluent.

  • Filtration (Optional): If the sample contains particulates, centrifuge or filter through a 0.22 µm syringe filter before injection.

Liquid Chromatography (LC) Method

A reversed-phase LC method is typically suitable for separating this compound and related products.

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 1-5 µL
Mass Spectrometry (MS) Method

A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

ParameterRecommended Settings
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150 °C
Drying Gas Flow 8 - 12 L/min
Drying Gas Temp. 300 - 350 °C
Mass Range 100 - 1000 m/z
Data Acquisition Profile or Centroid
Collision Energy (for MS/MS) Ramped (e.g., 10-40 eV) to obtain a rich fragmentation spectrum

Data Analysis

  • Molecular Ion Identification: Extract the total ion chromatogram (TIC) and identify the peak corresponding to the this compound product. The mass spectrum of this peak should show the expected m/z values for the protonated molecule and common adducts as listed in the tables above.

  • Deconvolution: For larger conjugated products that may exhibit multiple charge states, use the instrument's deconvolution software to determine the neutral mass.

  • Fragmentation Analysis: For MS/MS data, analyze the fragmentation pattern to confirm the structure. Compare the observed fragment ions with the predicted values.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometry analysis of this compound products.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation dissolution Dissolution in ACN/Water dilution Dilution to 1-10 µM dissolution->dilution filtration Filtration (Optional) dilution->filtration lc_separation Reversed-Phase LC Separation filtration->lc_separation esi_ionization ESI Ionization lc_separation->esi_ionization ms_detection High-Resolution MS Detection esi_ionization->ms_detection msms_fragmentation MS/MS Fragmentation ms_detection->msms_fragmentation tic_extraction TIC and Mass Spectrum Extraction msms_fragmentation->tic_extraction mw_confirmation Molecular Weight Confirmation tic_extraction->mw_confirmation structure_verification Structural Verification via Fragmentation mw_confirmation->structure_verification

Caption: General workflow for LC-MS analysis of this compound.

Logical Relationship: Data Interpretation Pathway

The following diagram outlines the logical steps involved in interpreting the acquired mass spectrometry data.

data_interpretation start Acquire LC-MS Data find_peak Identify Peak of Interest in TIC start->find_peak extract_ms1 Extract MS1 Spectrum find_peak->extract_ms1 check_mass Does m/z match expected [M+H]⁺ or adducts? extract_ms1->check_mass mass_match Molecular Weight Confirmed check_mass->mass_match Yes mass_no_match Investigate Impurities or Degradation check_mass->mass_no_match No extract_ms2 Extract MS/MS Spectrum mass_match->extract_ms2 check_fragments Do fragments match predicted pattern? extract_ms2->check_fragments fragments_match Structure Verified check_fragments->fragments_match Yes fragments_no_match Re-evaluate Structure / Isomer check_fragments->fragments_no_match No

Caption: Decision pathway for mass spectrometry data interpretation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Bis-BCN-PEG1-diamide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for using Bis-BCN-PEG1-diamide in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. The content is designed to help you optimize your experimental conditions and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a bifunctional linker molecule. It contains two bicyclo[6.1.0]nonyne (BCN) groups, which are strained alkynes that readily react with azide-functionalized molecules via copper-free click chemistry, also known as strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2][3] The central PEG1 (polyethylene glycol) spacer enhances hydrophilicity and provides flexibility.[4][5] Its primary application is in bioconjugation, where it can act as a crosslinker to connect two different azide-containing molecules, such as proteins, peptides, or nucleic acids, without the need for a cytotoxic copper catalyst.

Q2: What is the mechanism of the this compound reaction?

The reaction is a [3+2] cycloaddition between the strained alkyne (BCN) and an azide. The high ring strain of the BCN group significantly lowers the activation energy of the reaction, allowing it to proceed efficiently at physiological temperatures and pH without a catalyst. This process is highly selective and bioorthogonal, meaning it does not interfere with native biological processes.

Q3: What are the key advantages of using a BCN-based linker for SPAAC?

BCN linkers offer a good balance of high reactivity and stability. They are relatively small and hydrophilic, which can be advantageous when working with biomolecules. The primary advantage is the ability to perform the conjugation under mild, biocompatible conditions (e.g., in aqueous buffers at room temperature) without the need for a toxic copper catalyst, which is a major drawback of the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Q4: How does the PEG1 spacer influence the reaction?

The polyethylene glycol (PEG) spacer increases the overall hydrophilicity of the linker and the resulting conjugate. This can improve solubility in aqueous buffers, which is crucial for biological applications, and can help to reduce non-specific binding and aggregation of proteins.

Q5: What factors can influence the rate of the SPAAC reaction?

Several factors can affect the reaction rate:

  • pH: The charge state of the reactants can significantly impact reaction rates. Optimizing the pH of the reaction buffer is therefore crucial.

  • Solvents: The reaction can be performed in various aqueous buffers or organic co-solvents (like DMSO or DMF), but the choice of solvent can impact reaction kinetics.

  • Azide Structure: The electronic properties of the azide reactant can influence the reaction rate. Electron-deficient azides may react faster with electron-rich BCN.

  • Temperature: While the reaction proceeds readily at room temperature, gentle heating may increase the rate for sluggish reactions, though this should be done with caution to avoid degradation of biomolecules.

Troubleshooting Guide

This guide addresses common problems encountered during SPAAC reactions with this compound.

Problem 1: Low or No Conjugation Yield
Potential Cause Recommended Solution
Incorrect Stoichiometry Ensure accurate concentration determination of both the this compound and the azide-functionalized molecule(s). Use a slight excess (e.g., 1.5-5 fold) of one reactant to drive the reaction to completion, particularly if one component is more precious.
Suboptimal pH The reaction rate can be pH-dependent. Perform small-scale pilot reactions across a range of pH values (e.g., pH 6.0 - 8.5) to determine the optimal condition for your specific biomolecules.
Poor Solubility of Reactants Although the PEG spacer enhances solubility, aggregation can still occur. Increase the percentage of an organic co-solvent like DMSO or DMF (up to 20-30% if tolerated by your biomolecules). Consider using surfactants, which have been shown to create micelles that can enhance reaction rates.
Degraded Reagents Azides can be sensitive to light and heat. Ensure your azide-containing molecules are stored correctly. BCN reagents should be stored under inert gas and protected from moisture. Use fresh reagents whenever possible.
Insufficient Reaction Time While many SPAAC reactions are fast, some systems require longer incubation. Monitor the reaction over time (e.g., 2, 6, 12, and 24 hours) using an appropriate analytical method (e.g., SDS-PAGE, LC-MS) to determine the optimal duration.
Problem 2: Non-Specific Labeling or Side Reactions
Potential Cause Recommended Solution
Reaction with Thiols BCN reagents are known to react slowly with free thiol groups (e.g., from cysteine residues). If your protein contains free cysteines that should not be labeled, consider adding a reducing agent like β-mercaptoethanol (β-ME) to the reaction mixture to suppress this side reaction. Alternatively, cap the free thiols with a reagent like N-ethylmaleimide prior to the SPAAC reaction.
Hydrolysis of Linker While generally stable, prolonged incubation at very high or low pH may lead to degradation of the linker or your biomolecule. Stick to a pH range of 6-8.5 for most applications.
Problem 3: Difficulty with Product Purification
Potential Cause Recommended Solution
Co-elution of Reactants and Product Unreacted small molecule azides or BCN linkers can be difficult to separate from the final conjugate. For macromolecular conjugates (e.g., proteins), size-exclusion chromatography (SEC) is often effective for removing small molecule impurities.
Difficulty Separating Unreacted Biomolecule If one of your reactants is a biomolecule, separating the unreacted starting material from the final product can be challenging. Reverse-phase (RP-HPLC) or ion-exchange chromatography (IEX) may provide better resolution than SEC. Affinity chromatography can also be used if one of the components has an affinity tag.
Use of Scavenger Resins Consider using purification beads or scavenger resins designed to react with and remove excess azide or alkyne reagents from the reaction mixture, simplifying the purification process.

Quantitative Data Summary

The exact reaction rate of this compound will depend on the specific azide it is reacting with. However, the following table provides a comparison of second-order rate constants for BCN and other common cyclooctynes with benzyl azide, offering a general performance benchmark.

Cyclooctyne ReagentAbbreviationSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Key Features
Bicyclo[6.1.0]nonyneBCN~0.01 - 0.07Small, hydrophilic, and relatively stable with good reactivity.
DibenzocyclooctyneDBCO~0.1 - 0.9High reactivity and stability, widely used.
DibenzoazacyclooctyneDIBAC~0.3High reactivity.
Difluorinated CyclooctyneDIFO~0.4Increased reactivity due to electron-withdrawing fluorine atoms.
BiarylazacyclooctynoneBARAC~0.9Very high reactivity, but can be less stable.

Note: Reaction rates are highly dependent on the specific azide, solvent, temperature, and pH used in the experiment.

Experimental Protocols

General Protocol for Crosslinking Two Azide-Functionalized Proteins (Protein A-N₃ and Protein B-N₃)

This protocol provides a general framework. Optimization of concentrations, molar ratios, and incubation times is critical for each specific application.

1. Reagent Preparation: a. Dissolve this compound in an appropriate organic solvent (e.g., anhydrous DMSO) to create a concentrated stock solution (e.g., 10 mM). Store at -20°C, protected from moisture. b. Prepare solutions of your azide-functionalized proteins (Protein A-N₃ and Protein B-N₃) in a suitable reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

2. Reaction Setup: a. In a microcentrifuge tube, combine Protein A-N₃ and Protein B-N₃ in the desired molar ratio (a 1:1 ratio is a good starting point). b. Add the this compound stock solution to the protein mixture. A common starting point is a 5- to 10-fold molar excess of the BCN linker relative to the limiting protein concentration. c. Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your proteins (typically <10-20%).

3. Incubation: a. Incubate the reaction mixture for 2-12 hours at room temperature or 4°C. Reactions with sensitive proteins should be performed at 4°C, potentially for a longer duration (e.g., overnight). b. Protect the reaction from light if any of the components are light-sensitive.

4. Monitoring the Reaction: a. At various time points, take a small aliquot of the reaction mixture. b. Analyze the sample using SDS-PAGE. The formation of a higher molecular weight band corresponding to the Protein A-BCN-Protein B conjugate should be visible. c. For more detailed analysis, use LC-MS to confirm the identity of the product.

5. Quenching (Optional): a. If necessary, the reaction can be quenched by adding a small molecule azide (e.g., sodium azide) to react with any remaining BCN groups.

6. Purification: a. Purify the final conjugate from unreacted proteins and excess linker using an appropriate chromatography method. Size-exclusion chromatography (SEC) is often suitable for removing the small-molecule linker, while ion-exchange or affinity chromatography may be needed to separate the conjugate from unreacted protein monomers.

Visualizations

Reaction Workflow

The following diagram illustrates the general experimental workflow for a bioconjugation reaction using this compound.

G prep 1. Reagent Preparation - Dissolve this compound in DMSO - Prepare Azide-Molecule A in Buffer - Prepare Azide-Molecule B in Buffer mix 2. Reaction Setup - Combine Azide-Molecule A and B - Add this compound solution prep->mix incubate 3. Incubation - Room Temp or 4°C - 2-12 hours mix->incubate monitor 4. Monitoring - SDS-PAGE - LC-MS incubate->monitor purify 5. Purification - Size-Exclusion Chromatography - Ion-Exchange / Affinity monitor->purify product Final Conjugate (A-BCN-B) purify->product

General experimental workflow for SPAAC crosslinking.
Troubleshooting Logic

This diagram provides a logical workflow for troubleshooting low-yield SPAAC reactions.

G start Problem: Low Conjugation Yield check_reagents Check Reagent Integrity & Stoichiometry start->check_reagents check_sol Assess Solubility check_reagents->check_sol sol_ok Solubility OK? check_sol->sol_ok check_cond Evaluate Reaction Conditions cond_ok Conditions OK? check_cond->cond_ok sol_ok->check_cond Yes add_cosolvent Solution: - Increase Co-solvent (DMSO) - Add Surfactant sol_ok->add_cosolvent No optimize_ph Solution: - Optimize pH (6.0-8.5) - Increase Time/Temp cond_ok->optimize_ph No end Yield Improved cond_ok->end Yes add_cosolvent->end optimize_ph->end

A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Troubleshooting Bis-BCN-PEG1-diamide Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low yields in Bis-BCN-PEG1-diamide conjugation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction using the bifunctional this compound linker.

Category 1: Reagent and Buffer Issues

Q1: My conjugation yield is significantly lower than expected. What are the first things I should check regarding my reagents?

Low yields can often be traced back to reagent stability and purity. Key areas to investigate include:

  • This compound Integrity: The bicyclo[6.1.0]nonyne (BCN) moiety is sensitive to acidic conditions and can degrade.[1] Ensure the linker has been stored correctly, typically at -20°C, protected from moisture and light.[2][3] Before use, confirm the purity and structure of the BCN linker via Mass Spectrometry or NMR if possible.

  • Azide-Modified Molecule Quality: Verify the successful incorporation of the azide group onto your molecule(s) of interest. Incomplete azide modification is a common source of low conjugation efficiency. Use a sensitive analytical method like mass spectrometry to confirm the modification.

  • Buffer Composition: Amine-containing buffers like Tris or glycine should be avoided during the initial functionalization of a molecule with an NHS-ester-BCN reagent, as they will compete for the reaction.[4] For the SPAAC reaction itself, ensure the buffer is free of any azide contaminants.

Q2: What is the optimal pH for the SPAAC reaction with BCN linkers?

The SPAAC reaction is generally robust across a wide pH range (pH 4-12).[4] However, the optimal pH can be influenced by the specific biomolecules involved. For protein conjugations, a pH range of 7.0 to 8.5 is commonly used to balance reaction rate while maintaining protein stability. Studies have shown that higher pH values can generally increase SPAAC reaction rates, though this can vary with the buffer system used. It is crucial to consider the stability of your specific biomolecules at the chosen pH.

Q3: Could my choice of buffer be inhibiting the reaction?

Yes, the buffer system can influence reaction kinetics. For instance, one study found that HEPES buffer (pH 7) resulted in higher SPAAC rate constants compared to PBS (pH 7). If you are experiencing low yields, consider testing different buffer systems (e.g., HEPES, Borate, or Phosphate buffers) to find the optimal conditions for your specific reactants.

Category 2: Reaction Condition Optimization

Q4: How critical are stoichiometry and reactant concentration?

Stoichiometry is critical, especially in a two-step conjugation. For the first conjugation step (linking Protein A-azide to this compound), using a molar excess of the BCN linker (e.g., 5- to 10-fold) can help drive the reaction to completion. After removing the excess linker, the second azide-modified molecule can be added, typically at a slight molar excess (e.g., 1.5- to 3-fold) relative to the BCN-functionalized intermediate. Higher reactant concentrations generally lead to faster reaction rates.

Q5: What is the recommended temperature and reaction time?

SPAAC reactions proceed efficiently at ambient temperatures (25°C) or physiological temperature (37°C). Reaction times can vary from 1 to 12 hours, depending on the intrinsic reactivity of the specific BCN and azide pair and their concentrations. If yields are low, extending the incubation time or performing the reaction at 37°C (if your molecules are stable at this temperature) can be beneficial.

Q6: My biomolecule is precipitating during the conjugation reaction. What can I do?

Precipitation suggests issues with solubility or stability. The this compound linker contains a short PEG spacer to enhance hydrophilicity, but aggregation can still occur.

  • Hydrophobicity: The BCN group itself can be hydrophobic. Ensure the final concentration of organic solvent (like DMSO, used to dissolve the linker) is kept to a minimum, typically below 10% (v/v).

  • Additives: Consider adding solubility-enhancing agents or surfactants. The presence of surfactants has been shown to create micelles that can accelerate SPAAC reaction rates by concentrating reactants.

  • PEGylation: The short PEG1 linker may not be sufficient for highly hydrophobic molecules. Using a linker with a longer PEG chain (e.g., PEG3, PEG4) could improve the solubility and stability of the final conjugate.

Category 3: Purification and Analysis

Q7: I'm having trouble separating the final conjugate from unreacted starting materials. What purification methods are recommended?

The purification strategy depends on the properties of your conjugate. PEGylation increases the hydrodynamic radius of molecules, making size-based separations effective.

  • Size Exclusion Chromatography (SEC): This is the most common method for removing unreacted linkers and other small molecules. It is also effective at separating the larger final conjugate from smaller unreacted proteins or payloads.

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. Since PEG chains can shield surface charges, IEX can be highly effective in separating unreacted protein from the PEGylated conjugate.

  • Hydrophobic Interaction Chromatography (HIC): This method can be used to separate species with different degrees of PEGylation or to remove highly hydrophobic impurities.

  • Membrane-Based Techniques: Methods like ultrafiltration and diafiltration are useful for buffer exchange and removing small molecule impurities.

Q8: How can I accurately characterize my final conjugate and determine the yield?

A combination of techniques is necessary for proper characterization:

  • SDS-PAGE: A simple way to visualize the increase in molecular weight after each conjugation step.

  • UV-Vis Spectrophotometry: To determine the final protein concentration.

  • Mass Spectrometry (LC-MS): Provides an accurate mass of the final conjugate, confirming successful ligation of all components.

  • HPLC (SEC and/or HIC): Used to assess purity, quantify the percentage of aggregation, and determine the drug-to-antibody ratio (DAR) if applicable.

Quantitative Data Summary

Optimizing reaction conditions is key to achieving high conjugation yields. The following tables summarize quantitative data related to factors affecting SPAAC reaction rates.

Table 1: Effect of Buffer and pH on SPAAC Reaction Rate Constants

Buffer System pH Rate Constant (M⁻¹ s⁻¹) Reference(s)
PBS 7.0 0.32–0.85
HEPES 7.0 0.55–1.22
DMEM Media 7.4 0.59–0.97
RPMI Media 7.4 0.27–0.77

Data from a study using sulfo-DBCO-amine, demonstrating general trends for SPAAC reactions.

Table 2: Comparative Reactivity of Common Cyclooctynes

Cyclooctyne Type Relative Reaction Rate Key Feature Reference(s)
DBCO (Dibenzocyclooctyne) High High ring strain, fast kinetics
BCN (Bicyclo[6.1.0]nonyne) Moderate Smaller, less hydrophobic than DBCO
DIFO (Difluorinated Cyclooctyne) Very High Electron-withdrawing groups enhance reactivity

This table provides a general comparison; specific rates depend on the azide partner and reaction conditions.

Experimental Protocols

Protocol: Two-Step Sequential Conjugation Using this compound

This protocol describes a general workflow for linking two different azide-modified proteins (Protein A-N₃ and Protein B-N₃) using this compound.

Materials:

  • Azide-modified Protein A (Protein A-N₃)

  • Azide-modified Protein B (Protein B-N₃)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4 (azide-free)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Desalting spin columns (e.g., 7K MWCO)

  • Amicon® Ultra centrifugal filter units

Step 1: Reaction of Protein A-N₃ with this compound

  • Prepare Reagents:

    • Dissolve this compound in anhydrous DMSO to create a 10 mM stock solution.

    • Prepare a solution of Protein A-N₃ at 5-10 mg/mL in the reaction buffer.

  • First Conjugation:

    • Add a 5- to 10-fold molar excess of the this compound stock solution to the Protein A-N₃ solution. Ensure the final DMSO concentration does not exceed 10% (v/v) to avoid protein precipitation.

    • Incubate the reaction for 2-4 hours at room temperature or 37°C with gentle mixing.

  • Purification of Intermediate:

    • Remove excess, unreacted this compound using a desalting spin column equilibrated with the reaction buffer. This step is crucial to prevent the formation of Protein B dimers in the next step.

Step 2: Reaction of BCN-PEG1-Protein A with Protein B-N₃

  • Prepare Protein B-N₃:

    • Prepare a solution of Protein B-N₃ in the reaction buffer.

  • Second Conjugation:

    • Add a 1.5- to 3-fold molar excess of Protein B-N₃ to the purified BCN-PEG1-Protein A intermediate from Step 1.

    • Incubate the reaction for 4-12 hours at room temperature or 37°C with gentle mixing.

  • Final Purification:

    • Purify the final conjugate (Protein A-BCN-Protein B) using Size Exclusion Chromatography (SEC) to separate the desired conjugate from unreacted BCN-PEG1-Protein A and excess Protein B-N₃.

Step 3: Characterization

  • Determine the final protein concentration using a BCA assay or UV-Vis spectrophotometry.

  • Analyze all fractions by SDS-PAGE to visualize the starting materials, intermediate, and final conjugate.

  • Confirm the mass and purity of the final conjugate using LC-MS and SEC-HPLC.

Visualizations

Diagrams of Workflows and Relationships

G cluster_prep Step 1: Reagent Preparation cluster_conj1 Step 2: First Conjugation cluster_purify1 Step 3: Intermediate Purification cluster_conj2 Step 4: Second Conjugation cluster_purify2 Step 5: Final Purification cluster_char Step 6: Characterization ProtA Protein A-N3 React1 Incubate Protein A-N3 with excess Linker (2-4h, RT or 37°C) ProtA->React1 ProtB Protein B-N3 React2 Add Protein B-N3 (4-12h, RT or 37°C) ProtB->React2 Linker This compound in DMSO Linker->React1 Purify1 Remove excess Linker (Size Exclusion / Desalting) React1->Purify1 Intermediate Protein A-BCN Intermediate Purify1->Intermediate Intermediate->React2 Purify2 Purify Final Conjugate (Size Exclusion Chromatography) React2->Purify2 Char SDS-PAGE, LC-MS, HPLC Purify2->Char

Caption: Experimental workflow for a two-step sequential bioconjugation.

G Start Low Conjugation Yield CheckReagents Are reagents (BCN, Azide-Molecule) stable and pure? Start->CheckReagents CheckConditions Are reaction conditions (pH, Temp, Stoichiometry) optimal? CheckReagents->CheckConditions Yes SolReagents Verify reagent integrity (MS, NMR). Use fresh, high-purity reagents. CheckReagents->SolReagents No CheckSolubility Is precipitation or aggregation observed? CheckConditions->CheckSolubility Yes SolConditions Optimize pH (7.0-8.5). Increase incubation time/temp. Adjust molar ratios. CheckConditions->SolConditions No CheckPurification Is the purification method effective? CheckSolubility->CheckPurification No SolSolubility Decrease final DMSO %. Add solubility enhancers. Use longer PEG linker. CheckSolubility->SolSolubility Yes SolPurification Optimize purification method (SEC, IEX, HIC). Analyze all fractions. CheckPurification->SolPurification No Success Yield Improved CheckPurification->Success Yes SolReagents->CheckReagents SolConditions->CheckConditions SolSolubility->CheckSolubility SolPurification->CheckPurification

Caption: Troubleshooting flowchart for diagnosing low conjugation yield.

G mol1 Molecule A-N3 linker This compound mol1->linker product Molecule A - [Triazole] - PEG1 - [Triazole] - Molecule B mol1->product High Efficiency, No Catalyst mol2 Molecule B-N3 linker->mol2 linker->product High Efficiency, No Catalyst mol2->product High Efficiency, No Catalyst reac1 SPAAC Step 1 reac2 SPAAC Step 2

Caption: Logical relationship of reactants in a sequential SPAAC reaction.

References

Bis-BCN-PEG1-diamide solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Bis-BCN-PEG1-diamide in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: I added this compound directly to my aqueous buffer (e.g., PBS), and it's not dissolving or has precipitated. Why is this happening?

A1: While the PEG1 spacer in this compound is designed to enhance hydrophilicity, the bicyclononyne (BCN) groups are inherently hydrophobic. This can lead to limited solubility in purely aqueous solutions. It is a common and recommended practice to first dissolve the compound in a water-miscible organic solvent before preparing the final aqueous solution.

Q2: What is the recommended method for dissolving this compound for use in aqueous buffers?

A2: The recommended method is to first prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). This stock solution can then be added to your aqueous buffer to reach the desired final concentration. The final concentration of the organic solvent should be kept as low as possible to avoid affecting your experiment.

Q3: What organic solvents are compatible with this compound?

A3: this compound and similar BCN-containing linkers are generally soluble in common organic solvents.

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble[1]
Dimethylformamide (DMF)Soluble[1]
Dichloromethane (DCM)Soluble[2]
Tetrahydrofuran (THF)Soluble[2]
AcetonitrileSoluble[2]

Q4: What is the maximum recommended concentration of DMSO in the final aqueous reaction mixture?

A4: The maximum tolerable concentration of DMSO depends on your specific application, particularly the sensitivity of the proteins or cells in your experiment. For antibody labeling, it is suggested to keep the final DMSO concentration around 20% or less. In many bioconjugation reactions, a final DMSO concentration of 1-5% is often used to maintain the stability of biological molecules.

Q5: My compound precipitates over time even after initial dissolution. What could be the cause?

A5: Precipitation over time can be due to several factors:

  • Supersaturation: The initial dissolution may have created a supersaturated and thermodynamically unstable solution.

  • Compound Instability: BCN derivatives can degrade over time, which may alter their solubility.

  • Temperature Changes: Solubility is often temperature-dependent. A decrease in temperature during storage can cause precipitation.

Q6: How should I store stock solutions of this compound?

A6: For similar PEGylated linkers, it is recommended to store stock solutions at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months). It is also advisable to protect the solutions from light. To avoid repeated freeze-thaw cycles, consider aliquoting the stock solution into single-use volumes.

Q7: Are there any buffer components I should avoid when working with this compound?

A7: The BCN group is reactive towards azides in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This reaction is bioorthogonal, meaning it does not typically react with other functional groups found in biological samples. However, it has been noted that thiols can react with BCN. Therefore, it is advisable to avoid high concentrations of thiol-containing reagents, such as dithiothreitol (DTT) or β-mercaptoethanol (β-ME), in your reaction buffer if not part of the intended experimental design.

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with this compound.

IssuePossible Cause(s)Recommended Action(s)
Precipitation upon addition to aqueous buffer Low intrinsic aqueous solubility of the BCN moieties.1. Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO. 2. Add the stock solution dropwise to the vortexing aqueous buffer to facilitate mixing.
Cloudiness or suspension in the final solution The concentration of the linker exceeds its solubility limit in the final buffer composition.1. Decrease the final concentration of this compound. 2. Increase the percentage of the organic co-solvent (e.g., DMSO) if your experiment can tolerate it. 3. Consider using a co-solvent system, such as those used for in vivo applications of similar compounds (e.g., DMSO, PEG300, Tween-80). 4. Gentle heating and/or sonication can be used to aid dissolution.
Low or no reactivity in a conjugation experiment The compound is not fully dissolved and is therefore not available for reaction.1. Visually inspect the solution for any precipitate before starting the reaction. If necessary, centrifuge the solution and check for a pellet. 2. Re-prepare the solution following the recommended protocol of using an organic stock solution.
Inconsistent results between experiments Variability in the preparation of the this compound solution. Degradation of the compound in the stock solution.1. Standardize the protocol for preparing the solution, including the concentration of the stock solution and the final percentage of co-solvent. 2. Prepare fresh stock solutions if degradation is suspected. Store stock solutions properly in aliquots at -20°C or -80°C.

Experimental Protocols

Protocol 1: Preparation of a this compound Working Solution

This protocol describes the recommended method for preparing an aqueous working solution of this compound.

  • Prepare a Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

    • Dissolve this compound in anhydrous DMSO to a concentration of 10-50 mM. Ensure the compound is fully dissolved by vortexing. This is your concentrated stock solution.

  • Prepare the Aqueous Working Solution:

    • Determine the desired final concentration of this compound in your aqueous buffer (e.g., PBS, HEPES).

    • While gently vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise.

    • Ensure the final concentration of DMSO is compatible with your experimental system (typically ≤ 5-20%).

Protocol 2: Recommended Co-Solvent System for Poorly Soluble PEGylated Linkers

For applications requiring higher concentrations that are difficult to achieve with DMSO alone, the following co-solvent system, adapted from protocols for similar compounds, can be tested.

  • Prepare a 10X Co-solvent Stock:

    • Mix the following solvents:

      • 10% DMSO

      • 40% PEG300

      • 5% Tween-80

      • 45% Saline (or your aqueous buffer of choice)

  • Dissolve the Compound:

    • Dissolve this compound in the 10X co-solvent stock to achieve a concentration 10 times higher than your desired final concentration.

  • Dilute to the Final Working Solution:

    • Dilute the solution from the previous step 1:10 in your final aqueous buffer. This will result in a final co-solvent concentration of 1% DMSO, 4% PEG300, and 0.5% Tween-80.

Visual Guides

experimental_workflow Experimental Workflow for Preparing this compound Solution cluster_prep Preparation Steps cluster_use Usage in Experiment start Start: Solid this compound dissolve Dissolve in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM) start->dissolve vortex Vortex to ensure complete dissolution dissolve->vortex store Store stock solution in aliquots at -20°C or -80°C vortex->store dilute Dilute stock solution into aqueous buffer (e.g., PBS) vortex->dilute final_solution Final working solution (low % DMSO) dilute->final_solution troubleshooting_workflow Troubleshooting Solubility Issues cluster_solutions Solutions start Compound precipitates in aqueous buffer check_method Was a concentrated stock solution in an organic solvent (e.g., DMSO) used? start->check_method use_stock Action: Prepare a stock solution in DMSO and add to the aqueous buffer check_method->use_stock No increase_cosolvent Option 1: Increase final % of organic co-solvent (if experiment allows) check_method->increase_cosolvent Yes success Problem Solved: Clear Solution use_stock->success decrease_conc Option 2: Decrease final concentration of the compound increase_cosolvent->decrease_conc increase_cosolvent->success use_additives Option 3: Use solubility enhancers (e.g., PEG300, Tween-80) decrease_conc->use_additives decrease_conc->success use_additives->success

References

side reactions of Bis-BCN-PEG1-diamide and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with Bis-BCN-PEG1-diamide in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a chemical tool used for bioconjugation, a process of linking molecules to biomolecules such as proteins or antibodies. It features two bicyclononyne (BCN) groups, which are strained alkynes that readily react with azide-functionalized molecules through a catalyst-free "click chemistry" reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The PEG1 linker provides a short, hydrophilic spacer. This reagent is commonly used in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and molecular imaging agents.

Q2: What is the main side reaction observed with this compound?

A2: The primary and most significant side reaction is the thiol-yne addition, where the BCN moiety reacts with free thiol groups present in cysteine residues of proteins.[1][2][3][4][5] This can lead to non-specific labeling, heterogeneity in the final conjugate, and potential loss of protein function if the cysteine is critical for its structure or activity.

Q3: How does the reactivity of the desired SPAAC reaction compare to the thiol-yne side reaction?

A3: The desired SPAAC reaction with an azide is significantly faster than the thiol-yne side reaction with a cysteine. The second-order rate constant for the SPAAC reaction of BCN with azides is approximately three orders of magnitude higher than that of the thiol-yne addition. However, if a protein has a high number of accessible cysteine residues, the cumulative effect of the side reaction can become substantial.

Q4: What is the role of the PEG1 linker in this compound?

A4: The polyethylene glycol (PEG) linker in this compound serves to increase the hydrophilicity of the molecule. This can improve solubility in aqueous buffers commonly used for biological experiments and can help to reduce aggregation of the resulting bioconjugate. The length of the PEG linker can also influence the steric hindrance around the reactive BCN group, which may affect reaction kinetics.

Q5: Can this compound be used for in vivo applications?

A5: BCN-based reagents are generally considered biocompatible and suitable for in vivo applications due to the catalyst-free nature of the SPAAC reaction. However, the potential for side reactions with endogenous thiols should be carefully considered and evaluated in the specific biological context.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Conjugate
Possible Cause Troubleshooting Step
Suboptimal Reaction Conditions Ensure the reaction is performed in an appropriate buffer (e.g., PBS) at a pH between 7 and 8.5. Optimize the reaction time and temperature (typically room temperature for 1-4 hours, but can be extended to 24 hours at 4°C).
Degradation of this compound Store the reagent as recommended by the supplier, protected from light and moisture. Prepare fresh solutions of the reagent before each experiment.
Inaccurate Quantification of Reactants Accurately determine the concentrations of your azide-containing molecule and this compound. Use a slight excess (1.5-3 equivalents) of the BCN reagent to drive the reaction to completion.
Steric Hindrance If the azide is in a sterically hindered environment, consider a longer PEG linker to improve accessibility.
Issue 2: Non-Specific Labeling or Product Heterogeneity
Possible Cause Troubleshooting Step
Thiol-yne Side Reaction Confirm the presence of thiol-yne adducts using mass spectrometry (LC-MS). The mass of the adduct will be the mass of your protein plus the mass of the this compound.
Mitigation Strategy 1: Alkylation of Free Thiols. Pre-treat your protein with an alkylating agent like iodoacetamide (IAM) to block the free cysteine residues before adding the BCN reagent. See the detailed protocol below.
Mitigation Strategy 2: Use of a Competing Thiol. Add a low concentration of a small molecule thiol, such as β-mercaptoethanol (βME), to the reaction mixture. This will act as a scavenger for the BCN reagent, reducing its reaction with protein cysteines. Note that this will also consume your BCN reagent.
Hydrolysis of the Reagent While less common for BCN itself, ensure that any other functional groups on your molecules are stable under the reaction conditions.

Quantitative Data

The following table summarizes the second-order rate constants for the desired SPAAC reaction and the undesired thiol-yne side reaction involving BCN.

ReactionReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent/Conditions
SPAAC (Desired) BCN + Benzyl Azide~0.14 - 0.29CD₃CN/D₂O
BCN + PEGylated Azide~0.19 - 0.21Human Blood Plasma
BCN + Azidolysine~0.28HBS buffer (pH 7.4)
Thiol-yne (Side Reaction) BCN + β-mercaptoethanol~1 x 10⁻⁴25°C
BCN + Free Thiols~1 x 10⁻⁴

Experimental Protocols

Protocol for Minimizing Thiol-yne Side Reactions using Iodoacetamide (IAM) Pre-treatment

This protocol describes the alkylation of free thiols in a protein sample prior to conjugation with this compound.

Materials:

  • Protein with an azide modification in a suitable buffer (e.g., PBS, pH 7.4)

  • Iodoacetamide (IAM) stock solution (e.g., 100 mM in water or buffer)

  • This compound

  • Desalting column or dialysis cassette

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Protein Preparation: Prepare your azide-modified protein at a known concentration in the reaction buffer.

  • IAM Addition: Add a 10-fold molar excess of IAM to the protein solution.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 30-60 minutes.

  • Removal of Excess IAM: Remove the unreacted IAM using a desalting column or by dialysis against the reaction buffer. This step is crucial to prevent the IAM from reacting with other reagents.

  • SPAAC Reaction: Add the desired molar equivalent of this compound to the IAM-treated protein solution.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C for up to 24 hours.

  • Purification: Purify the final conjugate using standard protein purification techniques such as size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted this compound and any side products.

  • Analysis: Characterize the final conjugate using techniques like SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm successful conjugation and assess purity.

Visualizations

G cluster_main Desired SPAAC Reaction Azide_Molecule Azide-modified Molecule Triazole_Product Stable Triazole Conjugate Azide_Molecule->Triazole_Product SPAAC BCN_Reagent This compound BCN_Reagent->Triazole_Product

Caption: Desired Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) pathway.

G cluster_side Thiol-yne Side Reaction Cysteine_Residue Cysteine Residue (Thiol) Thioether_Adduct Thioether Adduct (Side Product) Cysteine_Residue->Thioether_Adduct Thiol-yne Addition BCN_Reagent_Side This compound BCN_Reagent_Side->Thioether_Adduct

Caption: Undesired thiol-yne addition side reaction pathway.

G Start Start: Azide-modified Protein IAM_Treatment 1. Pre-treat with Iodoacetamide (IAM) Start->IAM_Treatment Remove_IAM 2. Remove excess IAM (Desalting/Dialysis) IAM_Treatment->Remove_IAM Add_BCN 3. Add this compound Remove_IAM->Add_BCN SPAAC_Reaction 4. Incubate for SPAAC Reaction Add_BCN->SPAAC_Reaction Purification 5. Purify Conjugate (e.g., SEC) SPAAC_Reaction->Purification Analysis 6. Analyze Final Product (e.g., Mass Spec) Purification->Analysis End End: Purified Conjugate Analysis->End

Caption: Experimental workflow for minimizing thiol-yne side reactions.

References

Technical Support Center: Enhancing SPAAC Efficiency with Bis-BCN-PEG1-diamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bis-BCN-PEG1-diamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for your Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in SPAAC reactions?

A1: this compound is a homo-bifunctional crosslinker used for covalently linking two azide-containing molecules.[1] It features two bicyclo[6.1.0]nonyne (BCN) moieties, which are strained alkynes that readily react with azides via the SPAAC mechanism. This reaction is a type of "click chemistry" that forms a stable triazole linkage under mild, physiological conditions without the need for a cytotoxic copper catalyst.[2] The short polyethylene glycol (PEG1) spacer is intended to improve hydrophilicity.

Q2: What are the key advantages of using a BCN-based linker for SPAAC?

A2: The primary advantage of using BCN linkers in SPAAC is that the reaction is bioorthogonal, meaning it can proceed within complex biological systems without interfering with native biochemical processes. The absence of a copper catalyst makes it ideal for applications in living cells and for the development of therapeutics. The inherent ring strain of the BCN group drives the reaction, leading to efficient and selective conjugation.

Q3: How does the reactivity of BCN compare to other cyclooctynes like DBCO?

A3: The choice of cyclooctyne is a critical factor in determining the kinetics of a SPAAC reaction. While both BCN and DBCO are commonly used, their reactivity can differ depending on the azide reaction partner. For instance, with benzyl azide, DBCO generally exhibits a faster reaction rate. However, BCN has been shown to react more rapidly with phenyl azides through an inverse-electron demand mechanism.[3]

Q4: What is the role of the PEG1 spacer in this compound?

A4: The polyethylene glycol (PEG) spacer in this compound is included to increase the hydrophilicity of the molecule.[4] This can help to improve solubility in aqueous buffers, which is often a challenge with hydrophobic cyclooctyne reagents. A more soluble linker can lead to improved reaction efficiency and reduced aggregation of biomolecules. However, it is important to note that the short PEG1 spacer may offer less of a solubilizing effect compared to longer PEG chains (e.g., PEG3, PEG4).

Q5: Can this compound be used for intracellular labeling?

A5: While BCN linkers are generally biocompatible, their use for intracellular labeling can present challenges. The hydrophilicity imparted by the PEG spacer can sometimes hinder passive diffusion across the cell membrane.[5] Therefore, for intracellular targets, the efficiency of cellular uptake of the this compound conjugate should be considered and potentially optimized using cell-penetrating peptides or other delivery strategies.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Conjugation Efficiency / Slow Reaction Rate 1. Suboptimal Reactant Concentrations: Low concentrations of either the this compound or the azide-modified molecule will decrease the reaction rate. 2. Incompatible Buffer/pH: The reaction rate of SPAAC can be influenced by the buffer composition and pH. 3. Steric Hindrance: The azide or BCN moiety may be sterically inaccessible. 4. Poor Solubility of Linker: this compound may have limited solubility in aqueous buffers, especially with the short PEG1 spacer.1. Increase the concentration of one or both reactants. A molar excess of the azide-containing molecule is often used. 2. Screen different buffers (e.g., PBS, HEPES) and pH values. For many SPAAC reactions, a slightly basic pH can increase the reaction rate. 3. If possible, consider redesigning the azide-containing molecule to place the azide on a more accessible part of the molecule. 4. Prepare a concentrated stock solution of this compound in an organic solvent like DMSO and add it to the aqueous reaction mixture, ensuring the final concentration of the organic solvent is low enough to not affect the stability of your biomolecules.
Non-Specific Binding / High Background Signal 1. Hydrophobic Interactions: The BCN group is hydrophobic and can lead to non-specific binding to proteins or surfaces. 2. Aggregation: The conjugate may be aggregating due to insufficient solubility.1. Add a non-ionic detergent (e.g., Tween-20 at 0.05%) to your buffers. 2. Include a blocking agent such as Bovine Serum Albumin (BSA) in your experimental setup. 3. Purify the conjugate using size-exclusion chromatography (SEC) to remove aggregates.
Loss of Biological Activity of Conjugate 1. Modification of Critical Residues: The azide functionalization of your biomolecule may have occurred at a site essential for its activity. 2. Denaturation: The presence of an organic co-solvent (e.g., DMSO) may have denatured the biomolecule.1. If possible, utilize site-specific modification techniques to introduce the azide at a location known not to interfere with biological activity. 2. Minimize the final concentration of the organic solvent in the reaction mixture.
Instability of the BCN Linker 1. Presence of Reducing Agents: BCN can react with thiols, such as glutathione (GSH), which is present in cellular environments. 2. pH Instability: BCN linkers can show instability at certain pH values, for example, at pH 7.2 in some contexts.1. If working with cell lysates or in cellular environments, be aware of the potential for reaction with endogenous thiols. Consider using a more stable cyclooctyne if this is a significant issue. 2. Evaluate the stability of your conjugate at the intended experimental pH and consider adjusting if necessary.

Quantitative Data

The efficiency of SPAAC reactions is often compared using second-order rate constants. Below is a table summarizing the approximate rate constants for BCN with different types of azides, compared to another common cyclooctyne, DBCO. Please note that these are general values for the reactive moieties and the specific rate for this compound may vary.

CyclooctyneAzide TypeSecond-Order Rate Constant (M⁻¹s⁻¹)Reference(s)
BCN Benzyl Azide~0.07 - 0.63
BCN Phenyl AzideGenerally faster than with benzyl azide
DBCO Benzyl Azide~0.9

Experimental Protocols

Protocol 1: General Procedure for Conjugating an Azide-Modified Protein with this compound

  • Reagent Preparation:

    • Dissolve the azide-modified protein in an azide-free buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. It is recommended to add the linker solution dropwise while gently vortexing to minimize precipitation.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 12-24 hours with gentle mixing. The optimal time and temperature should be determined empirically.

  • Purification:

    • Remove excess, unreacted this compound using a desalting column or through dialysis.

    • Further purify the conjugate from any unreacted protein using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

Protocol 2: Monitoring Reaction Progress by SDS-PAGE

  • Sample Collection: At various time points during the conjugation reaction (e.g., 0, 1, 2, 4, and 24 hours), take a small aliquot (e.g., 10 µL) of the reaction mixture.

  • Sample Preparation: Mix the aliquot with SDS-PAGE loading buffer (with a reducing agent if necessary).

  • Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis.

  • Analysis: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue). The formation of the conjugate will be indicated by the appearance of a new band with a higher molecular weight than the starting protein. The intensity of this band should increase over time.

Diagrams

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide-Molecule Molecule-A-N₃ Conjugate Molecule-A-Triazole-Linker-BCN Azide-Molecule->Conjugate SPAAC Bis-BCN This compound Bis-BCN->Conjugate

Caption: General mechanism of SPAAC using this compound.

Troubleshooting_Workflow start Low Conjugation Efficiency check_conc Check Reactant Concentrations start->check_conc check_buffer Optimize Buffer and pH check_conc->check_buffer Adequate increase_conc Increase Concentrations check_conc->increase_conc Low check_solubility Address Linker Solubility check_buffer->check_solubility Optimal screen_buffers Screen Buffers/pH check_buffer->screen_buffers Suboptimal check_sterics Evaluate Steric Hindrance check_solubility->check_sterics Good use_cosolvent Use Organic Co-solvent (e.g., DMSO) check_solubility->use_cosolvent Poor redesign Redesign Azide Placement (if possible) check_sterics->redesign High success Successful Conjugation increase_conc->success screen_buffers->success use_cosolvent->success redesign->success

Caption: Troubleshooting workflow for low SPAAC conjugation efficiency.

References

effect of pH and temperature on Bis-BCN-PEG1-diamide reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Bis-BCN-PEG1-diamide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a chemical linker molecule used in bioconjugation. It features two bicyclo[6.1.0]nonyne (BCN) groups, which are strained alkynes. These BCN groups can react with azide-containing molecules through a bioorthogonal reaction called Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] This reaction forms a stable triazole linkage, effectively connecting two molecules. The short polyethylene glycol (PEG1) spacer enhances the solubility of the linker and the resulting conjugate in aqueous solutions.[1]

Q2: What are the main advantages of using a BCN linker for SPAAC reactions?

A2: The primary advantage of using BCN linkers for SPAAC reactions is that they are "bioorthogonal," meaning they can occur within complex biological environments without interfering with native biochemical processes.[1] Unlike some other "click chemistry" reactions, SPAAC does not require a cytotoxic copper catalyst, making it ideal for applications involving living cells or for the development of therapeutic conjugates.[1] The reaction is driven by the high ring strain of the BCN group, which leads to rapid and highly selective conjugation under mild buffer conditions.[1]

Q3: What factors influence the efficiency of the conjugation reaction?

A3: Several factors can impact the rate and yield of the conjugation reaction:

  • Reactant Concentration: Higher concentrations of both the this compound linker and the azide-modified molecule lead to a faster reaction rate.

  • Temperature: Increasing the reaction temperature generally accelerates the reaction rate. However, this must be balanced with the thermal stability of the biomolecules involved to prevent denaturation.

  • pH: The pH of the reaction buffer can influence the reaction rate, with higher pH values generally increasing the rate of SPAAC reactions.

  • Solvent: The choice of buffer and the presence of any organic co-solvents can affect reaction kinetics.

Q4: How stable is the BCN moiety?

A4: The strained alkyne of the BCN group can be susceptible to degradation under certain conditions. One study noted the instability of a BCN-protein conjugate at pH 7.2 over a 24-hour period. The BCN group is also known to be unstable in the presence of thiols, such as glutathione (GSH). It is generally more stable under basic conditions compared to acidic conditions.

Troubleshooting Guide

Problem: Low or no conjugation efficiency.

Possible Cause Suggested Solution
Low reactant concentration Increase the concentration of one or both reactants. A molar excess of the less critical or more abundant component is often used.
Suboptimal temperature If your biomolecules are stable at higher temperatures, consider increasing the reaction temperature to 37°C. For sensitive molecules, prolong the incubation time at a lower temperature (e.g., 4°C or room temperature).
Incorrect pH Optimize the pH of your reaction buffer. For SPAAC reactions, a pH range of 7-9 is commonly employed. Higher pH values generally lead to faster reaction rates.
Degradation of BCN linker Prepare the BCN-containing solution immediately before use. Avoid buffers containing thiols (e.g., DTT, β-mercaptoethanol) as they can degrade the BCN moiety. If a reducing agent is necessary, consider alternatives and minimize exposure time.
Steric hindrance The site of the azide or BCN group on your biomolecule may be sterically hindered. If possible, consider alternative labeling strategies to introduce the reactive groups at a more accessible location.
Inaccurate quantification of reactants Ensure accurate concentration determination of both your BCN-linker and azide-modified molecule using appropriate methods (e.g., UV-Vis spectroscopy, BCA assay).

Problem: Non-specific binding of the conjugate.

Possible Cause Suggested Solution
Hydrophobic interactions The BCN group can be hydrophobic. The PEG linker in this compound helps to mitigate this, but for particularly "sticky" proteins, consider adding non-ionic detergents (e.g., Tween-20, Triton X-100) to your buffers or using blocking agents like bovine serum albumin (BSA).
Electrostatic interactions Adjust the pH of your buffers to a point where your conjugate has a neutral net charge, if possible. You can also increase the ionic strength of your buffers (e.g., by increasing the salt concentration) to reduce non-specific electrostatic interactions.
Conjugate aggregation Poorly soluble conjugates can aggregate and lead to non-specific binding. The PEG linker is designed to improve solubility, but if aggregation is observed, you may need to optimize the buffer composition or consider a longer PEG chain linker.

Data Presentation

Table 1: General Effect of pH on SPAAC Reaction Rates
pH RangeGeneral Effect on Reaction RateNotes
5.0 - 7.0SlowerReaction proceeds, but at a reduced rate compared to higher pH.
7.0 - 8.5Moderate to FastGenerally considered the optimal range for many bioconjugation reactions, balancing reaction speed with biomolecule stability.
8.5 - 10.0FastestHigher pH values tend to further increase the reaction rate, but the stability of the biomolecules must be considered.

Note: This data is based on studies of SPAAC reactions with related cyclooctynes and may vary for this compound.

Table 2: General Effect of Temperature on SPAAC Reaction Times
TemperatureGeneral Effect on Reaction TimeCommon Incubation Period
4°CSlowerOvernight (12-24 hours)
Room Temperature (20-25°C)Moderate4-12 hours
37°CFaster1-4 hours

Note: These are general guidelines. Optimal reaction times should be determined empirically for each specific system.

Experimental Protocols

General Protocol for Bioconjugation of an Azide-Modified Protein with this compound
  • Preparation of Reactants:

    • Dissolve the azide-modified protein in a suitable buffer (e.g., PBS, HEPES) at a pH between 7.0 and 8.5. The protein concentration should typically be in the range of 1-10 mg/mL.

    • Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO, DMF) at a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 3- to 10-fold molar excess of the this compound stock solution to the azide-modified protein solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature for 4-12 hours or at 37°C for 1-4 hours with gentle mixing. For temperature-sensitive proteins, the reaction can be performed at 4°C overnight.

  • Purification of the Conjugate:

    • Remove the excess, unreacted this compound and any byproducts using a suitable purification method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF). The choice of method will depend on the scale of the reaction and the properties of the conjugate.

  • Characterization of the Conjugate:

    • Determine the final protein concentration of the purified conjugate using a protein assay (e.g., BCA).

    • Characterize the degree of labeling (i.e., the number of BCN linkers per protein) using techniques such as mass spectrometry (MS) or UV-Vis spectroscopy if the linker or payload has a distinct absorbance.

Mandatory Visualization

experimental_workflow cluster_prep 1. Preparation of Reactants cluster_reaction 2. Conjugation Reaction cluster_purification 3. Purification cluster_characterization 4. Characterization azide_protein Azide-Modified Protein in Buffer reaction_mix Mix Reactants azide_protein->reaction_mix bcn_linker This compound in DMSO bcn_linker->reaction_mix incubation Incubate (RT or 37°C) reaction_mix->incubation purify Purify Conjugate (e.g., SEC, Dialysis) incubation->purify characterize Characterize Final Conjugate (e.g., MS) purify->characterize

Caption: Experimental workflow for bioconjugation using this compound.

troubleshooting_guide start Low Conjugation Efficiency? check_conc Are reactant concentrations optimal? start->check_conc Yes failure Further investigation needed (e.g., steric hindrance) start->failure No check_temp_ph Is temperature and pH optimized? check_conc->check_temp_ph Yes increase_conc Increase concentration of one or both reactants check_conc->increase_conc No check_stability Is the BCN linker stable? check_temp_ph->check_stability Yes optimize_conditions Adjust temperature and/or pH (e.g., 37°C, pH 7.5-8.5) check_temp_ph->optimize_conditions No fresh_reagents Use freshly prepared BCN linker solution. Avoid thiol-containing buffers. check_stability->fresh_reagents No success Successful Conjugation check_stability->success Yes increase_conc->check_temp_ph optimize_conditions->check_stability fresh_reagents->success

Caption: Troubleshooting logic for low conjugation efficiency.

References

Technical Support Center: Purification of Bioconjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of unreacted Bis-BCN-PEG1-diamide from experimental samples after bioconjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it need to be removed?

This compound is a homobifunctional, PEGylated crosslinker containing two BCN (bicyclo[6.1.0]nonyne) groups.[1] These BCN groups react with azide-containing molecules via strain-promoted alkyne-azide cycloaddition (SPAAC), a type of click chemistry. It is commonly used as a linker in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates. The PEG1 spacer enhances the solubility of the linker and the resulting conjugate in aqueous solutions. After the conjugation reaction, any unreacted this compound remains in the sample as an impurity. It is crucial to remove this excess linker to ensure the purity of the final bioconjugate, which is essential for accurate downstream applications and to avoid potential side effects in therapeutic applications.

Q2: What is the molecular weight of this compound?

The molecular weight of this compound is 484.63 g/mol .[1] This low molecular weight is a key factor in selecting an appropriate removal method.

Q3: What are the common methods for removing unreacted this compound?

The most effective methods for removing small, unreacted linkers like this compound from much larger bioconjugates (e.g., antibodies, proteins) are based on the significant size difference between the linker and the conjugate. The two primary techniques are:

  • Size Exclusion Chromatography (SEC): This chromatographic technique separates molecules based on their hydrodynamic radius (size).[2] Larger molecules, like the conjugated protein, pass through the column more quickly, while smaller molecules, like the unreacted linker, enter the pores of the chromatography resin and are eluted later.[3]

  • Dialysis: This method involves the use of a semi-permeable membrane with a specific molecular weight cut-off (MWCO) that allows small molecules to pass through while retaining larger ones.[4] By exchanging the buffer in which the sample is dialyzed, the small, unreacted linker is gradually removed from the sample.

Q4: How do I choose the best purification method for my experiment?

The choice between SEC and dialysis depends on several factors, including the required purity, sample volume, processing time, and potential for sample dilution. The following table provides a comparison to aid in your decision-making process.

Comparison of Purification Methods

FeatureSize Exclusion Chromatography (SEC)Dialysis
Principle Separation based on molecular size using a porous resin.Separation based on a semi-permeable membrane with a defined MWCO.
Speed Fast (typically 30-60 minutes per sample).Slow (can take several hours to overnight, with multiple buffer changes).
Sample Dilution Can result in some sample dilution, depending on the column and sample loading volume.Generally results in an increase in sample volume (dilution).
Efficiency High efficiency in separating molecules with a significant size difference.Highly effective for removing small molecules, but efficiency depends on MWCO, dialysis time, and buffer volume.
Scalability Can be scaled for both small and large sample volumes.More suitable for small to medium sample volumes.
Complexity Requires a chromatography system (e.g., FPLC, HPLC) and specialized columns.Simple setup with dialysis tubing or cassettes.
Best For Rapid purification, high-resolution separation, and when sample dilution needs to be minimized.Thorough removal of small molecules when time is not a critical factor and some sample dilution is acceptable.

Experimental Protocols

Protocol 1: Removal of Unreacted this compound using Size Exclusion Chromatography (SEC)

This protocol is designed for the efficient removal of the small this compound linker from a larger protein or antibody conjugate.

Materials:

  • SEC column (e.g., Sephadex® G-25 or similar desalting column with an appropriate fractionation range for proteins >5 kDa)

  • Chromatography system (e.g., FPLC or HPLC)

  • Mobile phase buffer (e.g., PBS, pH 7.4)

  • Reaction mixture containing the bioconjugate and unreacted linker

  • Collection tubes

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of the mobile phase buffer at a flow rate recommended by the manufacturer. Ensure a stable baseline is achieved on the detector (e.g., UV 280 nm).

  • Sample Preparation: If necessary, centrifuge the reaction mixture to remove any precipitated material.

  • Sample Injection: Inject the reaction mixture onto the column. For optimal separation, the sample volume should not exceed 5% of the total column volume.

  • Elution: Elute the sample with the mobile phase buffer at the pre-determined flow rate. The larger bioconjugate will elute first, typically in the void volume of the column, while the smaller, unreacted this compound will be retained and elute later.

  • Fraction Collection: Collect fractions corresponding to the protein peak, which can be monitored by UV absorbance at 280 nm.

  • Analysis: Analyze the collected fractions containing the purified conjugate for purity using appropriate methods (e.g., SDS-PAGE, HPLC).

Protocol 2: Removal of Unreacted this compound using Dialysis

This protocol is suitable for the thorough removal of the linker when processing time is not a major constraint.

Materials:

  • Dialysis tubing or cassette with a low Molecular Weight Cut-Off (MWCO), such as 1-3 kDa, to ensure retention of the bioconjugate while allowing the 484.63 Da linker to pass through.

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Reaction mixture

  • Stir plate and stir bar

  • Large beaker or container for dialysis

Procedure:

  • Prepare Dialysis Membrane: If using dialysis tubing, cut it to the desired length and prepare it according to the manufacturer's instructions (this may involve rinsing or boiling). Dialysis cassettes are often ready to use.

  • Load Sample: Carefully load the reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped, and securely seal the ends.

  • Dialysis Setup: Place the sealed dialysis device in a beaker containing a large volume of dialysis buffer (at least 100 times the sample volume). Place the beaker on a stir plate and add a stir bar to the buffer to ensure continuous mixing.

  • Perform Dialysis: Conduct the dialysis at a low temperature (e.g., 4°C) for at least 4-6 hours or overnight.

  • Buffer Exchange: For efficient removal of the unreacted linker, change the dialysis buffer at least 2-3 times.

  • Sample Recovery: After the final dialysis step, carefully remove the tubing or cassette from the buffer and recover the purified conjugate.

Troubleshooting Guide

Problem Possible Cause Solution
SEC: Poor separation of linker and conjugate Inappropriate column choice: The fractionation range of the column may not be suitable for the size of your bioconjugate.For removing a small linker like this compound (MW: 484.63 g/mol ) from a large protein, use a desalting column with a suitable exclusion limit (e.g., Sephadex G-25).
Sample volume too large: Overloading the column can lead to poor resolution.The sample volume should ideally not exceed 5% of the total column bed volume for optimal separation.
SEC: Low recovery of the conjugated biomolecule Non-specific binding to the column matrix: The protein may be interacting with the stationary phase.Ensure the column is properly equilibrated with the running buffer. Consider using a buffer with a slightly higher ionic strength to reduce non-specific interactions.
Protein precipitation on the column: The conjugate may not be soluble in the chosen mobile phase.Check the solubility of your conjugate in the elution buffer. If necessary, modify the buffer composition (e.g., pH, additives).
Dialysis: Unreacted linker still present after dialysis Incorrect MWCO of the membrane: The pores of the membrane may be too small for the linker to pass through efficiently.For this compound (MW: 484.63 g/mol ), use a dialysis membrane with a low MWCO, such as 1 kDa or 3 kDa, to ensure the linker can pass through while retaining the larger bioconjugate.
Insufficient dialysis time or buffer volume: The concentration gradient may not be sufficient for complete removal.Dialyze for a longer duration (e.g., overnight) with at least two to three changes of a large volume of dialysis buffer (at least 100 times the sample volume).
Dialysis: Loss of conjugated biomolecule The biomolecule is passing through the membrane: The MWCO of the membrane may be too large.Ensure the MWCO of the membrane is significantly smaller than the molecular weight of your bioconjugate.
Non-specific binding to the membrane: The protein may be adsorbing to the dialysis membrane.Pre-condition the membrane according to the manufacturer's instructions. Consider using a membrane material known for low protein binding (e.g., regenerated cellulose).

Visual Workflows

MethodSelection start Start: Reaction Mixture decision_time Is speed a critical factor? start->decision_time decision_dilution Is sample dilution a major concern? decision_time->decision_dilution No sec_process Size Exclusion Chromatography (SEC) decision_time->sec_process Yes decision_dilution->sec_process Yes dialysis_process Dialysis decision_dilution->dialysis_process No end_product Purified Bioconjugate sec_process->end_product dialysis_process->end_product

Caption: Decision workflow for selecting a purification method.

SEC_Workflow cluster_prep Preparation cluster_sep Separation cluster_collect Collection & Analysis prep_column 1. Equilibrate SEC Column with Mobile Phase prep_sample 2. Prepare Reaction Mixture Sample prep_column->prep_sample inject_sample 3. Inject Sample onto Column prep_sample->inject_sample elute_sample 4. Elute with Mobile Phase inject_sample->elute_sample collect_fractions 5. Collect Fractions (Monitor UV 280 nm) elute_sample->collect_fractions analyze_purity 6. Analyze Purity of Conjugate collect_fractions->analyze_purity end_node End analyze_purity->end_node start Start start->prep_column

Caption: Experimental workflow for SEC purification.

References

stability of Bis-BCN-PEG1-diamide conjugates in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Bis-BCN-PEG1-diamide Conjugates.

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, experimental protocols, and stability data for this compound and related BCN conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a homobifunctional linker containing two bicyclo[6.1.0]nonyne (BCN) groups. These BCN moieties are strained alkynes that react efficiently with azides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[1][2] This reaction is bioorthogonal, meaning it can proceed in complex biological environments without interfering with native biochemical processes.[1][] The molecule includes a short polyethylene glycol (PEG1) spacer to enhance hydrophilicity and stable diamide linkages.[4] It is often used as a linker in the synthesis of molecules like Proteolysis Targeting Chimeras (PROTACs).

Q2: How stable is the BCN moiety in biological samples?

A2: The stability of the BCN group can be influenced by the biological environment. While generally stable, its strained ring system can react with certain biological nucleophiles.

  • Thiols: BCN is known to react with thiols, such as the highly abundant intracellular antioxidant glutathione (GSH). This can lead to degradation of the BCN group and loss of reactivity towards azides. However, some studies show BCN is significantly more stable in the presence of GSH than other strained alkynes like DBCO.

  • pH and Reducing Agents: The BCN group can show instability under prolonged exposure to neutral pH (7.2) or in the presence of reducing agents like TCEP (tris(2-carboxyethyl)phosphine). It is also known to be labile in strongly acidic conditions (e.g., with TCA).

  • Plasma/Serum: In complex media like cell lysates or plasma, the stability can vary. One study observed significant degradation of BCN groups in RAW264.7 macrophage cells over 24 hours, while another showed stability in cell lysate over the same period.

Q3: What is the role of the PEG1 and diamide components in the linker?

A3: The PEG1 (one ethylene glycol unit) spacer increases the hydrophilicity of the molecule, which can improve solubility in aqueous buffers used for bioconjugation and reduce non-specific binding. The amide bonds that link the PEG spacer to the BCN moieties are known to be highly stable to hydrolysis under typical physiological conditions, providing a robust and durable connection.

Q4: Which is better for my experiment: BCN or DBCO?

A4: The choice depends on your specific experimental needs.

  • Choose DBCO for its faster reaction kinetics, which is advantageous for dynamic systems or when labeling low-abundance targets.

  • Choose BCN when stability in reducing environments is critical, as it shows better stability than DBCO in the presence of thiols (like GSH) and reducing agents (like TCEP). BCN's lower hydrophobicity may also be advantageous in reducing non-specific interactions.

Troubleshooting Guide

Issue 1: Low or No Conjugation Yield

  • Possible Cause 1: Degradation of BCN Reagent. The BCN moieties on your linker may have degraded due to improper storage or handling.

    • Solution: Store the this compound linker under recommended conditions (typically -20°C, protected from light and moisture). Prepare stock solutions fresh in an appropriate anhydrous solvent like DMSO or DMF and use them promptly. Avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Incompatible Reaction Buffer. Components in your reaction buffer could be degrading the BCN group.

    • Solution: Avoid buffers containing thiols (e.g., DTT) or strong reducing agents (e.g., TCEP). If a reducing agent is necessary for other reasons (like reducing antibody disulfides), consider using a more BCN-compatible agent like DTT over TCEP and perform the conjugation in a separate, subsequent step.

  • Possible Cause 3: Inactive Azide Partner. The azide-containing molecule you are trying to conjugate may be impure, degraded, or at a lower concentration than expected.

    • Solution: Verify the purity and concentration of your azide-functionalized molecule using an appropriate analytical method (e.g., NMR, LC-MS).

  • Possible Cause 4: Steric Hindrance. The azide group on your target molecule may be in a sterically hindered environment, slowing the reaction rate.

    • Solution: Increase the reaction time and/or the molar excess of the this compound linker. While DBCO is generally faster, BCN can sometimes perform better with sterically hindered azides where DBCO's bulkiness is a disadvantage.

Issue 2: High Background Signal or Non-Specific Binding

  • Possible Cause 1: Hydrophobic Interactions. The BCN moiety, although less hydrophobic than DBCO, can still participate in non-specific hydrophobic interactions with proteins or surfaces.

    • Solution: Add a non-ionic surfactant like Tween-20 (0.05-0.1%) to your buffers to block non-specific sites. Include a blocking agent such as Bovine Serum Albumin (BSA) in your assay protocol. Ensure purification steps are adequate to remove unconjugated reagents.

Quantitative Data

The stability of a conjugate is highly dependent on the specific molecular context and the biological medium. Below is a comparative summary of stability for common strained alkynes.

Table 1: Comparative Stability of BCN and DBCO Moieties

Condition BCN Stability DBCO Stability Reference(s)
Glutathione (GSH) More stable; half-life of ~6 hours. Less stable; half-life of ~71 minutes.
TCEP (Reducing Agent) Generally stable. Shows instability over a 24-hour period.
RAW264.7 Macrophages (24h) Low stability; 79% degraded. Moderate stability; 36% degraded.

| Acidic Conditions (TCA) | Prone to degradation. | Data not specified, but generally more stable than BCN in acid. | |

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay using LC-MS

This protocol is designed to assess the stability of a this compound conjugate in plasma over time by quantifying the remaining intact conjugate.

Materials:

  • Test Conjugate (e.g., Protein-Bis-BCN-PEG1-Payload)

  • Control Plasma (e.g., Human, Mouse, Rat), anticoagulated with heparin or EDTA

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Incubator or water bath at 37°C

  • Quenching Solution: Acetonitrile (ACN) with an internal standard

  • Microcentrifuge tubes

  • LC-MS system (e.g., QTRAP or high-resolution MS)

Methodology:

  • Preparation: Thaw frozen plasma at 37°C. Fortify the plasma with the test conjugate to a final concentration of 1-10 µM. Prepare a parallel control sample by adding the conjugate to PBS.

  • Incubation: Incubate the plasma and PBS samples in a water bath or incubator at 37°C.

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

  • Protein Precipitation & Quenching: Immediately add the aliquot to a microcentrifuge tube containing 3-4 volumes (e.g., 150-200 µL) of ice-cold ACN with a suitable internal standard. This stops the reaction and precipitates plasma proteins.

  • Centrifugation: Vortex the tubes vigorously for 1 minute, then centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis: Carefully transfer the supernatant to a new tube or HPLC vial. Analyze the supernatant by LC-MS to quantify the amount of intact conjugate remaining.

  • Data Analysis: Plot the percentage of remaining conjugate against time to determine its stability profile and calculate its half-life (t½) in plasma.

Visualizations

Diagram 1: Experimental Workflow for Plasma Stability Assay

G cluster_prep Preparation cluster_exp Experiment cluster_proc Processing cluster_analysis Analysis start Test Conjugate + Plasma incubate Incubate at 37°C start->incubate control Test Conjugate + PBS control->incubate sampling Sample at Time Points (0, 1, 4, 8, 24h...) incubate->sampling Time quench Quench & Precipitate Proteins (Ice-cold Acetonitrile) sampling->quench centrifuge Centrifuge (4°C) quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS Analysis supernatant->lcms data Calculate % Remaining & Half-life (t½) lcms->data

Caption: Workflow for assessing conjugate stability in plasma.

Diagram 2: Potential Degradation Pathway of BCN Moiety

G BCN This compound (Active Conjugate) Degraded Degraded Product (Inactive for SPAAC) BCN->Degraded Reaction Nuc Biological Nucleophile (e.g., Glutathione, R-SH) Nuc->Degraded Condition Physiological Conditions (Plasma, Cytosol) Condition->BCN

Caption: Reaction of BCN with biological nucleophiles.

Diagram 3: Troubleshooting Logic for Low Conjugation Yield

G Problem Low Conjugation Yield Cause1 BCN Reagent Degradation? Problem->Cause1 Cause2 Incompatible Buffer? Problem->Cause2 Cause3 Inactive Azide Partner? Problem->Cause3 Cause4 Steric Hindrance? Problem->Cause4 Sol1 Use fresh reagent Store at -20°C Cause1->Sol1 Yes Sol2 Avoid thiols (DTT) & TCEP Cause2->Sol2 Yes Sol3 Verify azide purity & concentration Cause3->Sol3 Yes Sol4 Increase reaction time & molar excess Cause4->Sol4 Yes

Caption: Decision tree for troubleshooting low SPAAC yield.

References

Validation & Comparative

A Researcher's Guide to Validating Bis-BCN-PEG1-diamide Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of biomolecules is paramount for the development of novel therapeutics and research tools. Bis-BCN-PEG1-diamide has emerged as a valuable homobifunctional linker, enabling the crosslinking of azide-containing molecules through copper-free strain-promoted alkyne-azide cycloaddition (SPAAC). This guide provides an objective comparison of this compound with alternative bioconjugation technologies, supported by experimental data and detailed protocols to validate conjugation efficiency.

Introduction to this compound and Alternatives

This compound is a PEG-based linker containing two bicyclo[6.1.0]nonyne (BCN) moieties.[1][2] These strained alkyne groups react selectively with azides to form stable triazole linkages without the need for a cytotoxic copper catalyst, making it ideal for bioconjugation in sensitive biological systems. The short polyethylene glycol (PEG1) spacer enhances the hydrophilicity of the linker and the resulting conjugate. Its primary applications are in the synthesis of complex bioconjugates like antibody-drug conjugates (ADCs) and for crosslinking molecules in proteomics and drug discovery.

The selection of a bioconjugation strategy is critical and depends on the specific application. Key alternatives to BCN-based conjugation include dibenzocyclooctyne (DBCO) linkers, which also participate in SPAAC reactions, and maleimide-based linkers that react with thiol groups on cysteine residues.

Quantitative Comparison of Bioconjugation Chemistries

The efficiency and kinetics of a conjugation reaction are critical parameters for successful bioconjugate synthesis. While specific quantitative data for this compound is not extensively published, the performance of BCN linkers, in general, is well-characterized. The following table summarizes the key performance indicators for BCN, DBCO, and maleimide chemistries.

FeatureBCN (Bicyclo[6.1.0]nonyne)DBCO (Dibenzocyclooctyne)Maleimide
Reaction Type Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Michael Addition
Reactive Partner AzideAzideThiol (e.g., from Cysteine)
Reaction Kinetics Generally fast, but typically slower than DBCO.Generally the fastest for SPAAC reactions.Fast, with reaction times often under 2 hours.
Stability of Linkage High, forms a stable triazole ring.High, forms a stable triazole ring.The resulting thiosuccinimide bond can be susceptible to retro-Michael reaction and hydrolysis, leading to deconjugation.
Biocompatibility Excellent, no copper catalyst required.Excellent, no copper catalyst required.Generally good, but can react with endogenous thiols.
Hydrophilicity Lower than DBCO, but can be increased with PEGylation.Higher than BCN.Variable, depends on the specific maleimide derivative.

Experimental Protocols for Validating Conjugation Efficiency

Accurate determination of conjugation efficiency is crucial for characterizing bioconjugates and ensuring reproducibility. The following are detailed protocols for three common analytical techniques: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) with Densitometry, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

SDS-PAGE with Densitometry

This method provides a straightforward and widely accessible approach to qualitatively and semi-quantitatively assess conjugation efficiency by observing the shift in molecular weight of the conjugated protein.

Protocol:

  • Sample Preparation:

    • Prepare samples of the unconjugated protein, the conjugation reaction mixture at different time points (e.g., 0, 1, 4, and 24 hours), and a negative control without the linker.

    • Mix each sample with 4X Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.

  • Electrophoresis:

    • Load the prepared samples onto a polyacrylamide gel of an appropriate percentage for the expected molecular weights.

    • Run the gel at a constant voltage (e.g., 120 V) until the dye front reaches the bottom of the gel.

  • Staining and Imaging:

    • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or a fluorescent stain).

    • Destain the gel to reduce background noise.

    • Image the gel using a gel documentation system.

  • Densitometry Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the intensity of the protein bands.

    • Calculate the conjugation efficiency by comparing the densitometry values of the conjugated protein band to the sum of the conjugated and unconjugated protein bands.

High-Performance Liquid Chromatography (HPLC)

HPLC offers a more quantitative analysis of conjugation efficiency by separating the conjugated and unconjugated species based on their physicochemical properties.

Protocol:

  • Sample Preparation:

    • Prepare samples of the unconjugated protein, the conjugation reaction mixture, and the purified conjugate.

    • Filter the samples through a 0.22 µm filter to remove any particulate matter.

  • Chromatographic Separation:

    • Use a suitable HPLC column, such as a size-exclusion chromatography (SEC) column for separation based on size, or a reversed-phase (RP-HPLC) column for separation based on hydrophobicity.

    • For PEGylated proteins, SEC is often preferred to minimize interactions with the stationary phase.

    • Develop a gradient elution method if using RP-HPLC, typically with a mobile phase of water and acetonitrile containing a small amount of trifluoroacetic acid (TFA).

  • Data Analysis:

    • Monitor the elution profile using a UV detector at 280 nm.

    • Integrate the peak areas corresponding to the conjugated and unconjugated species.

    • Calculate the conjugation efficiency as the ratio of the conjugated peak area to the total peak area (conjugated + unconjugated).

Mass Spectrometry (MS)

MS provides the most detailed and accurate characterization of bioconjugates, allowing for the determination of the exact mass of the conjugate and the distribution of conjugated species.

Protocol:

  • Sample Preparation:

    • Desalt the protein conjugate sample using a suitable method (e.g., buffer exchange spin columns) to remove non-volatile salts that can interfere with ionization.

    • For complex conjugates like ADCs, deglycosylation may be necessary to simplify the mass spectrum.

  • Mass Analysis:

    • Infuse the sample into an electrospray ionization (ESI) mass spectrometer.

    • Acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the protein and its conjugated forms.

    • The mass difference between the unconjugated and conjugated protein will confirm the successful conjugation and the number of attached linkers.

    • The relative intensities of the different conjugated species can be used to determine the drug-to-antibody ratio (DAR) in the case of ADCs.

Visualizing Workflows and Pathways

Bioconjugation Workflow using this compound

G Bioconjugation Workflow cluster_0 Preparation cluster_1 Conjugation (SPAAC) cluster_2 Analysis & Purification Azide-modified Biomolecule A Azide-modified Biomolecule A Reaction Mixture Reaction Mixture Azide-modified Biomolecule A->Reaction Mixture This compound This compound This compound->Reaction Mixture Azide-modified Biomolecule B Azide-modified Biomolecule B Azide-modified Biomolecule B->Reaction Mixture SDS-PAGE SDS-PAGE Reaction Mixture->SDS-PAGE HPLC HPLC Reaction Mixture->HPLC Mass Spectrometry Mass Spectrometry Reaction Mixture->Mass Spectrometry Purified Conjugate Purified Conjugate HPLC->Purified Conjugate

Caption: Workflow for bioconjugation using this compound.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

G SPAAC Reaction BCN BCN Moiety (Strained Alkyne) Triazole Stable Triazole Linkage BCN->Triazole + Azide Azide Moiety (-N3) Azide->Triazole

Caption: The SPAAC reaction between a BCN and an azide group.

Comparison of Bioconjugation Chemistries

G Bioconjugation Alternatives cluster_spaac SPAAC (Copper-Free) cluster_thiol Thiol-Reactive Bioconjugation Bioconjugation BCN BCN (e.g., this compound) Bioconjugation->BCN DBCO DBCO Bioconjugation->DBCO Maleimide Maleimide Bioconjugation->Maleimide

Caption: Overview of common bioconjugation chemistries.

References

A Comparative Guide to Analytical Techniques for Characterizing Bis-BCN-PEG1-diamide Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the characterization of bioconjugates synthesized using the bifunctional linker, Bis-BCN-PEG1-diamide. Objective comparisons of Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are presented, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate analytical strategy.

Introduction to this compound Conjugates

This compound is a heterobifunctional linker containing two bicyclononyne (BCN) moieties, which are strained alkynes that readily participate in copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry. The single polyethylene glycol (PEG1) unit enhances solubility and provides a flexible spacer. This linker is valuable in the construction of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise control over conjugation is critical. Rigorous analytical characterization is essential to ensure the identity, purity, and consistency of the final conjugate.

Core Analytical Techniques: A Comparative Overview

The characterization of this compound conjugates typically involves a combination of analytical techniques to provide a comprehensive understanding of the molecule. The three primary techniques employed are Mass Spectrometry, HPLC, and NMR spectroscopy.

Analytical TechniqueInformation ProvidedKey StrengthsKey Limitations
Mass Spectrometry (MS) Molecular weight confirmation, identification of conjugation products, determination of drug-to-antibody ratio (DAR), impurity profiling.High sensitivity and accuracy for mass determination. Can be coupled with liquid chromatography (LC-MS) for complex mixture analysis.Polydispersity of larger PEG chains can complicate spectra. Ionization efficiency can vary for different components.
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification of conjugated and unconjugated species, analysis of aggregation and fragments.High resolution and reproducibility. Multiple detection methods (UV, fluorescence, charged aerosol detection). Different modes for various separation needs (SEC, RP-HPLC, HIC).Does not directly provide structural information. Method development can be time-consuming.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the linker and its conjugates, confirmation of functional groups, assessment of purity of the linker itself.Provides detailed structural information. Non-destructive technique. Quantitative capabilities.Lower sensitivity compared to MS. Complex spectra for large biomolecules. Requires higher sample concentrations.

Data Presentation: Quantitative Comparison of Analytical Techniques

The following tables summarize typical quantitative data obtained from the characterization of bifunctional PEG linker conjugates, providing a baseline for expected results when analyzing this compound conjugates.

Table 1: Mass Spectrometry Data for a Model Antibody-Linker Conjugate

ParameterESI-QTOF MSMALDI-TOF MS
Intact Antibody Mass (Da) 148,050148,065
Linker-Payload Mass (Da) 1,2501,251
Observed Conjugate Mass (DAR=2) (Da) 150,552150,568
Mass Accuracy (ppm) < 20< 50
Resolution > 20,000> 15,000

Table 2: HPLC Purity Analysis of a this compound Conjugate

HPLC MethodParameterResult
Size-Exclusion (SEC-HPLC) Monomer Purity (%)> 98%
Aggregate Content (%)< 2%
Fragment Content (%)< 1%
Reversed-Phase (RP-HPLC) Main Peak Purity (%)> 97%
Unconjugated Linker (%)< 1%
Other Impurities (%)< 2%

Table 3: NMR Data for a Small Molecule-Bis-BCN-PEG1-diamide Conjugate

NucleusKey Chemical Shifts (ppm)Information Gained
¹H NMR 3.5-3.7 (PEG protons), 2.0-2.5 (BCN protons)Confirmation of PEG and BCN moieties.
7.0-8.5 (Aromatic protons of payload)Presence of the conjugated payload.
¹³C NMR ~70 (PEG carbons), ~100 (Alkyne carbons of BCN)Structural integrity of the linker.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: LC-MS Analysis of a this compound Conjugate
  • Sample Preparation:

    • Dissolve the conjugate in a suitable buffer (e.g., 10 mM ammonium acetate) to a final concentration of 1 mg/mL.

    • For antibody conjugates, desalting using a 50K MWCO centrifugal filter may be necessary.

  • Liquid Chromatography (LC) Conditions:

    • Column: Reversed-phase C4 column (e.g., 2.1 mm x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5-95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 60°C.

  • Mass Spectrometry (MS) Conditions (ESI-QTOF):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Mass Range: 500-4000 m/z.

    • Data Analysis: Deconvolute the multiply charged spectrum to obtain the zero-charge mass.

Protocol 2: SEC-HPLC Analysis for Purity and Aggregation
  • Sample Preparation:

    • Dilute the conjugate to 1 mg/mL in the mobile phase.

    • Filter the sample through a 0.22 µm filter.

  • HPLC Conditions:

    • Column: SEC column with appropriate pore size for the conjugate's molecular weight (e.g., 300 Å for antibodies).

    • Mobile Phase: 150 mM sodium phosphate, pH 7.0.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 280 nm.

Protocol 3: ¹H NMR Spectroscopy of a Small Molecule-Linker Conjugate
  • Sample Preparation:

    • Dissolve 5-10 mg of the conjugate in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Experiment: Standard ¹H NMR.

    • Number of Scans: 16-64, depending on concentration.

    • Temperature: 25°C.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate the relevant peaks to determine relative proton ratios.

Mandatory Visualization

Experimental Workflow for Conjugate Characterization

cluster_synthesis Conjugate Synthesis cluster_purification Purification cluster_characterization Analytical Characterization cluster_data Data Analysis Biomolecule Biomolecule (e.g., Antibody) Conjugation Click Chemistry (SPAAC) Biomolecule->Conjugation Linker This compound Linker->Conjugation Payload Payload (e.g., Drug) Payload->Conjugation Crude_Conjugate Crude Conjugate Conjugation->Crude_Conjugate Purification Purification (e.g., SEC) Crude_Conjugate->Purification Purified_Conjugate Purified Conjugate Purification->Purified_Conjugate LCMS LC-MS Purified_Conjugate->LCMS HPLC HPLC (SEC, RP) Purified_Conjugate->HPLC NMR NMR Purified_Conjugate->NMR MW_DAR Molecular Weight, DAR LCMS->MW_DAR Purity_Aggregation Purity, Aggregation HPLC->Purity_Aggregation Structure Structural Confirmation NMR->Structure

Caption: Workflow for the synthesis, purification, and characterization of a this compound conjugate.

Signaling Pathway of a PROTAC

POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC (with this compound linker) PROTAC->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: Simplified signaling pathway of a PROTAC utilizing a bifunctional linker for targeted protein degradation.

Conclusion

The comprehensive characterization of this compound conjugates requires an orthogonal approach, leveraging the strengths of multiple analytical techniques. Mass spectrometry is indispensable for confirming molecular identity and determining conjugation efficiency. HPLC, particularly SEC and RP-HPLC, is the gold standard for assessing purity, stability, and aggregation. NMR spectroscopy provides invaluable structural information, especially for the linker and smaller conjugates. By employing the protocols and understanding the comparative data presented in this guide, researchers can confidently and accurately characterize their this compound conjugates, ensuring the quality and consistency required for downstream applications in research and drug development.

A Head-to-Head Comparison for Bioconjugation: Bis-BCN-PEG1-diamide vs. DBCO Linkers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation, particularly for the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is a critical decision that profoundly impacts the efficacy, stability, and safety of the final product. Among the most powerful tools for this purpose is the copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction offers high specificity and biocompatibility, avoiding the cytotoxic copper catalysts required in traditional click chemistry.

This guide provides a comprehensive, data-driven comparison between two leading classes of cyclooctyne linkers used in SPAAC: the compact Bicyclo[6.1.0]nonyne (BCN) and the bulky Dibenzocyclooctyne (DBCO). We will specifically focus on Bis-BCN-PEG1-diamide, a bifunctional BCN derivative, and compare its performance characteristics against the widely-used DBCO linkers.

Linker Profiles: Structure and Functionality

The fundamental difference between BCN and DBCO linkers lies in their chemical structure, which dictates their reactivity, stability, and physical properties.

Dibenzocyclooctyne (DBCO): The High-Speed Reagent

DBCO is characterized by its bulky, aromatic structure which imparts a high degree of ring strain. This intrinsic molecular tension is the driving force behind its rapid reaction with azide-functionalized molecules.[]

  • Advantages :

    • Fast Reaction Kinetics : DBCO's high ring strain generally leads to faster reaction rates with azides compared to BCN, which is advantageous for rapid labeling, especially at low concentrations.[][2]

    • High Specificity : The reaction is highly specific between the DBCO and azide groups, minimizing side reactions with other functional groups found in biological systems.[][3]

    • Biocompatibility : As the reaction is copper-free, it is non-toxic to living cells, making it ideal for in vivo applications.

  • Disadvantages :

    • Hydrophobicity : The aromatic nature of DBCO linkers can increase the hydrophobicity of the resulting conjugate, potentially leading to aggregation and impacting stability and solubility.

    • Instability with Reducing Agents : DBCO linkers have demonstrated instability in the presence of reducing agents like TCEP (tris(2-carboxyethyl)phosphine), a crucial consideration when working with molecules like antibodies that may require a reducing environment.

    • Steric Hindrance : The bulkiness of the DBCO group can be a limiting factor when conjugating to sterically hindered sites.

This compound: The Stable and Versatile Crosslinker

BCN is a smaller, non-aromatic cyclooctyne. The "Bis-" prefix in this compound indicates that it is a homobifunctional linker, featuring two BCN moieties. This dual functionality allows for the crosslinking of two separate azide-containing molecules. The integrated PEG1 (polyethylene glycol) spacer enhances its solubility in aqueous solutions.

  • Advantages :

    • Enhanced Stability : BCN linkers are more stable in the presence of thiols (e.g., glutathione) and reducing agents like TCEP compared to DBCO.

    • Lower Lipophilicity : The compact, non-aromatic structure results in lower lipophilicity, which can reduce the risk of aggregation for the final conjugate.

    • Bifunctionality : The presence of two BCN groups enables crosslinking applications or dual-labeling of a single biomolecule.

    • Consistent Reactivity : BCN can maintain a more consistent, albeit slower, reaction rate when dealing with sterically hindered tertiary azides, where DBCO's reactivity may drop significantly.

  • Disadvantages :

    • Slower Reaction Kinetics : Generally, BCN reacts more slowly with azides than DBCO due to its lower ring strain.

    • Lower Intracellular Stability (in some cases) : One study noted that BCN groups exhibited lower stability compared to DBCO within the intracellular environment of specific immune cells (RAW264.7).

Data Presentation: A Quantitative Comparison

The selection of a linker should be guided by quantitative data. The tables below summarize the key characteristics and kinetic performance of BCN and DBCO linkers.

Table 1: Key Differences at a Glance

FeatureThis compound (BCN)DBCO
Structure Compact, non-aromatic, bifunctionalBulky, aromatic, monofunctional
Reactivity with Azides Generally lower than DBCOGenerally higher than BCN
Stability with Thiols/Reducing Agents More stableLess stable
Lipophilicity LowerHigher
Size SmallerLarger

Table 2: Second-Order Rate Constants (k₂) for SPAAC Reactions

The rate at which a linker reacts is a critical performance metric. DBCO generally exhibits faster kinetics, but this can be influenced by the structure of the azide.

CyclooctyneAzide PartnerRate Constant (k₂) in M⁻¹s⁻¹
BCNBenzyl Azide (Bn-N₃)0.07
DBCOBenzyl Azide (Bn-N₃)0.24
BCNPhenyl Azide (Ph-N₃)0.2
DBCOPhenyl Azide (Ph-N₃)0.033

Note: Reaction rates are highly dependent on the specific derivatives, solvent, and temperature. The data above illustrates general reactivity trends.

Mandatory Visualizations

G cluster_0 Chemical Structures BCN BCN (Bicyclo[6.1.0]nonyne) Compact, Non-Aromatic DBCO DBCO (Dibenzocyclooctyne) Bulky, Aromatic

Caption: Core chemical structures of BCN and DBCO.

G cluster_1 Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Pathway Alkyne Strained Alkyne (BCN or DBCO) Plus + Alkyne->Plus Azide Azide-modified Biomolecule Triazole Stable Triazole Linkage (Covalently Linked Conjugate) Azide->Triazole Copper-Free Click Reaction Plus->Azide

Caption: General reaction pathway for SPAAC bioconjugation.

G cluster_2 General Bioconjugation Experimental Workflow A 1. Biomolecule Preparation (e.g., Antibody buffer exchange) B 2. Activation & Functionalization (Attach Azide or Alkyne linker) A->B C 3. Conjugation Reaction (Mix activated components) B->C D 4. Purification (Remove excess reagents via SEC, HPLC, etc.) C->D E 5. Characterization & Analysis (Determine DAR, confirm identity) D->E

Caption: A typical experimental workflow for bioconjugation.

Experimental Protocols

Detailed and reproducible protocols are essential for successful bioconjugation. Below are representative methodologies for antibody conjugation and kinetic analysis.

This protocol outlines the conjugation of an azide-modified drug-linker to an antibody functionalized with DBCO.

  • Antibody Preparation & Activation with DBCO:

    • Buffer Exchange : Prepare the antibody in a suitable buffer such as PBS (pH 7.4), ensuring it is free of amines (e.g., Tris) and azides. Antibody concentration should be between 1-10 mg/mL.

    • DBCO-NHS Ester Preparation : Prepare a fresh 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.

    • Activation Reaction : Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. Ensure the final DMSO concentration is below 20% to maintain antibody integrity.

    • Incubation : Incubate the reaction for 60 minutes at room temperature with gentle mixing.

    • Quenching (Optional) : To quench unreacted DBCO-NHS ester, add a small volume of 100 mM Tris or glycine solution and incubate for 15 minutes.

    • Purification : Remove excess, unreacted DBCO-NHS ester using a desalting column (e.g., spin desalting column) to obtain the DBCO-functionalized antibody.

  • Copper-Free Click Reaction:

    • Mixing : Mix the purified DBCO-functionalized antibody with a 2-4 fold molar excess of the azide-modified drug-linker.

    • Incubation : Incubate the mixture overnight at 4°C or for 2-4 hours at room temperature to ensure the reaction goes to completion.

  • Purification and Characterization of ADC:

    • Purification : Remove unreacted drug-linker from the final ADC product using liquid chromatography methods like Size Exclusion Chromatography (SEC) or HPLC.

    • Characterization : Validate the final conjugate using SDS-PAGE, which should show a higher molecular weight band for the ADC compared to the unmodified antibody. Determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy or mass spectrometry.

The consumption of DBCO can be monitored to determine reaction kinetics, as DBCO has a characteristic absorbance peak around 310 nm which diminishes as the reaction proceeds.

  • Reagent Preparation : Prepare stock solutions of the DBCO-linker and the azide-containing molecule in a suitable reaction buffer (e.g., PBS).

  • Initiate Reaction : Mix the DBCO and azide reactants at known initial concentrations in a UV-transparent cuvette.

  • Spectroscopic Monitoring : Immediately begin recording the UV-Vis spectrum of the solution over time. Focus on the absorbance at ~310 nm.

  • Data Acquisition : Collect spectra at regular time intervals (e.g., every 5-10 minutes) until the peak at 310 nm is significantly reduced or stabilized, indicating the reaction is near completion.

  • Kinetic Analysis : Plot the concentration of DBCO (calculated from the absorbance using the Beer-Lambert law) versus time. Fit this data to a second-order rate equation to determine the rate constant (k₂).

Conclusion: Making the Right Choice

The decision between this compound and DBCO linkers is not a one-size-fits-all scenario; it is a nuanced choice that depends entirely on the specific demands of the experiment.

Choose DBCO when:

  • Speed is the priority : For applications requiring rapid labeling in dynamic systems or with low reactant concentrations, the superior kinetics of DBCO are a distinct advantage.

  • Steric hindrance is not a concern : DBCO offers high efficiency for labeling accessible primary and secondary azides.

  • The experimental conditions do not involve strong reducing agents.

Choose this compound when:

  • Stability is paramount : For applications involving reducing agents like TCEP or environments rich in thiols, BCN's enhanced stability is crucial.

  • Crosslinking is the goal : The bifunctional nature of Bis-BCN is ideal for tethering two different molecules.

  • Working with sterically hindered targets : BCN may offer more reliable conjugation to hindered tertiary azides.

  • Minimizing hydrophobicity is important : BCN's lower lipophilicity can help prevent aggregation of the final bioconjugate.

By carefully considering the kinetic, stability, and structural properties of each linker in the context of the biological system and experimental goals, researchers can select the optimal tool to advance their drug development and bioconjugation research.

References

A Comparative Guide to SPAAC and Other Click Chemistry Reactions for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation and drug development, "click chemistry" has emerged as a revolutionary approach, offering rapid, specific, and high-yielding reactions for covalently linking molecules. Among the arsenal of click reactions, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has garnered significant attention due to its bioorthogonal nature, proceeding without the need for a cytotoxic copper catalyst. This guide provides an objective comparison of SPAAC with other prominent click chemistry reactions, namely the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, supported by quantitative data and detailed experimental protocols.

Performance Comparison at a Glance

The choice of a click chemistry reaction is dictated by the specific requirements of the application, balancing the need for speed, biocompatibility, and the nature of the reactants. The following table summarizes the key performance characteristics of SPAAC, CuAAC, and IEDDA.

FeatureStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Inverse-Electron-Demand Diels-Alder (IEDDA)
Catalyst None (driven by ring strain)Copper(I)None
Biocompatibility Excellent, ideal for in vivo and live-cell applications.[1]Limited in vivo due to copper cytotoxicity, though ligands can mitigate this.[2][3]Excellent
Reactants Strained Alkyne (e.g., DBCO, BCN, DIBO) + AzideTerminal Alkyne + AzideDiene (e.g., Tetrazine) + Dienophile (e.g., Alkene)
Typical Second-Order Rate Constant (k₂) 10⁻³ - 1 M⁻¹s⁻¹[1][4]10¹ - 10⁴ M⁻¹s⁻¹1 - 10⁶ M⁻¹s⁻¹
Key Advantages - No catalyst required- High biocompatibility- Fast reaction rates- Readily available and simple reactants- Extremely fast reaction rates- Excellent for rapid labeling
Key Disadvantages - Slower reaction rates compared to CuAAC and IEDDA- Strained alkynes can be complex and costly to synthesize.- Copper catalyst is cytotoxic- Potential for side reactions like oxidative homocoupling of alkynes.- Tetrazines can be unstable- Dienophiles can have off-target reactivity

Quantitative Comparison of Reaction Kinetics

The efficiency of a click reaction is best described by its second-order rate constant (k₂), which indicates the speed at which reactants are converted into the product. The following table provides a more detailed look at the kinetics of various click reactions.

Click Chemistry ReactionReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)References
SPAAC Bicyclo[6.1.0]nonyne (BCN) + Benzyl azide0.15
Dibenzocyclooctyne (DBCO) + Benzyl azide~1.0
DIBAC + Azide~1
DIFO + Azide~1
DIBAC-650 (for long-term tracking)1.2 x 10⁻³
CuAAC Terminal Alkyne + Azide (with THPTA ligand)10 - 100
IEDDA Tetrazine + trans-Cyclooctene (TCO)up to 10⁵
Tetrazine + Norbornene1.9

Note: Rate constants can vary depending on the specific reactants, solvent, and temperature.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and comparison of click chemistry reactions. Below are generalized protocols for a typical bioconjugation reaction and for determining reaction kinetics.

Protocol 1: General Bioconjugation via CuAAC

This protocol describes the labeling of a biomolecule containing a terminal alkyne with an azide-functionalized reporter molecule.

Materials:

  • Alkyne-modified biomolecule

  • Azide-functionalized reporter molecule

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • DMSO (for dissolving reporter molecules if necessary)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the alkyne-modified biomolecule in a suitable buffer.

    • Prepare a stock solution of the azide-functionalized reporter molecule in DMSO or buffer.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 200 mM stock solution of THPTA in water.

    • Prepare a fresh 300 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule and the azide-functionalized reporter molecule in your desired molar ratio in buffer.

    • Add the THPTA solution to the reaction mixture.

    • Add the CuSO₄ solution to the reaction mixture.

  • Initiation of Reaction:

    • Add the freshly prepared sodium ascorbate solution to initiate the click reaction.

    • Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.

  • Analysis and Purification:

    • Monitor the reaction progress using appropriate analytical techniques such as SDS-PAGE, HPLC, or mass spectrometry.

    • Purify the labeled biomolecule using standard methods like size-exclusion chromatography or dialysis.

Protocol 2: Determination of Second-Order Rate Constant for SPAAC

This protocol outlines a method to determine the kinetics of a SPAAC reaction using ¹H NMR spectroscopy.

Materials:

  • Strained alkyne (e.g., DBCO)

  • Azide (e.g., benzyl azide)

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard of known concentration (e.g., dimethyl sulfone)

  • NMR tubes and spectrometer

Procedure:

  • Sample Preparation:

    • In an NMR tube, dissolve the strained alkyne and the internal standard in the deuterated solvent.

    • Acquire a ¹H NMR spectrum to determine the initial concentration of the strained alkyne relative to the internal standard.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding a known excess of the azide to the NMR tube.

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • For each spectrum, integrate a well-resolved proton signal of the strained alkyne and the internal standard.

    • Calculate the concentration of the strained alkyne at each time point by comparing its integral to that of the internal standard.

    • Plot the natural logarithm of the strained alkyne concentration versus time. For a pseudo-first-order reaction, this should yield a straight line.

    • The negative of the slope of this line is the pseudo-first-order rate constant (k').

    • Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the azide.

Visualizing the Chemistry: Mechanisms and Workflows

To further elucidate the differences between these powerful ligation techniques, the following diagrams illustrate their respective reaction mechanisms and a general experimental workflow.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Alkyne Terminal Alkyne Triazole 1,4-disubstituted 1,2,3-Triazole Alkyne->Triazole Azide Azide Azide->Triazole Cu_I Cu(I) Cu_I->Triazole catalyzes

Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Strained_Alkyne Strained Alkyne (e.g., DBCO) Triazole Triazole Strained_Alkyne->Triazole Strain Release Azide Azide Azide->Triazole

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

IEDDA_Mechanism cluster_reactants Reactants cluster_product Product Diene Diene (e.g., Tetrazine) Cycloadduct Dihydropyridazine Diene->Cycloadduct Dienophile Dienophile (e.g., Alkene) Dienophile->Cycloadduct

Caption: Mechanism of Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction.

Experimental_Workflow Start Start: Define Bioconjugation Goal Choose_Reaction Choose Click Reaction (SPAAC, CuAAC, IEDDA) Start->Choose_Reaction Prepare_Reactants Prepare Reactants: - Biomolecule with Handle - Reporter Molecule Choose_Reaction->Prepare_Reactants Run_Reaction Perform Click Reaction Prepare_Reactants->Run_Reaction Analyze_Product Analyze Conjugate (e.g., SDS-PAGE, MS) Run_Reaction->Analyze_Product Purify_Product Purify Conjugate Analyze_Product->Purify_Product End End: Characterized Bioconjugate Purify_Product->End

Caption: General experimental workflow for a bioconjugation experiment using click chemistry.

Conclusion: Selecting the Right Tool for the Job

The choice between SPAAC, CuAAC, and IEDDA is a critical decision in the design of bioconjugation experiments.

  • SPAAC stands out for its exceptional biocompatibility, making it the gold standard for applications within living systems where the presence of a metal catalyst is intolerable. While its kinetics are slower, the development of increasingly reactive strained cyclooctynes continues to expand its utility.

  • CuAAC offers a balance of rapid kinetics and the use of simple, readily available reactants. For in vitro applications where speed is paramount and the potential for copper-induced toxicity can be managed, CuAAC remains a powerful and cost-effective option. The use of copper-chelating ligands is crucial to mitigate cytotoxicity in biological systems.

  • IEDDA provides unparalleled reaction speed, making it the premier choice for applications that demand rapid labeling, such as real-time imaging of dynamic processes or the use of short-lived radiotracers.

By carefully considering the specific demands of their research, scientists and drug development professionals can leverage the unique advantages of each of these click chemistry reactions to advance their work in creating novel therapeutics, diagnostic agents, and tools for fundamental biological discovery.

References

Kinetic Showdown: A Comparative Analysis of Bis-BCN-PEG1-diamide in Bioorthogonal Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of bioconjugation, the choice of linker is a critical determinant of experimental success. This guide offers an in-depth kinetic analysis of Bis-BCN-PEG1-diamide in the context of inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reactions with tetrazines. We provide a comparative assessment against other leading bioorthogonal reaction pairs, supported by quantitative data and detailed experimental protocols to inform the selection of the optimal toolkit for your research needs.

Quantitative Comparison of Reaction Kinetics

The efficacy of bioorthogonal reactions is quantitatively evaluated by their second-order rate constants (k₂), which provide a measure of the intrinsic reactivity between the two reacting partners. The following table summarizes the reported k₂ values for BCN-tetrazine reactions and provides a comparison with other widely used bioorthogonal ligation chemistries.

Reaction PairDienophile/ElectrophileDiene/NucleophileSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Notes
BCN-Tetrazine Ligation BCN3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine118[1]Reaction rate is highly dependent on the substituents of the tetrazine ring.
BCN3,6-diphenyl-1,2,4,5-tetrazine3.6[1]Electron-withdrawing groups on the tetrazine increase the reaction rate.
BCNPhenol-amine tetrazine0.046[2]Slower reaction rates observed with electron-donating groups.
Alternative Bioorthogonal Reactions
TCO-Tetrazine Ligationtrans-Cyclooctene (TCO)3,6-di(2-pyridyl)-s-tetrazine22,000[3]Generally the fastest bioorthogonal reaction.[4]
TCOVarious Tetrazines800 - 30,000Rate is also tunable based on tetrazine substituents.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Dibenzocyclooctyne (DBCO)Benzyl Azide~0.1 - 1.0A widely used copper-free click chemistry reaction.
Bicyclo[6.1.0]nonyne (BCN)Benzyl Azide~0.06 - 0.1BCN is generally less reactive than DBCO in SPAAC.

Key Insights: The data clearly indicates that the choice of tetrazine substituent dramatically impacts the reaction kinetics with BCN, with rates spanning several orders of magnitude. For applications requiring rapid conjugation, tetrazines bearing electron-withdrawing groups are preferable. When compared to other bioorthogonal reactions, the TCO-tetrazine ligation offers significantly faster kinetics. However, the BCN-tetrazine reaction provides a respectable reaction rate that is still considerably faster than the conventional SPAAC reaction between BCN and azides.

Experimental Protocols

Accurate kinetic analysis is crucial for the reliable comparison of bioorthogonal reactions. Below are detailed protocols for determining second-order rate constants using common laboratory instrumentation.

Protocol 1: Kinetic Analysis via Stopped-Flow UV-Vis Spectroscopy

This method is ideal for rapid reactions and relies on monitoring the disappearance of the characteristic absorbance of the tetrazine chromophore (typically around 520 nm) upon reaction with BCN.

  • Preparation of Stock Solutions: Prepare concentrated stock solutions of this compound and the chosen tetrazine derivative in a suitable organic solvent (e.g., DMSO).

  • Reaction Setup: Dilute the stock solutions in the desired reaction buffer (e.g., PBS, pH 7.4) to the final working concentrations. To ensure pseudo-first-order conditions, one reactant (typically the BCN derivative) should be in at least 10-fold excess.

  • Instrumentation: Utilize a stopped-flow spectrophotometer equilibrated at the desired temperature (e.g., 37°C).

  • Data Acquisition: Load the reactant solutions into separate syringes of the stopped-flow instrument. Rapidly mix the solutions and monitor the decrease in absorbance at the λmax of the tetrazine over time.

  • Data Analysis: Fit the resulting absorbance decay curve to a pseudo-first-order exponential decay model to obtain the observed rate constant (k_obs). The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the reactant in excess.

Protocol 2: Kinetic Analysis by ¹H NMR Spectroscopy

For slower reactions or when a distinct UV-Vis chromophore is absent, ¹H NMR spectroscopy can be employed to monitor the reaction progress.

  • Sample Preparation: Prepare a solution of one reactant (e.g., this compound) in a deuterated solvent within an NMR tube. Include an internal standard with a known concentration.

  • Reaction Initiation: Add a known concentration of the second reactant (the tetrazine) to the NMR tube to initiate the reaction.

  • Data Acquisition: Acquire ¹H NMR spectra at regular time intervals.

  • Data Analysis: Integrate the signals corresponding to unique protons of the reactants and products. Plot the concentration of one of the reactants as a function of time. The second-order rate constant can be determined by fitting the data to the appropriate integrated rate law.

Visualizing Reaction Pathways and Workflows

To further elucidate the processes involved in the kinetic analysis of this compound reactions, the following diagrams have been generated using Graphviz.

G cluster_reactants Reactants cluster_reaction IEDDA Cycloaddition cluster_products Products This compound This compound Transition_State [4+2] Transition State This compound->Transition_State Tetrazine Tetrazine Tetrazine->Transition_State Intermediate Unstable Intermediate Transition_State->Intermediate Dihydropyridazine Dihydropyridazine Intermediate->Dihydropyridazine Nitrogen_Gas N2 Gas Intermediate->Nitrogen_Gas Retro-Diels-Alder

Caption: IEDDA reaction pathway of this compound and a tetrazine derivative.

G Start Start Prepare_Stock Prepare Stock Solutions (this compound & Tetrazine) Start->Prepare_Stock Setup_Reaction Set up Pseudo-First-Order Reaction Conditions Prepare_Stock->Setup_Reaction Acquire_Data Monitor Reaction Progress (UV-Vis or NMR) Setup_Reaction->Acquire_Data Analyze_Data Fit Data to Kinetic Model Acquire_Data->Analyze_Data Calculate_k2 Calculate Second-Order Rate Constant (k₂) Analyze_Data->Calculate_k2 End End Calculate_k2->End

Caption: Experimental workflow for determining reaction kinetics.

References

A Comparative Analysis of PROTAC Linkers for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and rigidity of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides an objective comparison of different PROTAC linkers, with a focus on PEG-based linkers such as Bis-BCN-PEG1-diamide, supported by experimental data to aid researchers in the rational design of next-generation protein degraders.

The Crucial Role of the Linker in PROTAC Function

The linker is not merely a passive spacer; it plays an active role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. An optimal linker facilitates favorable protein-protein interactions within this complex, leading to

Evaluating the Biocompatibility of Bis-BCN-PEG1-diamide Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a linker is a critical decision in the development of bioconjugates, profoundly influencing the stability, efficacy, and overall biocompatibility of the final therapeutic or diagnostic agent. Bis-BCN-PEG1-diamide, a polyethylene glycol (PEG)-based linker featuring a bicyclo[6.1.0]nonyne (BCN) moiety for strain-promoted alkyne-azide cycloaddition (SPAAC), has gained traction in the field of targeted therapies, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of the biocompatibility of this compound conjugates with common alternatives, supported by experimental data and detailed methodologies to aid researchers in making informed decisions.

Executive Summary

While direct biocompatibility data for this compound is limited, its constituent parts—PEG and BCN—have been individually assessed. PEG is a well-established polymer known for its ability to improve the pharmacokinetic properties of conjugated molecules. However, concerns regarding its potential immunogenicity and lack of biodegradability have led to the exploration of alternatives. The BCN moiety, essential for "click chemistry" conjugation, is generally considered to have low toxicity at the concentrations typically used in bioconjugation.

This guide compares this compound conjugates with two prominent alternatives: Polysarcosine (pSar) and Poly(2-oxazolines) (POx). These alternatives are gaining favor due to their purported improved biocompatibility profiles, including reduced immunogenicity and biodegradability.

Data Presentation: Comparative Biocompatibility of Linker Conjugates

The following table summarizes key biocompatibility parameters for conjugates constructed with this compound, Polysarcosine, and Poly(2-oxazoline) linkers. It is important to note that the data for this compound is largely inferred from studies on PEGylated and BCN-containing molecules, as direct studies on the complete conjugate are not extensively available.

Parameter This compound Conjugates Polysarcosine (pSar) Conjugates Poly(2-oxazoline) (POx) Conjugates
In Vitro Cytotoxicity Generally low, but can be influenced by the conjugated payload. PEG itself is considered non-toxic at typical concentrations.[1][2] Some studies suggest lower molecular weight PEGs may have higher cytotoxicity.Generally considered non-toxic, with some studies indicating lower cytotoxicity than PEG-based counterparts.[3]Generally low cytotoxicity, even at high concentrations.[4][5]
Immunogenicity Potential for immunogenicity due to pre-existing anti-PEG antibodies in a significant portion of the population, which can lead to accelerated blood clearance.Considered to have low to no immunogenicity, offering a "stealth" effect similar to PEG without the associated antibody concerns.Generally considered to have low immunogenicity and is often explored as a PEG alternative to mitigate immune responses.
In Vivo Toxicity The PEG component is generally well-tolerated, but high molecular weight PEGs are not biodegradable and can accumulate in tissues. The BCN moiety is considered to have low toxicity at typical in vivo concentrations.Biodegradable to the natural amino acid sarcosine, suggesting a favorable long-term toxicity profile.Studies have shown no adverse effects upon repeated intravenous injections in animal models.
Hemocompatibility Generally considered hemocompatible.Generally considered hemocompatible.Studies have shown no hemolytic effects for certain POx polymers.
Biodegradability PEG is not biodegradable.Biodegradable.Generally not biodegradable, but this can depend on the specific monomer used.

Experimental Protocols

Detailed methodologies for key biocompatibility assays are provided below to facilitate the evaluation of this compound conjugates and their alternatives.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration at which a bioconjugate inhibits 50% of cell growth (IC50) in a target cell line.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the bioconjugate and a relevant control (e.g., unconjugated payload) in a complete culture medium. Replace the existing medium in the wells with the prepared solutions.

  • Incubation: Incubate the plate for a period relevant to the mechanism of action of the payload (typically 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot against the logarithm of the conjugate concentration to determine the IC50 value.

Immunogenicity Assessment (Lymphocyte Proliferation Assay)

Objective: To evaluate the potential of a bioconjugate to induce a T-cell-dependent immune response.

Methodology:

  • PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Culture the PBMCs in a 96-well plate in a suitable medium.

  • Stimulation: Add the bioconjugate at various concentrations to the wells. Include positive (e.g., phytohemagglutinin) and negative (medium only) controls.

  • Incubation: Incubate the plates for 5-7 days to allow for lymphocyte proliferation.

  • Proliferation Measurement: Assess cell proliferation using methods such as [3H]-thymidine incorporation, CFSE staining followed by flow cytometry, or colorimetric assays (e.g., WST-1).

  • Data Analysis: Calculate a stimulation index (SI) by dividing the mean response of stimulated cultures by the mean response of unstimulated cultures. An SI significantly above a predetermined threshold (e.g., >2) may indicate a potential immunogenic response.

In Vivo Acute Toxicity Study (Rodent Model)

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity of a bioconjugate.

Methodology:

  • Animal Model: Use a suitable rodent model (e.g., mice or rats).

  • Dose Administration: Administer single doses of the bioconjugate at escalating concentrations to different groups of animals via a clinically relevant route (e.g., intravenous). Include a vehicle control group.

  • Observation: Monitor the animals for a defined period (typically 14 days) for clinical signs of toxicity, including changes in body weight, behavior, and overall health.

  • Blood and Tissue Collection: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.

  • Data Analysis: Determine the MTD as the highest dose that does not cause significant toxicity or mortality. Analyze hematological, biochemical, and histopathological data to identify any dose-dependent toxicities.

Hemocompatibility Assay (ASTM F756)

Objective: To assess the hemolytic potential of the bioconjugate.

Methodology:

  • Blood Collection: Obtain fresh human or rabbit blood and prepare a diluted red blood cell suspension.

  • Exposure: Incubate the bioconjugate with the red blood cell suspension. Include positive (hemolytic agent) and negative (saline) controls.

  • Centrifugation: Centrifuge the samples to pellet the intact red blood cells.

  • Hemoglobin Measurement: Measure the amount of hemoglobin released into the supernatant using a spectrophotometer.

  • Data Analysis: Calculate the percentage of hemolysis relative to the positive control. A hemolysis rate below a certain threshold (e.g., 2-5%) is generally considered acceptable.

Mandatory Visualizations

Biocompatibility_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays Cytotoxicity Cytotoxicity IC50_Value IC50_Value Cytotoxicity->IC50_Value Immunogenicity Immunogenicity Stimulation_Index Stimulation_Index Immunogenicity->Stimulation_Index Hemocompatibility Hemocompatibility Hemolysis_Percentage Hemolysis_Percentage Hemocompatibility->Hemolysis_Percentage Acute_Toxicity Acute_Toxicity MTD_and_Target_Organs MTD_and_Target_Organs Acute_Toxicity->MTD_and_Target_Organs Bioconjugate Bioconjugate Bioconjugate->Cytotoxicity MTT Assay Bioconjugate->Immunogenicity Lymphocyte Proliferation Bioconjugate->Hemocompatibility ASTM F756 Bioconjugate->Acute_Toxicity Rodent Model

Caption: Experimental workflow for evaluating the biocompatibility of bioconjugates.

Caption: Logical relationship of immunogenicity for PEG vs. alternatives.

Conclusion

The biocompatibility of this compound conjugates is a critical consideration for their successful translation into clinical applications. While the PEG component offers established benefits in terms of pharmacokinetics, its potential for immunogenicity and lack of biodegradability are notable drawbacks. Alternatives such as Polysarcosine and Poly(2-oxazolines) present compelling advantages with their improved biocompatibility profiles.

Researchers and drug developers must carefully weigh these factors and conduct rigorous biocompatibility testing as outlined in this guide. The choice of linker should be tailored to the specific application, considering the nature of the payload, the target, and the desired therapeutic outcome. Further direct comparative studies on the biocompatibility of this compound conjugates are warranted to provide a more definitive understanding of their safety and performance in relation to emerging alternatives.

References

Bis-BCN-PEG1-diamide: A Comparative Guide for Bioconjugation Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chemical linker is a critical step in the design and synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Bis-BCN-PEG1-diamide, a homobifunctional linker, has emerged as a valuable tool for these applications. This guide provides an objective comparison of its performance characteristics with other common alternatives, supported by available experimental data and detailed protocols.

This compound features two bicyclo[6.1.0]nonyne (BCN) moieties, which are strained alkynes that readily participate in copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. These reactive groups are connected by a short, hydrophilic polyethylene glycol (PEG) spacer (PEG1). This structure allows for the efficient and specific crosslinking of two azide-containing molecules under biocompatible conditions.

Performance Comparison

The performance of a linker is paramount to the efficacy and safety of the final bioconjugate. Key parameters for evaluation include reaction kinetics, stability, and the overall impact on the conjugate's properties. While direct comparative studies for this compound are limited in publicly available literature, its performance can be inferred from data on its constituent components and related molecules.

Reactivity and Kinetics

The SPAAC reaction involving BCN is known for its favorable kinetics under physiological conditions. The table below summarizes the second-order rate constants for the reaction of BCN with various azides, providing a benchmark for expected reactivity.

Cyclooctyne Azide Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Solvent
endo-BCNBenzyl azide0.29CD₃CN/D₂O (1:2)
exo-BCNBenzyl azide0.19CD₃CN/D₂O (1:2)
BCNPhenyl-CF₂-CF₂-N₃2.24THF/H₂O (9:1)

Data synthesized from multiple sources. It is important to note that the endo-BCN isomer generally exhibits slightly faster kinetics than the exo-BCN isomer.

Stability

The stability of the linker is crucial to prevent premature cleavage and off-target effects. BCN linkers have demonstrated greater stability compared to some other strained alkynes, particularly in the presence of biological thiols.

Linker Condition Half-life
BCN100 µM Glutathione (GSH)~6 hours
Dibenzocyclooctyne (DBCO)100 µM Glutathione (GSH)71 minutes

This data highlights the relative stability of the BCN moiety in a reducing environment.

Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker in a PROTAC can significantly influence its ability to induce protein degradation. While specific data for a PEG1 linker is not available, studies on other PEG linkers provide valuable insights into the expected performance. Shorter linkers are not always less effective and the optimal length is target-dependent.

PROTAC Target Linker Length Degradation Efficacy (DC₅₀) Key Finding
TANK-binding kinase 1 (TBK1)< 12 atomsNo apparent activityLonger linkers (>12 atoms) were required for potent degradation.[1]
Cereblon (CRBN) (homo-PROTAC)8-atom PEGOptimized degradationA short PEG linker was found to be optimal for this target.[2]

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound in bioconjugation experiments. The following are representative protocols for protein-protein crosslinking and the synthesis of an antibody-drug conjugate.

Protocol 1: Homobifunctional Crosslinking of Two Azide-Modified Proteins

This protocol describes the use of this compound to crosslink two different proteins that have been pre-functionalized with azide groups.

Materials:

  • Azide-modified Protein A

  • Azide-modified Protein B

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous dimethyl sulfoxide (DMSO)

  • SDS-PAGE analysis equipment

Procedure:

  • Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Reaction Setup: In a microcentrifuge tube, combine Azide-modified Protein A and Azide-modified Protein B in a 1:1 molar ratio in PBS.

  • Initiate Crosslinking: Add the this compound stock solution to the protein mixture to achieve a 5- to 20-fold molar excess over the total protein concentration. The final DMSO concentration should be kept below 5% (v/v).

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Analysis: Analyze the reaction products by SDS-PAGE. The formation of a new band at a higher molecular weight corresponding to the crosslinked Protein A-Protein B conjugate indicates a successful reaction.

Protocol 2: Synthesis of a Dual-Labeled Antibody-Drug Conjugate (ADC)

This protocol provides a general workflow for conjugating two azide-containing drug molecules to an antibody using this compound.

Materials:

  • Monoclonal antibody (mAb)

  • Azide-functionalized drug molecule

  • This compound

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching reagent (e.g., excess small-molecule azide)

  • Purification system (e.g., size-exclusion chromatography)

  • Characterization equipment (e.g., HIC-HPLC, mass spectrometry)

Procedure:

  • Prepare Antibody: If necessary, introduce azide groups onto the antibody using an appropriate chemical modification method.

  • Prepare Linker-Drug Conjugate (if necessary): In a separate reaction, conjugate the azide-functionalized drug to one of the BCN groups of this compound.

  • Conjugation to Antibody: Add the this compound or the pre-formed linker-drug conjugate to the azide-modified antibody in the reaction buffer. A typical molar excess of the linker/linker-drug conjugate is 5- to 10-fold per azide site on the antibody.

  • Incubation: Allow the reaction to proceed for 4-12 hours at room temperature or 37°C.

  • Quenching: Add a quenching reagent to consume any unreacted BCN groups.

  • Purification: Purify the ADC using size-exclusion chromatography to remove unreacted components.

  • Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using HIC-HPLC and confirm the integrity of the conjugate by mass spectrometry.[3]

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the underlying chemical principles.

experimental_workflow cluster_step1 Step 1: Preparation cluster_step2 Step 2: Reaction cluster_step3 Step 3: Analysis Azide-Protein A Azide-Protein A Reaction Mixture Reaction Mixture Azide-Protein A->Reaction Mixture Azide-Protein B Azide-Protein B Azide-Protein B->Reaction Mixture This compound This compound This compound->Reaction Mixture SDS-PAGE SDS-PAGE Reaction Mixture->SDS-PAGE

Protein crosslinking workflow.

spaac_mechanism BCN BCN (Strained Alkyne) TransitionState Cycloaddition Transition State BCN->TransitionState [3+2] Azide Azide Azide->TransitionState Cycloaddition Triazole Stable Triazole Linkage TransitionState->Triazole Ring Strain Release

SPAAC reaction mechanism.

Alternatives to this compound

A variety of other linkers are available for bioconjugation, each with its own set of advantages and disadvantages. The choice of linker will depend on the specific application and the desired properties of the final conjugate.

Linker Class Reactive Groups Key Advantages Key Disadvantages
Homobifunctional NHS Esters N-hydroxysuccinimide estersWell-established chemistry, readily available.React with primary amines (e.g., lysine), which can be abundant and lead to heterogeneous products.
Homobifunctional Maleimides MaleimidesReact specifically with thiols (e.g., cysteine).Potential for retro-Michael addition, leading to linker instability.
Heterobifunctional Linkers (e.g., SMCC) NHS ester and maleimideAllows for controlled, sequential conjugation.Can be more complex to use.
Other Click Chemistry Linkers (e.g., DBCO, Tetrazine) DBCO, TetrazineVery fast reaction kinetics.DBCO can be less stable than BCN in the presence of thiols.

Conclusion

This compound is a versatile homobifunctional linker that leverages the power of strain-promoted azide-alkyne cycloaddition for efficient and specific bioconjugation. Its short PEG spacer provides hydrophilicity without adding significant length to the linker, which can be advantageous in applications like PROTAC design where linker length is a critical parameter. While more direct comparative data is needed to fully elucidate its performance relative to other linkers, the known properties of BCN and short PEG chains suggest that it is a valuable tool for researchers developing next-generation bioconjugates. The choice of linker should always be guided by the specific requirements of the biological system and the desired outcome of the experiment.

References

Safety Operating Guide

Proper Disposal of Bis-BCN-PEG1-diamide: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals

The proper disposal of Bis-BCN-PEG1-diamide is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides detailed, step-by-step procedures for the handling and disposal of this compound, in line with established safety protocols. Adherence to these guidelines is essential to mitigate risks associated with its chemical properties.

Immediate Safety and Hazard Information

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is a primary concern. All personnel handling this compound must be familiar with the information provided in its Safety Data Sheet (SDS) and follow all institutional and local regulations for hazardous waste disposal.

Key Hazard Data Summary

Hazard ClassificationDescriptionPrecautionary Statement
Acute Oral ToxicityHarmful if swallowed[1].P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth[1].
Acute Aquatic ToxicityVery toxic to aquatic life[1].P273: Avoid release to the environment[1].
Chronic Aquatic ToxicityVery toxic to aquatic life with long lasting effects.P391: Collect spillage. P501: Dispose of contents/ container to an approved waste disposal plant.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound. This includes unused or expired compound, reaction residues, contaminated consumables (e.g., pipette tips, gloves, weighing paper), and contaminated solvents.

  • Segregate this compound waste from other laboratory waste streams to prevent accidental mixing with incompatible chemicals. Use dedicated, clearly labeled waste containers.

2. Container Selection and Labeling:

  • Choose a waste container that is in good condition, free of leaks or cracks, and compatible with the chemical nature of the waste. A high-density polyethylene (HDPE) container is generally suitable.

  • The container must be kept closed except when adding waste.

  • Affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "this compound" (avoid abbreviations).

    • The hazard characteristics: "Toxic," "Harmful," "Environmental Hazard."

    • The date when waste was first added.

    • The name of the principal investigator or laboratory contact.

3. Waste Collection and Storage:

  • Solid Waste: Place contaminated items such as gloves, weighing boats, and centrifuge tubes directly into the labeled solid hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a labeled liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Empty Containers: Triple-rinse empty containers that held this compound with a suitable solvent. Collect the rinsate as hazardous liquid waste. After triple-rinsing, the container can often be disposed of as non-hazardous waste, but confirm this with your institutional guidelines.

  • Store the waste container in a designated, secure area away from general laboratory traffic. Ensure secondary containment is used to capture any potential leaks.

4. Arranging for Professional Disposal:

  • Once the waste container is full or has reached the designated storage time limit, arrange for its collection by a licensed hazardous waste disposal service.

  • Contact your institution's EHS department to schedule a pickup. They will ensure the waste is transported and disposed of in compliance with all local, state, and federal regulations.

  • Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain .

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with this compound.

G start Waste Generated is_contaminated Is the material contaminated with This compound? start->is_contaminated non_hazardous Dispose as Non-Hazardous Waste (per institutional policy) is_contaminated->non_hazardous No waste_type Determine Waste Type is_contaminated->waste_type Yes solid_waste Segregate into Labeled Solid Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Segregate into Labeled Liquid Hazardous Waste Container waste_type->liquid_waste Liquid empty_container Triple-Rinse Container, Collect Rinsate as Liquid Hazardous Waste waste_type->empty_container Empty Container storage Store Waste in Designated Secure Area with Secondary Containment solid_waste->storage liquid_waste->storage rinsed_disposal Dispose of Rinsed Container as Non-Hazardous Waste empty_container->rinsed_disposal disposal Arrange for Pickup by Licensed Hazardous Waste Disposal Service storage->disposal end Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.